molecular formula C8H5ClFN B046869 6-Chloro-5-fluoroindole CAS No. 122509-72-2

6-Chloro-5-fluoroindole

货号: B046869
CAS 编号: 122509-72-2
分子量: 169.58 g/mol
InChI 键: ANGRSSWNBDJESO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-5-fluoroindole is a high-value, multi-functional halogenated indole derivative that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a versatile building block for the construction of more complex heterocyclic systems, particularly in the development of novel pharmacologically active compounds. The electron-withdrawing chloro and fluoro substituents at the 5 and 6 positions of the indole ring system significantly influence the molecule's electronic distribution and reactivity, making it an ideal substrate for electrophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows researchers to efficiently introduce the indole core, a privileged scaffold in drug discovery, into target molecules. Its specific applications include the synthesis of potential kinase inhibitors, serotonin receptor modulators, and other biologically active molecules where the indole moiety is pivotal. The presence of halogens facilitates further functionalization, enabling rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns. This compound is an essential tool for researchers in organic synthesis, agrochemical development, and pharmaceutical R&D, providing a strategic entry point to a wide array of indole-based structures.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRSSWNBDJESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378611
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-72-2
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloro-5-fluoroindole: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that has emerged as a critical building block in medicinal chemistry. Its unique electronic properties and structural features make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the application of this compound in contemporary research, with a particular focus on its role in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β) and agonists for the 5-HT2C receptor. This document will detail the synthetic routes utilizing this intermediate, present key quantitative data, and describe the relevant signaling pathways and experimental methodologies.

Core Applications in Research

Extensive research has demonstrated that this compound is a versatile scaffold for the synthesis of potent and selective modulators of key biological targets. Its primary applications are concentrated in the fields of oncology and neuroscience.

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and bipolar disorder. Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of drug discovery efforts.

This compound serves as a key intermediate in the synthesis of a class of potent maleimide-based GSK-3β inhibitors. The indole nitrogen of this compound can be readily alkylated and subsequently elaborated to form complex heterocyclic systems that exhibit high affinity for the ATP-binding pocket of GSK-3β. A notable example is the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, which have demonstrated significant anti-proliferative activity in pancreatic cancer cell lines.

Modulation of the 5-HT2C Receptor

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition. Agonists of the 5-HT2C receptor have shown therapeutic potential for the treatment of obesity, substance use disorders, and impulse control disorders.

The this compound moiety has been incorporated into the structure of novel 5-HT2C receptor agonists. The specific substitution pattern of the indole ring, including the chloro and fluoro groups, can influence the selectivity and pharmacokinetic properties of the resulting compounds. Research in this area focuses on designing ligands that can effectively activate the 5-HT2C receptor while minimizing off-target effects, particularly at the related 5-HT2A and 5-HT2B receptors.

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using this compound as a starting material.

Compound IDTargetAssayIC50 (nM)Cell LineReference
1 GSK-3βKinase Assay20-[1]
2 (5-fluoro analog of 1) GSK-3βKinase Assay40-[1]
3 (5-bromo analog of 1) GSK-3βKinase Assay82-[1]
4 (5,6-difluoro analog) GSK-3βKinase Assay36-[1]

Table 1: In vitro inhibitory activity of maleimide-based GSK-3β inhibitors.

Signaling Pathways

Understanding the signaling pathways modulated by compounds derived from this compound is crucial for elucidating their mechanism of action and therapeutic potential.

GSK-3β Signaling Pathway

GSK-3β is a key downstream effector in multiple signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.

GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits GSK3B GSK-3β Axin->GSK3B APC APC APC->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates CK1 CK1 CK1->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc stabilization & translocation Inhibitor GSK-3β Inhibitor (derived from This compound) Inhibitor->GSK3B inhibits TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

HT2C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist (derived from This compound) HT2C_Receptor 5-HT2C Receptor Agonist->HT2C_Receptor binds Gq_11 Gq/11 HT2C_Receptor->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: The canonical Gq/11-mediated 5-HT2C receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research findings. The following sections provide methodologies for the synthesis of this compound and a representative GSK-3β inhibitor.

Synthesis of this compound

A novel and efficient method for the preparation of this compound has been reported, which is suitable for large-scale synthesis.[2]

Step 1: Imine Formation and Hydrolysis

  • In a reaction vessel under an inert atmosphere, a solution of boron trichloride (B1173362) in toluene (B28343) is prepared and cooled in an ice-water bath.

  • A solution of 3-chloro-4-fluoroaniline (B193440) in toluene is added dropwise to the boron trichloride solution.

  • Following the addition, chloroacetonitrile (B46850) and anhydrous aluminum trichloride are sequentially added to the reaction mixture.

  • The reaction is refluxed for 6-8 hours under nitrogen protection.

  • After cooling, 2N hydrochloric acid is added, leading to the precipitation of the intermediate.

Step 2: Reduction and Cyclization

  • The intermediate from Step 1 is dissolved in a dioxane/water (10:1) solvent system.

  • Sodium borohydride (B1222165) is added to the solution, and the mixture is refluxed for 8-10 hours to effect reduction.

  • The solvent is removed under reduced pressure, and the crude product is subjected to reflux dewatering.

  • The final product, this compound, is purified by reduced pressure distillation.

This two-step process reportedly achieves a total yield of approximately 55% with a purity of over 97%.[2]

Synthesis of a Benzofuran-3-yl-(indol-3-yl)maleimide GSK-3β Inhibitor

The following is a general procedure for the synthesis of benzofuran-3-yl-(indol-3-yl)maleimides, as described in the key reference J. Med. Chem. 2009, 52, 1853-1863.

Step 1: Synthesis of 3-(1H-indol-3-yl)furan-2,5-dione

  • A solution of indole-3-acetic acid and oxalyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane) is stirred at room temperature.

  • The resulting acid chloride is then reacted with a suitable furan (B31954) derivative to yield the furan-2,5-dione intermediate.

Step 2: Synthesis of the Maleimide (B117702) Core

  • The furan-2,5-dione intermediate is reacted with an appropriate amine in a suitable solvent, such as acetic acid, at elevated temperatures to form the maleimide ring.

Step 3: Coupling with this compound

  • The maleimide core is then coupled with this compound, typically through an N-alkylation reaction, to yield the final benzofuran-3-yl-(indol-3-yl)maleimide product.

Step 4: Purification

  • The final compound is purified using standard techniques such as column chromatography or recrystallization.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its application in the development of potent GSK-3β inhibitors and selective 5-HT2C receptor agonists highlights its significance in addressing unmet medical needs in oncology and neuroscience. The detailed synthetic protocols and an understanding of the associated signaling pathways provide a solid foundation for researchers to further explore the potential of this important chemical entity in drug discovery. The continued investigation of derivatives of this compound is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to 6-Chloro-5-fluoroindole (CAS 122509-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that serves as a crucial and versatile building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene (B151609) ring, imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the development of complex heterocyclic systems, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties are summarized below.

Physicochemical Data

A compilation of the key physicochemical properties for this compound is presented in Table 1. These values have been aggregated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 122509-72-2[1]
Molecular Formula C₈H₅ClFN[2]
Molecular Weight 169.58 g/mol [2]
Appearance White to light brown solid/crystalline powder[3]
Melting Point 103-108 °C[1]
Boiling Point 299.8 °C (at 760 mmHg)[1]
Density (Predicted) 1.436 g/cm³N/A
Flash Point (Predicted) 135.1 °CN/A
XLogP3 (Predicted) 2.8[2]
Topological Polar Surface Area 15.8 Ų[2]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • ¹H-NMR (Nuclear Magnetic Resonance): A reported ¹H-NMR spectrum shows the following characteristic peaks: δ 6.5 (1H, s), 8.12 (1H, br s), 7.24-7.25 (1H, d), 7.35-7.41 (2H, m).[4]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows characteristic peaks at m/z: 167.7 and 169.7, corresponding to the isotopic pattern of chlorine.[4] Predicted mass-to-charge ratios for various adducts have also been calculated, including [M+H]⁺ at 170.01674.[5]

Synthesis and Manufacturing

The most prominent and efficient method for synthesizing this compound on a large scale is a modified Leimgruber–Batcho indole synthesis.[8][9] This multi-step process is outlined below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Enamine Formation (Leimgruber-Batcho) cluster_3 Step 4: Reductive Cyclization A 2-Fluoro-4-methylaniline B 2-Fluoro-4-methyl-5-nitroaniline (B2414679) A->B HNO₃ / H₂SO₄ < 0°C C 3-Chloro-4-fluoro-6-methylnitrobenzene B->C 1. NaNO₂ / HCl 2. CuCl D Enamine Intermediate C->D DMF Di-isopropyl Acetal (B89532) DMF, 100°C E This compound D->E Iron Powder / Acetic Acid Toluene, 100°C

General workflow for the modified Leimgruber–Batcho synthesis.
Experimental Protocols

The following protocols are adapted from published large-scale synthesis procedures.[4][9]

Protocol 1: Preparation of 3-Chloro-4-fluoro-6-methylnitrobenzene (Sandmeyer Reaction)

  • A suspension of 2-fluoro-4-methyl-5-nitroaniline (1 eq) is prepared in concentrated hydrochloric acid.

  • The mixture is cooled to 0°C, and a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise, maintaining the temperature at 0°C.

  • The resulting diazonium salt solution is then added dropwise to a stirred suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.

  • The mixture is poured onto ice-water and extracted with ethyl acetate (B1210297).

  • The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 3-chloro-4-fluoro-6-methylnitrobenzene.[9]

Protocol 2: Synthesis of this compound (Modified Leimgruber-Batcho)

  • Enamine Formation: A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (1 eq), N,N-dimethylformamide di-isopropyl acetal (2 eq), and N,N-dimethylformamide (DMF) is heated to 100°C and stirred for 3-4 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture containing the enamine intermediate is cooled to room temperature.[4][10]

  • Reductive Cyclization: In a separate reactor, a mixture of toluene, acetic acid, iron powder (2.3 eq), and silica (B1680970) gel is heated to 60°C.[4][10]

  • The enamine solution from the previous step is added dropwise to the iron/acetic acid mixture, ensuring the temperature does not exceed 80°C.[4]

  • After the addition is complete, the mixture is heated to 100°C and stirred for 2 hours. Reaction completion is monitored by HPLC.[4]

  • Work-up and Purification: The reaction mixture is cooled, and ethyl acetate is added. The mixture is filtered to remove solids. The filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[10] The organic layer is then dried and concentrated under vacuum. The crude product is purified, typically by crystallization from a methylene (B1212753) dichloride and hexane (B92381) mixture, to yield this compound as a tan-brown solid.[4]

Applications in Research and Development

This compound is a key starting material for a range of high-value molecules across multiple industries. Its halogenated structure allows for diverse functionalization through various cross-coupling and substitution reactions.

G cluster_0 Key Application Areas A This compound (CAS 122509-72-2) B Pharmaceuticals A->B C Material Science A->C D Biological Research A->D B1 5-HT₂C Receptor Agonists (e.g., Ro 60-0175) B->B1 Precursor for B2 Anticancer Agents & Neurological Disorder Drugs B->B2 Intermediate for C1 Organic Semiconductors & Advanced Dyes C->C1 Building Block for D1 Serotonin (B10506) Receptor Studies & Fluorescent Probes D->D1 Scaffold for

Core applications of this compound.
  • Pharmaceutical Development: This compound is most notably recognized as the heterocyclic core of Ro 60-0175, a potent and selective 5-HT₂C receptor agonist.[8][9] The 5-HT₂C receptor is a significant target for drugs aimed at treating obesity, depression, and other neurological disorders. The indole nucleus is a common scaffold in medicinal chemistry, and the specific halogenation of this molecule provides a route to novel drug candidates for cancer and other diseases.[11]

  • Material Science: this compound is utilized in the synthesis of advanced organic materials. Its structure can be incorporated into larger conjugated systems to create organic semiconductors and specialized dyes with unique electronic and photophysical properties.

  • Biological Research: In addition to its role in drug development, it serves as a tool compound in biological research. It is used in studies related to serotonin receptors to better understand mood regulation.[12] Furthermore, its fluorescent properties can be exploited in the design of probes for cellular imaging applications.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).

PictogramSignal WordHazard Classifications and Statements
alt text
alt text
Danger Acute Toxicity 4, Oral: Harmful if swallowed (H302).[2] Skin Irritation 2: Causes skin irritation (H315).[2] Serious Eye Damage 1: Causes serious eye damage (H318).[2] STOT SE 3: May cause respiratory irritation (H335).[2]
Precautionary Statements & Handling
  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, protective clothing, eye protection, and face protection (P280).

  • Response:

    • If Swallowed: Get medical help (P301+P317). Rinse mouth (P330).

    • If on Skin: Wash with plenty of water (P302+P352). If skin irritation occurs, get medical help (P332+P317). Take off contaminated clothing and wash it before reuse (P362+P364).

    • If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P354+P338). Get medical help (P317).

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340). Get medical help if you feel unwell (P319).

  • Storage: Store in a well-ventilated place and keep the container tightly closed (P403+P233). Store locked up (P405). Recommended storage conditions are at 4°C or between 0-8°C, protected from light.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations (P501).

References

The Biological Activity of Halogenated Indole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated indole (B1671886) derivatives, a prominent class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery. The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the indole scaffold profoundly influences the physicochemical properties and biological activities of these molecules. This technical guide provides an in-depth overview of the diverse biological activities of halogenated indole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neurological effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this field.

Anticancer Activity

Halogenated indole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated indole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these findings is presented below.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Brominated Indoles 6-BromoisatinHT29 (Colon)~100[1]
TyrindoleninoneHT29 (Colon)390[1]
5-BromoisatinRAW264.7 (Macrophage)38.05 (TNFα inhibition)[2]
6-BromoindoleRAW264.7 (Macrophage)>50 (NO inhibition)[2]
Chlorinated Indoles DionemycinNCI-H460, MDA-MB-231, HCT-116, HepG23.1 - 11.2
Fluorinated Indoles 5-Fluoro-N-benzyl-indoleHIV-1 Integrase WT0.2[3]
Multi-halogenated Indoles 4-Bromo-6-chloroindoleStaphylococcus aureus30[4]
6-Bromo-4-iodoindoleStaphylococcus aureus20[4]
Key Signaling Pathways in Anticancer Activity

Halogenated indoles exert their anticancer effects by targeting key signaling pathways crucial for cancer cell survival and proliferation. Two of the most significant pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain indole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indole Halogenated Indole Derivative Indole->PI3K Indole->Akt Indole->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated indole derivatives.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

MAPK_ERK_Pathway Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Indole Halogenated Indole Derivative Indole->Raf Indole->MEK

Inhibition of the MAPK/ERK signaling pathway by halogenated indole derivatives.
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials :

    • Human cancer cell line (e.g., HT29, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Halogenated indole derivative stock solution (e.g., 10 mM in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the halogenated indole derivative in complete medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Materials :

    • Treated and untreated cancer cells

    • Cell lysis buffer

    • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA)

    • 96-well plate (black, clear bottom for fluorescence)

    • Fluorometric plate reader

  • Procedure :

    • Culture and treat cells with the halogenated indole derivative for the desired time.

    • Lyse the cells using the provided lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Add the caspase-3/7 substrate to the supernatant in a 96-well plate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence or absorbance according to the substrate used (e.g., excitation/emission at 400/505 nm for a fluorometric substrate).

    • Quantify the caspase activity relative to the untreated control.[5][6]

Caspase_Assay_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Substrate Add Caspase Substrate Supernatant->Substrate Incubation Incubation (37°C) Substrate->Incubation Measurement Measure Fluorescence/ Absorbance Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Workflow for Caspase-3/7 Activity Assay.

Antimicrobial Activity

Halogenated indole derivatives exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. The presence and position of the halogen atom on the indole ring are critical for their antimicrobial potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Chlorinated Indoles 4-ChloroindoleVibrio parahaemolyticus50
7-ChloroindoleVibrio parahaemolyticus200
Multi-halogenated Indoles 4-Bromo-6-chloroindoleStaphylococcus aureus30[4]
6-Bromo-4-iodoindoleStaphylococcus aureus20[4]
4,6-DibromoindoleCandida albicans25[7]
5-Bromo-4-chloroindoleCandida albicans25[7]
Indole-Triazole Derivatives Compound 3dS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[8]
Experimental Protocol for Antimicrobial Susceptibility Testing

The agar (B569324) diffusion method is a widely used technique for the qualitative assessment of antimicrobial activity.

  • Materials :

    • Mueller-Hinton agar plates

    • Bacterial or fungal culture

    • Sterile paper discs

    • Halogenated indole derivative solutions of known concentrations

    • Incubator

  • Procedure :

    • Prepare a standardized inoculum of the test microorganism.

    • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

    • Impregnate sterile paper discs with known concentrations of the halogenated indole derivative.

    • Place the discs on the surface of the inoculated agar plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Antiviral Activity

Certain halogenated indole derivatives, particularly fluorinated analogues, have shown potent activity against various viruses, including Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Activity Data

The half-maximal effective concentration (EC50) is used to measure the in vitro antiviral activity of a compound.

Compound ClassDerivative ExampleVirusEC50Reference
Fluorinated Indoles Fluorinated indole-carboxamideHIV-1 WT2.0–4.6 nM
4-Fluoroindole derivativeHIV-1 WT (MT-4 cells)0.5 nM
7-substituted carboxamides-4-fluoro indoleHIV-10.0058 - 0.14 nM
Brominated Indoles 4-Bromoaniline analog of indole thioureaHIV-18.7 µM[3]
Experimental Protocol for Antiviral Activity Assessment

The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication.

  • Materials :

    • Confluent monolayer of susceptible host cells (e.g., Vero cells)

    • Virus stock

    • Halogenated indole derivative solutions

    • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

    • Crystal violet staining solution

  • Procedure :

    • Seed host cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of the virus and the halogenated indole derivative.

    • Infect the cell monolayers with the virus in the presence of varying concentrations of the compound.

    • After an adsorption period, remove the inoculum and add the overlay medium containing the compound.

    • Incubate the plates until visible plaques (zones of cell death) are formed.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Neurological and Anti-inflammatory Activities

Halogenated indole derivatives have also been investigated for their effects on the central nervous system and their potential as anti-inflammatory agents.

Quantitative Data on Neurological and Anti-inflammatory Activities
Compound ClassDerivative ExampleBiological ActivityIC50Reference
Brominated Indoles 6-BromoisatinNO inhibition (LPS-stimulated RAW264.7)>50 µM[2]
5-BromoisatinTNFα inhibition (LPS-stimulated RAW264.7)38.05 µM[2]
6-BromoindoleNF-κB translocation inhibition-[2]
Iodinated Indoles Iodinated Indole DerivativeNeuronal Nitric Oxide Synthase (nNOS) Inhibition--
Experimental Protocols

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials :

    • RAW 264.7 macrophage cell line

    • LPS

    • Halogenated indole derivative solutions

    • Griess reagent

    • 96-well plates

  • Procedure :

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the halogenated indole derivative for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

This assay is used to assess the potential of compounds to promote the growth of neurites, which is relevant for neuroregeneration.

  • Materials :

    • Neuronal cell line (e.g., PC12, SH-SY5Y)

    • Nerve Growth Factor (NGF) as a positive control

    • Halogenated indole derivative solutions

    • Microscopy imaging system

    • Image analysis software

  • Procedure :

    • Plate neuronal cells in a suitable culture vessel.

    • Treat the cells with different concentrations of the halogenated indole derivative.

    • Incubate for a period sufficient to allow neurite extension (e.g., 48-72 hours).

    • Fix and stain the cells (e.g., with β-III tubulin antibody).

    • Capture images of the cells using a microscope.

    • Quantify neurite length and branching using image analysis software.[9]

Conclusion

Halogenated indole derivatives represent a versatile and promising class of bioactive compounds with a wide range of therapeutic applications. The data and protocols presented in this technical guide highlight their significant potential in the fields of oncology, infectious diseases, and neurology. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to translate these promising preclinical findings into novel therapeutic agents. This guide serves as a foundational resource to aid researchers in this endeavor.

References

The Strategic Incorporation of Fluorine in Indole-Based Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic incorporation of fluorine into the indole ring system has emerged as a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in altering the bioactivity of indole derivatives, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Advantages of Fluorinating Indoles

The introduction of fluorine into an indole nucleus can bring about several critical changes that are advantageous for drug design. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent indole molecule. These modifications can influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, ultimately impacting a drug candidate's efficacy, safety, and pharmacokinetic profile.[1][2][3]

Key benefits of incorporating fluorine include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can block "soft spots" for metabolism, leading to a longer half-life and improved bioavailability.

  • Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions and other non-covalent interactions within a protein's binding pocket, enhancing binding affinity and potency.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing drug-receptor interactions and improving oral absorption.[4]

  • Improved Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[2][3]

Fluorinated Indoles as Potent Antiviral Agents

Fluorinated indoles have demonstrated significant promise as antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

Anti-HIV Activity

Several fluorinated indole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.[5]

Table 1: Anti-HIV Activity of Selected Fluorinated Indole Derivatives

Compound IDStructureTargetAssayEC50 (nM)Cytotoxicity (CC50)Reference
19a-e Fluorinated indole-carboxamidesHIV-1 WTHIV-1 replication in CEM cells2.0–4.6Weakly cytostatic[6]
20h 4-Fluoroindole derivativeHIV-1 WTMTT assay in MT-4 and C8166 cells0.5 (MT-4), 0.8 (C8166)>20,000 nM[7]
22 7-Amide-4-fluoroindoleHIV-1Primary cell-based assay0.14Not specified[8]
23l-n, p 7-Heteroarylcarboxamide-4-fluoroindolesHIV-1Primary cell-based assay0.0058 - 0.057Not specified[8]
Anti-HCV Activity

Fluorinated indoles have also been investigated as inhibitors of the Hepatitis C virus.

Table 2: Anti-HCV Activity of a Selected Fluorinated Indole Derivative

| Compound ID | Structure | Target | Assay | EC50 (nM) | Selectivity | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 26q | N-(heteroaryl) 5-fluoroindole-3-carbonitrile | HCV NS4B | Cell-based HCV 1b replicon | 2 | >5000-fold vs GAPDH |[6] |

Fluorinated Indoles as Kinase Inhibitors

Fluorinated indoles and their bioisosteres, such as indazoles, have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

ROCK1 Inhibition

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton. Inhibition of ROCK1 is a potential therapeutic strategy for hypertension and other cardiovascular diseases.

Syk Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors.[1][9][10] Syk inhibitors are being investigated for the treatment of inflammatory and autoimmune diseases.[11]

Table 3: Kinase Inhibitory Activity of Selected Fluorinated Indole and Indazole Derivatives

Compound IDStructureTargetAssayIC50 (nM)Additional DataReference
51 4-FluoroindazoleROCK1In vitro bioassay2500-[6][7]
52 6-FluoroindazoleROCK1In vitro bioassay1461% oral bioavailability[6][7]
43a-m 7-Fluoroindazole derivativesSykHuman Syk kinase inhibition10 - 50TNFα production IC50 ~65 nM[7]
44g Fluorinated indole derivativeSykIn vitro enzyme assay4High selectivity over JAK family[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of fluorinated indoles.

Synthesis of Fluorinated Indoles

4.1.1. Leimgruber-Batcho Indole Synthesis of 4-Fluoroindole

This two-step protocol is a widely used industrial method for the synthesis of indoles.

  • Step 1: Synthesis of the Enamine

    • To a solution of 2-fluoro-6-nitrotoluene (B1294474) in DMF, add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and pyrrolidine.

    • Heat the mixture to reflux (around 115-125 °C) and stir for 18-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Reductive Cyclization

    • Dissolve the crude enamine in a suitable solvent such as methanol (B129727) or ethanol.

    • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

    • Carry out the reduction using hydrogen gas (0.2–3.0 MPa) at 15–30 °C for 3–12 hours, or with iron powder in acetic acid.

    • Upon completion, filter the catalyst and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 4-fluoroindole.

4.1.2. Fischer Indole Synthesis of 5-Fluoroindole

This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[8]

  • React 4-fluorophenylhydrazine with ethyl pyruvate (B1213749) to form the corresponding hydrazone.

  • Subject the hydrazone to acid catalysis (e.g., with polyphosphoric acid or a Brønsted/Lewis acid) to induce cyclization.[8]

  • The resulting ethyl 5-fluoroindole-2-carboxylate can then be hydrolyzed and decarboxylated to yield 5-fluoroindole.

4.1.3. Palladium-Catalyzed Synthesis of Fluorinated Indoles

Modern cross-coupling reactions offer versatile routes to functionalized indoles.

  • A palladium catalyst, such as Pd(OAc)₂, is used to catalyze the C-H functionalization of an indole with a fluorinated coupling partner.

  • For example, the C-2 and C-3 dual C-H functionalization of indoles with fluorinated imidoyl chlorides can produce fluorinated isocryptolepine analogues.[1][12]

  • The reaction is typically carried out in a suitable solvent with appropriate additives, and the product is isolated and purified using standard techniques.

Biological Assays

4.2.1. MTT Assay for Antiviral Activity and Cytotoxicity

This colorimetric assay measures cell metabolic activity and is widely used to assess both the antiviral efficacy and cytotoxicity of compounds.

  • Cell Seeding: Seed host cells (e.g., Vero, CEM, MT-4) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound and Virus Addition: For antiviral assays, pre-incubate the virus with serial dilutions of the test compound for 1 hour before adding the mixture to the cells. For cytotoxicity assays, add serial dilutions of the compound alone. Include appropriate controls (cells only, cells with virus, vehicle control).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for viral replication and/or cytopathic effects to become apparent (typically 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-5 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) from dose-response curves.

4.2.2. Human Liver Microsomal (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Preparation: Thaw human liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation Mixture: Prepare an incubation mixture containing the microsomes, the test compound (at a fixed concentration, e.g., 1 µM), and an NADPH-regenerating system (to initiate the metabolic reaction).

  • Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

4.2.3. Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict the oral absorption of a drug.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify active efflux.

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the discovery and mechanism of action of fluorinated indole derivatives.

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Hit Discovery cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization cluster_4 Preclinical & Clinical Development TIV Target Identification and Validation HTS High-Throughput Screening TIV->HTS FBDD Fragment-Based Drug Design TIV->FBDD SAR Structure-Activity Relationship (SAR) HTS->SAR FBDD->SAR ADME_Tox ADME/Tox Screening SAR->ADME_Tox LO Lead Optimization SAR->LO ADME_Tox->SAR Iterative Optimization In_Vivo In Vivo Efficacy and Safety LO->In_Vivo In_Vivo->LO Feedback PCD Preclinical Development In_Vivo->PCD Clinical Clinical Trials PCD->Clinical

Caption: A generalized workflow for kinase inhibitor discovery.

ROCK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_core ROCK1 Kinase cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates LIMK LIM Kinase ROCK1->LIMK Phosphorylates (Activates) MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Phosphorylates (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Actin Actin Stress Fibers & Focal Adhesions Cofilin->Actin Regulates Actin Dynamics MLC->Actin Promotes Contraction Fluorinated_Indazole Fluorinated Indazole Inhibitor Fluorinated_Indazole->ROCK1 Inhibits

Caption: Simplified ROCK1 signaling pathway and its inhibition.

Syk_Signaling_Pathway cluster_receptor Receptor Activation cluster_core Syk Kinase cluster_downstream Downstream Signaling Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM Phosphorylation Receptor->ITAM Ligand Binding Syk Syk ITAM->Syk Recruits & Activates PLCg PLCγ Syk->PLCg Activates PI3K PI3K Syk->PI3K Activates Vav Vav Syk->Vav Activates Calcium Ca²⁺ Mobilization PLCg->Calcium MAPK MAPK Pathway PI3K->MAPK NFkB NF-κB Pathway Vav->NFkB Cellular_Response Cellular Response (e.g., Cytokine Release, Proliferation) Calcium->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response Fluorinated_Indazole_Syk Fluorinated Indazole Inhibitor Fluorinated_Indazole_Syk->Syk Inhibits

References

The Strategic Incorporation of Fluorine and Chlorine in Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical roles fluorine and chlorine play in modern drug discovery. By strategically introducing these halogens, medicinal chemists can profoundly modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of bioactive molecules. This document details the mechanisms of action, presents quantitative comparisons, outlines key experimental protocols for evaluation, and visualizes the underlying principles of halogen-driven drug design.

Core Physicochemical and Electronic Effects of Fluorine and Chlorine

The utility of fluorine and chlorine in drug design stems from their unique atomic and electronic properties. While both are halogens, they confer distinct advantages.

  • Fluorine (F) is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), making it an excellent bioisostere of a hydrogen atom (1.20 Å). The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which is a key factor in its ability to enhance metabolic stability. Its powerful electron-withdrawing nature can significantly lower the pKa of nearby basic groups, influencing a compound's ionization state and solubility at physiological pH.

  • Chlorine (Cl) is larger than fluorine and less electronegative but still exerts a significant electronic influence. Its size allows it to occupy pockets that hydrogen or fluorine cannot, potentially creating new, favorable interactions with a biological target. A key feature of chlorine (and heavier halogens) is its ability to form halogen bonds , a specific type of non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base like a carbonyl oxygen or a nitrogen atom on a protein backbone.[1][2] This interaction can dramatically increase binding affinity.[3][4]

Impact on Pharmacokinetics (ADME Properties)

Halogenation is a premier strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Enhancing Metabolic Stability

One of the most powerful applications of fluorination is blocking metabolic soft spots.[5][6] Cytochrome P450 (CYP) enzymes in the liver are primary sites of Phase I metabolism, often targeting labile C-H bonds for oxidation.[6] Replacing a hydrogen at such a site with fluorine effectively shields the molecule from CYP-mediated degradation due to the strength of the C-F bond.[6] This increases the compound's metabolic half-life (t½) and intrinsic clearance (CLint), often leading to improved oral bioavailability and the potential for less frequent dosing.[7]

For example, 9-fluororisperidone and 4'-fluorocelecoxib were found to be 16 and 4 times more metabolically stable than their respective parent compounds, risperidone (B510) and celecoxib.

Metabolic_Blocking cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Compound Molecule_H Drug-R-CH₃ CYP450 CYP450 Enzyme Molecule_H->CYP450 Susceptible to Oxidation Molecule_F Drug-R-CH₂F Molecule_F->CYP450 Resistant to Oxidation Metabolite Oxidized Metabolite (Drug-R-CH₂OH) CYP450->Metabolite Rapid Metabolism NoReaction Metabolism Blocked CYP450->NoReaction

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter for membrane permeability and absorption. The introduction of single fluorine atoms can subtly adjust lipophilicity, while groups like trifluoromethyl (CF₃) significantly increase it.[7] This modulation can be used to fine-tune a drug's ability to cross cellular membranes, including the blood-brain barrier. Chlorine substitution also generally increases lipophilicity, which can enhance membrane permeation.

Impact on Pharmacodynamics (Drug-Target Interactions)

Enhancing Binding Affinity

The introduction of chlorine or fluorine can significantly improve a ligand's binding affinity for its target receptor through several mechanisms:

  • Conformational Control: The steric bulk and electronic properties of halogens can restrict the rotation of bonds, locking the molecule into a more bioactive conformation that fits optimally into the receptor's binding site.

  • Halogen Bonding: As mentioned, chlorine, bromine, and iodine are potent halogen bond donors. This specific, directional interaction with a Lewis basic residue (e.g., backbone carbonyl oxygen) on the target protein can add substantial binding energy, sometimes increasing potency by orders of magnitude.[2]

Halogen_Bonding cluster_0 Drug Molecule cluster_1 Protein Target Drug {Aryl Ring | C—Cl} Interaction σ-hole Interaction (Halogen Bond) Drug:e->Interaction Protein {Backbone | C=O} Interaction->Protein:w

Quantitative Data: Halogenation in Action

The theoretical benefits of halogenation are borne out by empirical data. The following tables provide a comparative analysis of halogenated compounds versus their non-halogenated parent molecules.

Table 1: Impact of Fluorination on Metabolic Stability
Compound PairModificationKey ParameterValue (Parent)Value (Fluorinated)Fold ImprovementReference(s)
Risperidone / 9-FluororisperidoneH → FMetabolic StabilityBaseline16x more stable16
Celecoxib / 4'-FluorocelecoxibH → FMetabolic StabilityBaseline4x more stable4
Table 2: Impact of Halogenation on Inhibitory Potency (IC₅₀)
Parent CompoundHalogenated AnalogTargetIC₅₀ (Parent, µM)IC₅₀ (Analog, µM)Fold ImprovementReference(s)
Celecoxibortho-[¹⁸F]FluorocelecoxibCOX-10.0390.0241.63
Compound 3 (unhalogenated)Compound 2 (Chlorinated)5-HT₂B Receptor~0.35 (estimated)0.01~35
Compound 3 (unhalogenated)Compound 4 (Brominated)5-HT₂B Receptor~0.35 (estimated)0.0076~46

Note: IC₅₀ values can be highly assay-dependent. Comparisons are most valid when data is generated from the same study under identical conditions.

Logical Workflow: Halogenation in Lead Optimization

Halogenation is not a random process but a key strategy within the iterative cycle of lead optimization. The goal is to systematically modify a "hit" or "lead" compound to improve its overall profile, turning it into a preclinical candidate.

Lead_Optimization A Initial Lead Compound (e.g., High Potency, Poor ADME) B Identify Metabolic 'Soft Spots' (C-H bonds) A->B C Strategic Halogenation (e.g., C-H → C-F / C-Cl) B->C D Synthesize Analogs C->D E In Vitro Testing D->E F Metabolic Stability (Microsomes) G Permeability (PAMPA) H Binding Affinity (Binding Assay) I Improved Profile? F->I G->I H->I J Advance to In Vivo Studies I->J Yes K Redesign & Reiterate I->K No K->C

Key Experimental Protocols

Validating the effects of halogenation requires robust and standardized in vitro assays. Below are detailed methodologies for three critical experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

  • Materials:

    • Pooled liver microsomes (human, rat, etc.)

    • Test compound and positive/negative controls

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (Cofactor)

    • Acetonitrile (B52724) (or other organic solvent) with an internal standard for stopping the reaction

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system for analysis

  • Methodology:

    • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compound (typically 1 µM final concentration).

    • Pre-incubation: Add the microsomal suspension to wells of a 96-well plate. Add the test compound to initiate the assay. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (this is t=0). Include control wells without NADPH to test for non-enzymatic degradation.

    • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive membrane permeability.

  • Objective: To determine the permeability coefficient (Pe) of a compound across an artificial lipid membrane.

  • Materials:

    • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

    • Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane)

    • Phosphate buffered saline (PBS), pH 7.4 (for acceptor wells) and a different pH (e.g., 5.0) for the donor wells to mimic the GI tract.

    • Test compound solutions in donor buffer.

    • Plate reader or LC-MS/MS for quantification.

  • Methodology:

    • Membrane Coating: Carefully add 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.

    • Plate Assembly: Add buffer (e.g., PBS pH 7.4) to the acceptor plate wells. Add the test compound solutions to the donor plate wells.

    • Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate this assembly for a set period (e.g., 4-18 hours) at room temperature.

    • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Data Analysis: Calculate the permeability coefficient (Pe) using the known surface area of the membrane, incubation time, and the measured concentrations in the donor and acceptor wells.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity for a receptor.

  • Materials:

    • A source of the target receptor (e.g., cell membrane preparations).

    • A specific, high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

    • Unlabeled test compound at various concentrations.

    • Assay buffer.

    • Glass fiber filter mats and a cell harvester (vacuum manifold).

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

    • Controls: Include wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a saturating concentration of a known unlabeled ligand).

    • Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity trapped on each filter spot using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit the curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

Fluorine and chlorine are not mere decorations on a bioactive molecule; they are powerful tools for rational drug design. Their strategic placement can overcome fundamental liabilities in lead compounds, particularly poor metabolic stability and insufficient binding affinity. By blocking CYP450-mediated metabolism, modulating lipophilicity, and introducing potent halogen bonding interactions, medicinal chemists can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of the principles outlined in this guide, coupled with the rigorous application of the described experimental protocols, is essential for leveraging the full potential of halogenation in the development of next-generation therapeutics.

References

The Indole Nucleus: A Journey from Ancient Dyes to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery, Synthesis, and Biological Significance of Substituted Indoles

The indole (B1671886) scaffold, a privileged heterocyclic motif, is a cornerstone in the landscape of natural products and medicinal chemistry.[1] Its unique structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, confers upon it the ability to interact with a vast array of biological targets, making it a focal point for researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted indoles, detailing the evolution of their synthesis and their profound impact on modern medicine.

Discovery and Early History: From Indigo (B80030) to a Core Scaffold

The story of indole begins not in a pharmacy, but in the textile industry with the study of the vibrant blue dye, indigo.[2] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from treating indigo dye with oleum (B3057394) (fuming sulfuric acid).[3]

In 1866, the German chemist Adolf von Baeyer, renowned for his work on synthetic dyes, first isolated indole.[2][4][5] His process involved the reduction of oxindole, a derivative of isatin (B1672199) which was in turn obtained from the oxidation of indigo, using zinc dust.[2][4] Three years later, in 1869, he proposed the correct chemical structure of the indole molecule.[2]

Interest in indole chemistry intensified in the 1930s with the realization that the indole nucleus is a fundamental component of many important naturally occurring compounds.[2] This includes the essential amino acid tryptophan, the plant hormone auxin (indole-3-acetic acid), and a vast class of compounds known as indole alkaloids.[2][6] The first indole alkaloid, the potent poison strychnine, had been isolated much earlier in 1818.[7] These discoveries unveiled the widespread importance of the indole motif in biology and set the stage for its exploration in drug discovery.

The Evolution of Substituted Indole Synthesis

The development of synthetic methodologies to construct the indole core has been crucial for exploring its therapeutic potential. While numerous methods exist today, a few classical syntheses remain fundamental to the field.

The Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, this remains one of the oldest, most reliable, and widely used methods for preparing substituted indoles.[2][5][8][9] The reaction involves the cyclization of a phenylhydrazone of an aldehyde or ketone under acidic conditions.[9]

The general mechanism proceeds as follows:

  • Reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.[9]

  • Isomerization of the phenylhydrazone to its corresponding enamine tautomer.[9]

  • Protonation followed by a[7][7]-sigmatropic rearrangement.[9]

  • Loss of ammonia (B1221849) and subsequent aromatization to yield the indole core.[9]

While highly versatile for producing 2- and/or 3-substituted indoles, the synthesis of the parent indole via this method is more problematic.[2]

Leimgruber–Batcho Indole Synthesis

A highly efficient method for synthesizing both indole and its substituted derivatives, the Leimgruber-Batcho synthesis was first disclosed in a patent in 1976.[2] Its high yields and versatility have made it particularly popular within the pharmaceutical industry.[2]

Other Key Synthetic Strategies

Over the decades, a diverse toolkit of indole syntheses has been developed, each with its own advantages and substrate scope. These include:

  • Madelung Synthesis: The base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures.[4][5] Modern variations utilize milder conditions.[4]

  • Reissert Synthesis: A multi-step reaction starting with the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization.[4][5]

  • Bartoli Indole Synthesis: A reaction between ortho-substituted nitroarenes and vinyl Grignard reagents.[5]

  • Larock Indole Synthesis: A palladium-catalyzed annulation of an alkyne and an o-haloaniline.

  • Nenitzescu Indole Synthesis: Used for the preparation of 5-hydroxyindoles from benzoquinones and β-enamino esters.[5]

The continuous development of novel synthetic methods, including recent advances in copper-catalyzed C-H functionalization, allows for increasingly precise and efficient modification of the indole ring, aiding in the creation of new therapeutic agents.[10]

Quantitative Data on Substituted Indoles

The versatility of the indole scaffold is reflected in the broad range of biological activities exhibited by its derivatives. The following tables summarize key quantitative data for select substituted indoles across different therapeutic areas.

Table 1: Anticancer Activity of Substituted Indoles
Compound ClassSpecific Compound ExampleTargetCancer Cell LineActivity (IC₅₀/GI₅₀)
Pyrazolinyl-indolesNot SpecifiedKinasesVariousNot Specified
Indolyl-3-glyoxamidesD-24851Tubulin PolymerizationVarious TumorsHighly Active[6]
2-AroylindolesD-64131Tubulin PolymerizationVarious TumorsHighly Active[6]
AminoalkylindolesPravadolineCannabinoid ReceptorsNot ApplicableNot Applicable
Table 2: Antifungal Activity of Synthesized Indole Derivatives
CompoundYield (%)TargetOrganismBinding Energy (kcal/mol)
2-methyl-1H-indole (Parent)44%[11]Lanosterol 14α-demethylaseC. albicans, A. nigerNot Specified
3-(2-methyl-1H-indol-1-yl)phenol (A1)68%[11]Lanosterol 14α-demethylaseC. albicans, A. nigerNot Specified
1-(3-(2-methyl-1H-indol-1-yl)phenyl)ethan-1-one (A2)60%[11]Lanosterol 14α-demethylaseC. albicans, A. niger-8.1[11]
2-methyl-1-(3-methylphenyl)-1H-indole (A3)84%[11]Lanosterol 14α-demethylaseC. albicans, A. nigerNot Specified
Fluconazole (Reference)Not ApplicableLanosterol 14α-demethylaseC. albicans, A. niger-7.1[11]

Experimental Protocols

To provide a practical context, this section details a representative experimental protocol for a key synthetic transformation.

General Protocol for Fischer Indole Synthesis

Objective: To synthesize a 2,3-disubstituted indole from a phenylhydrazone.

Materials:

  • Substituted phenylhydrazine

  • Aldehyde or ketone

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid)[9]

  • Anhydrous solvent (e.g., toluene, xylene, ethanol)

Procedure:

  • Formation of Hydrazone:

    • Dissolve the substituted phenylhydrazine (1.0 eq) in the chosen solvent.

    • Add the corresponding aldehyde or ketone (1.0-1.2 eq) to the solution.

    • A catalytic amount of acetic acid may be added to facilitate the reaction.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the phenylhydrazone product, often by filtration if it precipitates, or by extraction after solvent removal.

  • Cyclization:

    • To the isolated phenylhydrazone, add the acid catalyst (e.g., 5-10 equivalents of polyphosphoric acid or 0.1-1.0 eq of a Lewis acid like ZnCl₂).

    • Heat the mixture under reflux conditions (temperatures can range from 80°C to 200°C depending on the substrate and catalyst).

    • Monitor the progress of the cyclization by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction mixture, typically by pouring it onto ice water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired substituted indole.

Characterization: The final product structure and purity should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.[11]

Visualizing Indole Chemistry: Workflows and Pathways

Graphical representations are invaluable for understanding complex chemical and biological processes. The following diagrams, rendered using the DOT language, illustrate a typical synthetic workflow and a key biological signaling pathway involving indole derivatives.

Experimental Workflow for a Multi-Step Indole Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Phenylhydrazine D Phenylhydrazone Intermediate A->D Condensation B Ketone/Aldehyde B->D Condensation C Solvent + Acid Catalyst C->D Condensation G Crude Substituted Indole D->G E Acid Catalyst (e.g., PPA) E->G F Heating (Reflux) F->G H Work-up (Quench, Extract) G->H I Column Chromatography H->I J Pure Substituted Indole I->J

Caption: A generalized workflow for the Fischer Indole Synthesis.

Signaling Pathway Inhibition by an Indole Derivative

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P1 P RTK->P1 Autophosphorylation Indole Substituted Indole (Kinase Inhibitor) Indole->RTK Inhibition RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of RTK signaling by a substituted indole.

Conclusion

From its origins in the study of dyes to its current status as a master scaffold in drug discovery, the indole nucleus has had a remarkable history. The development of robust synthetic methods has allowed chemists to craft a vast library of substituted indoles, leading to profound advancements in medicine, particularly in the treatment of cancer and central nervous system disorders.[1] The continued exploration of this versatile molecule, driven by innovative synthetic strategies and a deeper understanding of its biological interactions, promises to yield the next generation of indole-based therapeutics.

References

Physicochemical properties of 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-fluoroindole

Introduction

This compound is a halogenated indole (B1671886) derivative that serves as a critical building block in the field of organic synthesis.[1][2][3] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene (B151609) ring, imparts distinct chemical reactivity and makes it a valuable intermediate in the development of complex molecules.[1][4] This compound is of particular interest to researchers in medicinal chemistry and material science. In the pharmaceutical industry, it is a key precursor for the synthesis of drug candidates, especially those targeting neurological disorders and serotonin (B10506) receptors.[1][3] Its structural features are also leveraged in the creation of advanced materials like organic semiconductors.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and analytical methodologies for this compound.

Physicochemical Properties

The properties of this compound have been determined through various experimental and computational methods. A summary of these key characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₅ClFN[1][5][6]
Molecular Weight 169.58 g/mol [5][6][7]
Appearance White to brown or light yellow solid/crystalline powder[1][8]
Melting Point 103-108 °C[1][5]
Boiling Point 299.8 °C (at 760 mmHg)[5][6]
Density (Predicted) 1.436 g/cm³[6]
pKa (Predicted) 15.26 ± 0.30[9]
LogP (XLogP3) 2.8[6][7]
Vapor Pressure (Predicted) 0.0122 mmHg at 25°C[6]
Flash Point (Predicted) 135.1 °C[6]
Refractive Index (Predicted) 1.657[6]
Purity ≥ 95-98%[1][2][5]
Storage Conditions Store at 0-8 °C or room temperature, sealed in a dry place, protected from light.[1][8][9]

Experimental Protocols

The synthesis and characterization of this compound are crucial for its application in research and development. The following sections detail common experimental protocols.

Synthesis Methodologies

1. Modified Leimgruber-Batcho Indole Synthesis

This method is a popular and efficient approach for preparing substituted indoles and has been adapted for the multi-kilogram scale synthesis of this compound.[10][11] The process involves two main stages: enamine formation followed by reductive cyclization.[10]

Protocol:

  • Step 1: Enamine Formation

    • Charge a reactor with the starting material, 3-chloro-4-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (B89532) (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).[10]

    • Heat the mixture to approximately 100°C.[10]

    • Stir for 3-4 hours, monitoring the reaction by HPLC until the starting material is consumed.[10]

    • Cool the reaction mixture to room temperature. The resulting intermediate enamine solution can be used directly in the next step.[10]

  • Step 2: Reductive Cyclization and Purification

    • In a separate reactor, prepare a mixture of toluene (B28343) (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica (B1680970) gel.[10][11]

    • Heat this mixture to 60°C with stirring.[10][11]

    • Slowly add the enamine solution from Step 1, ensuring the temperature is maintained below 80°C.[10][11]

    • After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring progress by HPLC.[10][11]

    • Cool the mixture and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate.[10][11]

    • Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[10][11]

    • Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.[10][11]

    • Purify the crude this compound by crystallization from a suitable solvent system, such as a mixture of methylene (B1212753) dichloride and hexane.[10][11]

G Workflow for Leimgruber-Batcho Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization & Purification A Start: 3-chloro-4-fluoro-2-nitrotoluene B React with DMF di-isopropyl acetal in DMF A->B C Heat to 100°C for 3-4h B->C D Monitor by HPLC C->D E Intermediate Enamine Solution D->E G Add Enamine Solution (<80°C) E->G Transfer F Prepare Fe/Silica Gel in Toluene/Acetic Acid F->G H Heat to 100°C for 2h G->H I Cool, Filter & Wash with Ethyl Acetate H->I J Aqueous Workup (HCl, H2O, NaHCO3) I->J K Dry & Concentrate J->K L Crystallize (MDC/Hexane) K->L M Final Product: this compound L->M

Leimgruber-Batcho synthesis workflow.

2. Palladium and Copper-Mediated Synthesis

An alternative two-step synthesis from 2-bromo-4-chloro-5-fluoroaniline (B2875487) has been developed, avoiding the need for N-protection or highly toxic organotin reagents.[4]

Protocol:

  • Step 1: Vinylation

    • A palladium(0)-catalyzed coupling reaction is performed between 2-bromo-4-chloro-5-fluoroaniline and vinylmagnesium bromide.[4]

    • The reaction is conducted in refluxing THF to yield 3-chloro-4-fluoro-6-vinylaniline.[4]

    • The product is purified by column chromatography.[4]

  • Step 2: Intramolecular Cyclization

    • The 3-chloro-4-fluoro-6-vinylaniline is treated with palladium(II) chloride, lithium chloride, and p-benzoquinone in THF.[4]

    • The mixture is stirred at reflux for approximately 16 hours.[4]

    • After cooling, the mixture is concentrated, and the crude solid is purified by column chromatography to yield this compound.[4]

G Workflow for Palladium-Mediated Synthesis A Start: 2-bromo-4-chloro-5-fluoroaniline B Pd(0)-catalyzed coupling with Vinylmagnesium Bromide in THF A->B Step 1 C Intermediate: 3-chloro-4-fluoro-6-vinylaniline B->C D Pd(II)-mediated intramolecular cyclization (LiCl, p-benzoquinone, THF) C->D Step 2 E Final Product: this compound D->E

Palladium-mediated synthesis workflow.
Analytical Validation

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized this compound.[12]

Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To assess the purity of the compound.[1][12]

    • Method: A solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water). The solution is injected into an HPLC system equipped with a C18 column. A gradient elution is typically used. The purity is determined by the peak area percentage at a specific UV wavelength.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the molecular structure.[12]

    • Method: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired. The chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and chemical environment of the atoms. For example, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks around δ 8.10 (s, br, 1H), 7.39 (d, 1H), 7.35 (d, 1H), 7.23 (t, 1H), and 6.50 (m, 1H).[13]

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and elemental composition.[12]

    • Method: The sample is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecule (169.009460), which corresponds to the molecular formula C₈H₅ClFN.[6]

G Analytical Validation Workflow cluster_0 Purity & Structure Assessment Start Synthesized this compound HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (MS/HRMS) Start->MS Purity Purity ≥ 98% HPLC->Purity Structure Correct Structure Confirmed NMR->Structure MW Correct Molecular Weight MS->MW Final Validated Compound Purity->Final Structure->Final MW->Final

Workflow for analytical validation.

Applications in Research and Drug Development

This compound is a valuable intermediate in pharmaceutical research and development.[1] Its primary application is as a foundational scaffold for synthesizing more complex bioactive molecules.[1]

  • Neurological Disorders: It is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

  • Serotonin Receptor Ligands: Researchers utilize this compound in studies related to serotonin (5-HT) receptors, which are crucial for mood regulation.[1] It was notably used in the preparation of Ro 60-0175, a 5-HT₂C receptor agonist.[4]

  • Anticancer and Weight-Reducing Agents: The compound is described as an important intermediate for synthesizing novel anticancer and weight-reducing medicines.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[7]

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system.[7]

  • Signal Word: Danger.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Standard laboratory personal protective equipment should be used, including safety goggles, gloves, and a lab coat.[6] Handling should occur in a well-ventilated area.[6]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6][8]

References

The Role of 6-Chloro-5-fluoroindole in Modern Drug Discovery: A Mechanistic Overview of Key Target Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that has emerged as a critical structural motif and versatile building block in medicinal chemistry. While not possessing intrinsic therapeutic activity itself, its unique electronic and structural properties make it an invaluable precursor in the synthesis of a new generation of targeted therapeutics. This technical guide explores the mechanistic theories surrounding the key biological targets of compounds derived from this compound, with a focus on its role in the development of novel treatments for neurological disorders and cancer.

The primary utility of this compound lies in its function as a key intermediate for the synthesis of potent and selective ligands for the 5-hydroxytryptamine 2C (5-HT2C) receptor and inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β).[1] These targets are implicated in a wide range of pathologies, and molecules built upon the this compound scaffold have shown significant promise in preclinical and clinical development.

This compound as a Precursor to 5-HT2C Receptor Agonists

The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition. Its activation has been a key strategy in the development of treatments for obesity and psychiatric disorders. This compound serves as a foundational component for novel 5-HT2C receptor stimulants.[1]

Proposed Signaling Pathway of 5-HT2C Receptor Agonists Derived from this compound

Upon binding of an agonist, the 5-HT2C receptor couples to Gαq/11 proteins, initiating a downstream signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and the modulation of neurotransmitter release, contributing to the therapeutic effects on appetite and mood.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist (this compound Derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gαq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_response Neuronal Depolarization & Modulation of Neurotransmitter Release Ca_release->Neuronal_response PKC->Neuronal_response

Caption: Proposed signaling pathway of 5-HT2C receptor agonists.

This compound in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that acts as a key regulator in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity has been linked to a variety of diseases, including cancer, Alzheimer's disease, and bipolar disorder. This compound is an important intermediate in the creation of novel GSK-3β inhibitors for anticancer drug development.[1]

Proposed Mechanism of Action for GSK-3β Inhibitors Derived from this compound

GSK-3β is a constitutively active enzyme that is regulated by inhibitory phosphorylation. In many cancer types, GSK-3β is overactive and promotes tumor cell survival by phosphorylating and inactivating pro-apoptotic proteins, while activating pro-survival transcription factors. GSK-3β inhibitors synthesized from this compound are designed to bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition can lead to the stabilization of proteins like β-catenin and cyclin D1, as well as the activation of apoptotic pathways, ultimately resulting in decreased tumor cell proliferation and survival.

GSK3b_inhibition cluster_pathway GSK-3β Signaling Pathway GSK3b GSK-3β Phosphorylation Phosphorylation GSK3b->Phosphorylation Catalyzes Substrates Downstream Substrates (e.g., β-catenin, Cyclin D1) Substrates->Phosphorylation Degradation Protein Degradation & Transcriptional Regulation Phosphorylation->Degradation Tumor_growth Tumor Cell Proliferation & Survival Degradation->Tumor_growth Inhibitor GSK-3β Inhibitor (this compound Derivative) Inhibitor->GSK3b Inhibits

Caption: Proposed mechanism of GSK-3β inhibition.

Quantitative Data and Experimental Protocols

As this compound is a precursor, quantitative data on biological activity is not available for the compound itself. The relevant data pertains to the final active molecules synthesized from it. Researchers investigating novel compounds derived from this intermediate would typically perform a series of in vitro and in vivo assays to characterize their mechanism of action.

Table 1: Representative Quantitative Data for Target Engagement

Parameter Typical Value Range Target Class Description
IC50 1 nM - 10 µM 5-HT2C Receptor / GSK-3β Concentration of the compound that inhibits 50% of the target's activity.
Ki 0.1 nM - 5 µM 5-HT2C Receptor / GSK-3β Inhibition constant, indicating the binding affinity of the compound to the target.
EC50 1 nM - 10 µM 5-HT2C Receptor Concentration of the compound that produces 50% of the maximal response.

| pA2 | 7 - 10 | 5-HT2C Receptor | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. |

Key Experimental Protocols

1. Radioligand Binding Assays (for 5-HT2C Receptor Affinity)

  • Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

  • Methodology:

    • Cell membranes expressing the human 5-HT2C receptor are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]-mesulergine) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Kinase Assays (for GSK-3β Inhibition)

  • Objective: To measure the inhibitory activity (IC50) of a test compound against GSK-3β.

  • Methodology:

    • Recombinant human GSK-3β enzyme is used.

    • A specific peptide substrate for GSK-3β and ATP (often radiolabeled [γ-32P]ATP) are prepared in a reaction buffer.

    • The enzyme, substrate, ATP, and varying concentrations of the test compound are incubated together.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.

    • The amount of incorporated phosphate (B84403) is quantified, typically by scintillation counting or fluorescence-based methods.

    • The IC50 value is calculated by fitting the data to a dose-response curve.

3. Cell-Based Functional Assays (for 5-HT2C Receptor Agonism)

  • Objective: To determine the functional potency (EC50) of a test compound as a 5-HT2C receptor agonist.

  • Methodology:

    • A cell line stably expressing the human 5-HT2C receptor is utilized (e.g., HEK293 or CHO cells).

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are exposed to varying concentrations of the test compound.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The EC50 value is determined from the dose-response curve of the fluorescence signal.

Conclusion

This compound stands as a testament to the importance of halogenated heterocycles in modern drug design. Its utility as a synthetic intermediate has enabled the development of promising new chemical entities targeting complex diseases. The exploration of its derivatives as 5-HT2C receptor agonists and GSK-3β inhibitors highlights the ongoing potential for discovering novel therapeutics for a range of unmet medical needs, from metabolic and psychiatric disorders to oncology. Further research into the synthesis and biological evaluation of new molecules based on the this compound scaffold is warranted to fully exploit its therapeutic potential.

References

Methodological & Application

Synthesis of 6-Chloro-5-fluoroindole from 3-chloro-4-fluoroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 6-chloro-5-fluoroindole, a key intermediate in the development of pharmaceuticals, starting from 3-chloro-4-fluoroaniline (B193440). The described methodology is based on a two-step process involving an initial condensation reaction to form an imine intermediate, followed by reductive cyclization.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, notably serving as a precursor for the synthesis of anticancer and weight-reducing drugs.[1] The efficient construction of this indole (B1671886) core is of significant interest to researchers in drug discovery and development. This protocol outlines a robust and scalable synthesis from readily available 3-chloro-4-fluoroaniline.

The synthetic strategy involves the reaction of 3-chloro-4-fluoroaniline with boron trichloride (B1173362) and chloroacetonitrile (B46850) in the presence of a Lewis acid to form an intermediate, which is then reduced and cyclized to the target indole.[1] This method offers advantages such as readily available starting materials and a relatively short reaction sequence.[1]

Reaction Pathway

The synthesis proceeds in two main stages:

  • Formation of the Intermediate: 3-chloro-4-fluoroaniline is reacted with boron trichloride and chloroacetonitrile in the presence of aluminum trichloride. This is followed by hydrolysis to yield the key intermediate.

  • Reductive Cyclization: The intermediate is then reduced using sodium borohydride (B1222165), followed by reflux to induce cyclization and dehydration, affording the final product, this compound.[1]

Experimental Protocol

Materials and Reagents:

  • 3-chloro-4-fluoroaniline

  • Boron trichloride (BCl₃)

  • Chloroacetonitrile (ClCH₂CN)

  • Aluminum trichloride (AlCl₃), anhydrous

  • Toluene (B28343), anhydrous (dried over 4A molecular sieves)[1]

  • Hydrochloric acid (HCl), 2N solution

  • Sodium borohydride (NaBH₄)

  • Dioxane

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for vacuum distillation

Part 1: Synthesis of the Intermediate
  • Under a nitrogen or argon atmosphere, in a dry three-neck flask equipped with a reflux condenser and a dropping funnel, prepare a solution of boron trichloride in anhydrous toluene. Cool the flask in an ice-water bath.

  • Slowly add a solution of 3-chloro-4-fluoroaniline in anhydrous toluene to the cooled boron trichloride solution with stirring.

  • To the resulting mixture, sequentially add chloroacetonitrile and anhydrous aluminum trichloride.[1]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours under a nitrogen atmosphere.[1]

  • Cool the reaction mixture to room temperature, then carefully quench by adding 2N hydrochloric acid. A significant amount of precipitate will form.[1]

  • The resulting intermediate can be filtered and used directly in the next step without further purification.[1]

Part 2: Synthesis of this compound
  • Dissolve the crude intermediate from Part 1 in a mixture of dioxane and water (10:1 v/v).[1]

  • To this solution, add sodium borohydride in portions.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactant Molar Ratios (Step 1)
3-chloro-4-fluoroaniline1[1]
Boron trichloride1.1[1]
Chloroacetonitrile1.2[1]
Aluminum trichloride1.1[1]
Reactant Molar Ratios (Step 2)
Intermediate1[1]
Sodium borohydride1.1[1]
Reaction Conditions
Step 1 Reflux Time6-8 hours[1]
Step 2 Reflux Time8-10 hours[1]
Solvents
Step 1Toluene[1]
Step 2Dioxane/Water (10:1)[1]
Overall Yield 55% (two steps)[1]
Purity 97%[1]
¹H NMR (400 MHz, CDCl₃) δ 8.10 (s, br, 1H), 7.39 (d, J=6.0Hz, 1H), 7.35 (d, J=9.6Hz, 1H), 7.23 (t, J=6.0Hz, 1H), 6.50 (m, 1H)[1]

Mandatory Visualization

Synthesis_Workflow Start 3-Chloro-4-fluoroaniline Step1 Step 1: Condensation & Hydrolysis Start->Step1 Reagents1 BCl₃, ClCH₂CN, AlCl₃ Toluene Reagents1->Step1 Intermediate Crude Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization Intermediate->Step2 Reagents2 NaBH₄ Dioxane/H₂O Reagents2->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Purification: Vacuum Distillation CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

References

Application Notes and Protocols for the Leimgruber-Batcho Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Leimgruber-Batcho indole (B1671886) synthesis is a powerful and versatile method for the preparation of indoles, a core heterocyclic motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] This two-step process offers a popular alternative to other methods like the Fischer indole synthesis, particularly due to its high yields, mild reaction conditions, and the ready availability of starting materials.[1][3] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions to facilitate the application of this synthesis in research and development.

The synthesis begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine (B122466) to form a β-(dimethylamino)-2-nitrostyrene (an enamine).[3] The extended conjugation of these intermediates, with an electron-donating group and an electron-withdrawing nitro group, often results in a characteristic intense red color.[3] The second step involves the reductive cyclization of the enamine intermediate to the desired indole.[3]

Key Advantages:
  • High Yields: The reaction generally proceeds in high chemical yield.[3]

  • Mild Conditions: The reductive cyclization can be achieved using a variety of mild chemical or catalytic methods.[4]

  • Versatility: A wide variety of substituted indoles can be prepared, as many substituted o-nitrotoluenes are commercially available or readily synthesized.[3][4]

  • Unsubstituted Positions: This method directly yields indoles that can be unsubstituted at the C2 and C3 positions.[1][4]

Reaction Mechanism and Workflow

The overall transformation of the Leimgruber-Batcho indole synthesis is depicted in the following workflow:

Leimgruber_Batcho cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene enamine β-(Dialkylamino)-2-nitrostyrene (Enamine Intermediate) o_nitrotoluene->enamine Condensation dmf_dma DMF-DMA / Pyrrolidine dmf_dma->enamine indole Indole Product enamine->indole Reduction & Cyclization reducing_agent Reducing Agent (e.g., Ra-Ni/N2H4, Pd/C, H2) reducing_agent->indole

Figure 1: Overall workflow of the Leimgruber-Batcho indole synthesis.

The reaction proceeds through the initial formation of an enamine, followed by a reductive cyclization to yield the final indole product. A more detailed representation of the mechanistic steps is provided below:

Leimgruber_Batcho_Mechanism cluster_mechanism Detailed Reaction Mechanism start o-Nitrotoluene enamine Enamine Intermediate start->enamine Condensation reagent1 DMF-DMA reagent1->enamine reagent2 Pyrrolidine reagent2->enamine amino_intermediate Amino Intermediate enamine->amino_intermediate Nitro Reduction reagent3 Reducing Agent (e.g., Raney Ni, H₂NNH₂) reagent3->amino_intermediate cyclized_intermediate Cyclized Intermediate amino_intermediate->cyclized_intermediate Intramolecular Cyclization product Indole cyclized_intermediate->product Elimination of Amine

Figure 2: Mechanistic pathway of the Leimgruber-Batcho indole synthesis.

Quantitative Data Summary

The efficiency of the Leimgruber-Batcho synthesis is highly dependent on the chosen reagents and reaction conditions. The following table summarizes various conditions for the reductive cyclization step.

EntryStarting MaterialReducing Agent/CatalystSolventTemperatureTime (h)Yield (%)Reference
1β-Dimethylamino-2-nitrostyreneH₂, Pd/CBenzene (B151609)RT-High[4]
2β-Dimethylamino-2-nitrostyreneH₂, Raney NickelBenzeneRT-High[4]
32-Nitro-6-benzyloxytoluene derived enamineRaney Nickel, Hydrazine (B178648) Hydrate (B1144303) (85%)THF/Methanol50-60 °C2.568[4]
4β-Dimethylamino-2-nitrostyreneIron, Acetic Acid---Acceptable[4]
5β-Dimethylamino-2-nitrostyreneSodium Dithionite----[4]
6Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoateTitanium (III) Chloride (7 equiv.)Methanol--73[4]
74-Chloro-2-nitrotoluene derived enamineNot specifiedDMF-1036 (one-pot)[5]
84-Chloro-2-nitrotoluene derived enamineNot specified (optimized)--<1092 (one-pot)[5]
9Substituted 2-nitrotoluenesFeCl₃, Activated Carbon, N₂H₄·H₂O---High[6]

Experimental Protocols

Protocol 1: Synthesis of the Enamine Intermediate

This protocol describes a general procedure for the formation of the β-(dialkylamino)-2-nitrostyrene intermediate.

Materials:

  • Substituted o-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of the substituted o-nitrotoluene (1.0 equiv.) in anhydrous DMF, add DMF-DMA (1.1-1.5 equiv.) and pyrrolidine (1.2-2.0 equiv.).

  • Stir the reaction mixture under a nitrogen atmosphere at a temperature ranging from room temperature to 125 °C. The reaction progress can be monitored by TLC. Reaction times can be several hours.[4]

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting crude enamine, often a dark red oil or solid, can be used in the next step without further purification or can be purified by chromatography on silica (B1680970) gel.[4]

Protocol 2: Reductive Cyclization using Raney Nickel and Hydrazine

This protocol is an effective method for the reductive cyclization and is a good alternative to catalytic hydrogenation, especially when hydrogenolysis-sensitive groups are present.[4]

Materials:

  • Crude enamine intermediate from Protocol 1

  • Raney Nickel (slurry in water)

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the crude enamine intermediate in a mixture of THF and methanol.

  • Add Raney Nickel (a significant weight excess) to the solution.

  • Stir the mixture under a nitrogen atmosphere and heat to 50-60 °C.

  • Add hydrazine hydrate in several portions over a period of time (e.g., four 1.0 mL aliquots at 30-minute intervals for a 20.6 mmol scale reaction).[4]

  • After the addition is complete and the reaction has proceeded for a total of 2-3 hours, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by chromatography on silica gel to afford the desired indole.[4]

Protocol 3: One-Pot Synthesis of Indoles

Recent advancements have led to the development of one-pot procedures that avoid the isolation of the potentially unstable enamine intermediate, leading to higher overall yields and shorter reaction times.[5]

Materials:

  • Substituted o-nitrotoluene

  • DMF-DMA

  • Solvent (e.g., DMF)

  • Reducing agent and catalyst (e.g., Pd/C)

  • Hydrogen source (e.g., hydrogen gas)

Procedure:

  • In a suitable reaction vessel, combine the o-nitrotoluene and DMF-DMA in the chosen solvent.

  • Heat the mixture to form the enamine in situ.

  • After the initial reaction time for enamine formation, introduce the reduction catalyst (e.g., Pd/C).

  • Introduce the hydrogen source (e.g., by pressurizing the vessel with hydrogen gas) and continue the reaction until the reductive cyclization is complete.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • The crude product can then be purified by standard methods such as chromatography.

Applications in Drug Development

The Leimgruber-Batcho indole synthesis is a valuable tool in medicinal chemistry and drug development due to its reliability and versatility in creating a wide array of indole derivatives.[1][3] Many pharmacologically active compounds contain the indole scaffold. This synthetic route has been employed in the synthesis of various biologically active molecules, including dopamine (B1211576) agonists, psilocin analogs, and the β-blocker pindolol.[4] The ability to readily introduce substituents on the benzene ring of the indole allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, modifications and improvements to the synthesis, such as the development of one-pot procedures and the use of alternative reducing agents, continue to enhance its utility and applicability in the efficient production of indole-based drug candidates.[5][6][7]

References

Application Notes and Protocols: Fischer Indole Synthesis for Preparing Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fischer indole (B1671886) synthesis for the preparation of fluorinated indoles, compounds of significant interest in medicinal chemistry. The strategic incorporation of fluorine into the indole scaffold can modulate physicochemical and biological properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity. This document details experimental protocols, quantitative data on reaction yields, and visualizations of relevant biological pathways.

Introduction to Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals. Fluorination has emerged as a key strategy to optimize the drug-like properties of indole-containing molecules. The strong electron-withdrawing nature of fluorine can alter the pKa of the indole nitrogen, influence hydrogen bonding interactions, and block sites of metabolic oxidation.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system and can be effectively applied to the synthesis of various fluorinated indole isomers.[2]

The Fischer Indole Synthesis: Mechanism and Considerations for Fluorinated Substrates

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (fluoro-substituted) phenylhydrazine (B124118) and a ketone or aldehyde.[3] The reaction can be promoted by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[3]

The mechanism proceeds through the following key steps:

  • Hydrazone Formation: Condensation of the fluorophenylhydrazine with a carbonyl compound.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

  • Ammonia (B1221849) Elimination: Loss of ammonia to form the aromatic indole ring.

The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence the rate and efficiency of the[4][4]-sigmatropic rearrangement, which may affect the overall yield.

Data Presentation: Synthesis of Fluorinated Indoles

The following tables summarize quantitative data for the Fischer indole synthesis of fluorinated indoles. It is important to note that direct comparison of yields between different isomers can be challenging as reaction conditions often vary across different literature reports.

Table 1: Comparison of Catalysts for the Fischer Indole Synthesis of a Substituted Fluoroindole

CatalystCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
Zinc Chloride (ZnCl₂)100-200 mol%Neat150-1801-370-85
Polyphosphoric Acid (PPA)ExcessNeat80-1501-465-80
p-Toluenesulfonic Acid10-20 mol%Toluene1104-860-75
Sulfuric Acid (conc.)5-10 dropsEthanolReflux2-465-80
Acetic Acid- (Solvent)Acetic Acid1004-840-60

Data is illustrative and compiled from various sources. Yields are highly substrate-dependent.

Table 2: Reported Yields for the Synthesis of Various Fluoroindoles via Fischer Indole Synthesis

Fluoroindole IsomerCarbonyl ComponentCatalyst/ConditionsReported Yield (%)
4-Fluoro-5-methoxy-1H-indolePyruvic acidPPA or H₂SO₄/EtOHModerate to Good (Specific yield not stated)
5-FluoroindoleEthyl pyruvate (B1213749)Acid catalysisHigh (Specific yield not stated)
6-FluoroindoleAcetaldehyde (B116499)PPA, H₂SO₄, or ZnCl₂Variable (Moderate to Good)
7-Fluoro-2,3-dimethylindole2-ButanoneNot specified65

Yields are sourced from different experimental procedures and should not be directly compared.

Experimental Protocols

General Procedure for Fischer Indole Synthesis of Fluorinated Indoles

Step 1: Hydrazone Formation To a solution of the corresponding fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired ketone or aldehyde (1.1 eq). The mixture is stirred at room temperature or heated to reflux for 1-4 hours until hydrazone formation is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

Step 2: Cyclization To the crude hydrazone, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a solution of sulfuric acid in ethanol). The mixture is heated at a temperature ranging from 80 to 180°C for 1-8 hours. The reaction progress is monitored by TLC.

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent to afford the pure fluorinated indole.

Detailed Protocol for the Synthesis of 4-Fluoro-5-methoxy-1H-indole

This protocol is adapted for a derivative of 4-fluoroindole.

Step 1: Hydrazone Formation (4-Fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in ethanol. The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone.

Step 2: Indolization and Decarboxylation A strong acid catalyst, such as polyphosphoric acid (PPA), is added to the reaction mixture. The mixture is then heated at 80-120°C for several hours.

Step 3: Work-up and Purification The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration and purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 4-fluoro-5-methoxy-1H-indole.[5]

Detailed Protocol for the Synthesis of 5-Fluoroindole

Step 1: Hydrazone Formation 4-Fluorophenylhydrazine and ethyl pyruvate are reacted under acidic conditions to form the corresponding hydrazone.[4]

Step 2: Cyclization The resulting hydrazone is cyclized to ethyl 5-fluoroindole-2-carboxylate under acid catalysis.[4]

Step 3: Saponification and Decarboxylation The ester is saponified using a base (e.g., NaOH in aqueous ethanol), followed by acidification and heating to induce decarboxylation, yielding 5-fluoroindole.

Detailed Protocol for the Synthesis of 6-Fluoroindole

Step 1: Hydrazone Formation To a solution of 4-fluorophenylhydrazine (1 equivalent) in ethanol, add acetaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

Step 2: Cyclization To the hydrazone, add polyphosphoric acid (PPA). Heat the reaction mixture to 100-120°C for 1-4 hours.

Step 3: Work-up and Purification After cooling, the reaction mixture is poured into ice-water. The precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 6-fluoroindole.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow start Start reactants Fluorophenylhydrazine + Ketone/Aldehyde start->reactants hydrazone_formation Hydrazone Formation (Acid/Base catalyst) reactants->hydrazone_formation hydrazone Fluorophenylhydrazone (Intermediate) hydrazone_formation->hydrazone cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone->cyclization indole_formation Aromatization & Ammonia Elimination cyclization->indole_formation crude_product Crude Fluorinated Indole indole_formation->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product Pure Fluorinated Indole purification->final_product

Caption: Experimental workflow for the Fischer indole synthesis of fluorinated indoles.

Signaling Pathway of Fluorinated Indoles as Serotonin Receptor (5-HTR) Agonists

Serotonin_Receptor_Signaling cluster_gi Gi/o Pathway (e.g., 5-HT1D) ligand Fluorinated Indole (e.g., 5-HT1D/7 Agonist) receptor Serotonin Receptor (e.g., 5-HT1D, 5-HT7) ligand->receptor Binds to g_protein G-protein (Gi/o or Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Decreases adenylyl_cyclase->camp Increases pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Modulation of Neuronal Excitability) pka->downstream Phosphorylates Targets GPR119_Signaling ligand Fluorinated Indole (GPR119 Agonist) gpr119 GPR119 ligand->gpr119 Binds to g_protein Gs Protein gpr119->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Increases pka Protein Kinase A (PKA) camp->pka epac2 Epac2 camp->epac2 insulin_secretion Insulin Secretion (Pancreatic β-cells) pka->insulin_secretion glp1_secretion GLP-1 Secretion (Intestinal L-cells) pka->glp1_secretion epac2->insulin_secretion epac2->glp1_secretion

References

Application Notes and Protocols: 6-Chloro-5-fluoroindole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the indole ring, imparts distinct chemical properties that are leveraged in the development of targeted therapies, particularly in oncology and neurology.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a key pharmaceutical intermediate, with a focus on its role in the synthesis of MEK and BRAF inhibitors.

Applications in Pharmaceutical Development

The primary application of this compound in medicinal chemistry is as a key starting material for the synthesis of kinase inhibitors. The presence of the halogen atoms provides handles for various cross-coupling reactions and influences the electronic properties of the final molecule, often enhancing binding affinity and metabolic stability.[3]

Key Therapeutic Areas:

  • Oncology: this compound is a critical intermediate in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[4][5] Notable examples include:

    • MEK Inhibitors (e.g., Selumetinib): These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, locking the enzyme in an inactive conformation.[4][5]

    • BRAF Inhibitors: This class of drugs targets mutated BRAF proteins, a common driver in melanoma and other cancers.[6]

  • Neurological Disorders: The indole scaffold is prevalent in neuroactive compounds, and derivatives of this compound have been explored for their potential in treating neurological conditions.[1]

Data Presentation

Synthesis of this compound

The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the industrial-scale production of this compound.[7][8]

Reaction Starting Material Key Reagents Solvent Temperature Time Yield (%) Purity (%) Reference
Leimgruber-Batcho Synthesis3-Chloro-4-fluoro-nitrotoluene1. DMF-DMA, Pyrrolidine2. Raney Nickel, Hydrazine (B178648)DMF1. Reflux2. RT1. 2-4h2. 1-2h>70>97[2][7]
Biological Activity of a Downstream Product: Selumetinib

Selumetinib (AZD6244) is a potent MEK1/2 inhibitor synthesized using intermediates derived from this compound.[4][9]

Target Assay Type IC50 (nM) Reference
MEK1/2Enzymatic Assay14.1 ± 0.79[4]

The following table presents the half-maximal inhibitory concentration (IC50) values of Selumetinib against a panel of human cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell Line Cancer Type IC50 (µM) Reference
A-375Melanoma0.076[9]
HT-29Colorectal Cancer0.12[9]
HCT-116Colorectal Cancer>8[9]
NCI-H292Lung Cancer0.064[9]
OCI-AML2Acute Myeloid Leukemia0.017[9]
K5Thyroid Cancer0.048[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Leimgruber-Batcho Reaction

This protocol is a general laboratory-scale procedure.

Materials:

Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve 3-chloro-4-fluoro-nitrotoluene (1.0 eq) in DMF.

    • Add DMF-DMA (1.2 eq) and pyrrolidine (0.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature. The intermediate enamine is typically used directly in the next step without purification.

  • Reductive Cyclization:

    • In a separate flask, prepare a suspension of Raney Nickel (catalytic amount) in ethyl acetate.

    • Carefully add hydrazine hydrate (3.0 eq) dropwise to the Raney Nickel suspension at room temperature.

    • To this reducing mixture, add the enamine solution from the previous step.

    • Stir the reaction vigorously at room temperature and monitor by TLC (typically 1-2 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Representative Synthesis of a MEK Inhibitor Core from this compound

This protocol outlines a representative multi-step synthesis of a key benzimidazole (B57391) intermediate for MEK inhibitors like Selumetinib, starting from this compound.

Step 1: N-Methylation of this compound

Materials:

  • This compound

  • Methyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-6-chloro-5-fluoroindole.

Step 2: Synthesis of a Benzimidazole Intermediate

This step is a conceptual representation of a plausible synthetic route.

Materials:

  • N-methyl-6-chloro-5-fluoroindole

  • Reagents for ring formation (e.g., from a nitrated aniline (B41778) precursor followed by reduction and cyclization)

  • Appropriate solvents and catalysts

Procedure:

Visualizations

Signaling Pathways

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis.[5] MEK inhibitors, derived from intermediates like this compound, block the signaling cascade at the level of MEK1/2.

MEK_Inhibitor_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation MEK_Inhibitor MEK Inhibitor (e.g., Selumetinib) MEK_Inhibitor->MEK Inhibits

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by MEK inhibitors.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of a pharmaceutical compound using this compound as a starting material.

Experimental_Workflow Start This compound Synthesis Multi-step Synthesis (e.g., N-alkylation, cross-coupling) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization API Active Pharmaceutical Ingredient (API) Characterization->API InVitro In Vitro Assays (Enzyme Inhibition, Cell Viability) API->InVitro InVivo In Vivo Studies (Animal Models) API->InVivo Data Data Analysis InVitro->Data InVivo->Data

Caption: General workflow from starting intermediate to biological evaluation.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis, particularly for the development of targeted cancer therapies. Its utility in constructing complex heterocyclic systems, such as those found in MEK and BRAF inhibitors, underscores its importance in modern drug discovery. The protocols and data presented here provide a foundation for researchers to utilize this key building block in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols: 6-Chloro-5-fluoroindole in the Synthesis of 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-chloro-5-fluoroindole as a key intermediate in the synthesis of potent and selective 5-HT2C receptor agonists. The focus is on the synthesis of Ro 60-0175, a well-characterized 5-HT2C agonist. Detailed protocols for the synthesis of the indole (B1671886) precursor and its subsequent conversion to the target agonist are provided, along with its pharmacological data and an overview of the 5-HT2C receptor signaling pathway.

Introduction to this compound in 5-HT2C Agonist Synthesis

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a significant therapeutic target for a range of disorders, including obesity, schizophrenia, and drug addiction. The development of selective 5-HT2C receptor agonists is a key focus in medicinal chemistry. This compound has emerged as a crucial building block for a class of potent indole-based 5-HT2C agonists. Its specific substitution pattern allows for the synthesis of ligands with high affinity and selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes, thereby minimizing the risk of off-target effects such as hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).

One of the most prominent 5-HT2C receptor agonists synthesized from this compound is Ro 60-0175, also known as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine. This compound has been instrumental in elucidating the physiological roles of the 5-HT2C receptor. It is important to note that while both are 5-HT2C agonists, the synthesis of lorcaserin, a benzazepine derivative, does not typically involve this compound as a starting material.

Pharmacological Data of Ro 60-0175

The following tables summarize the in vitro pharmacological profile of Ro 60-0175 at human serotonin 5-HT2 receptor subtypes.

Table 1: Binding Affinities (pKi) of Ro 60-0175 at Human 5-HT2 Receptors

Receptor SubtypepKiReference
5-HT2C9[1]
5-HT2A7.5[1]
5-HT1A5.4[1]
5-HT65.2[1]
5-HT75.6[1]

Table 2: Functional Potency (EC50) of Ro 60-0175 at Human 5-HT2 Receptors

Receptor SubtypeEC50 (nM)Emax (%)Reference
5-HT2C32 - 5284 - 88[2]
5-HT2A400 - 44769 - 91[2]
5-HT2B0.91 - 2.479 - 130[2]

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Ro 60-0175 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, and can recruit β-arrestin 2, leading to a diverse range of cellular responses.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT2C_Agonist 5-HT2C Agonist (e.g., Ro 60-0175) 5HT2C_Receptor 5-HT2C Receptor 5HT2C_Agonist->5HT2C_Receptor Binds to G_Protein Gq/11, Gi/o/z, G12/13 5HT2C_Receptor->G_Protein Activates beta_Arrestin β-Arrestin 2 5HT2C_Receptor->beta_Arrestin Recruits PLC Phospholipase C (PLC) G_Protein->PLC Activates Cellular_Response Cellular Response beta_Arrestin->Cellular_Response Modulates Signaling PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

The following protocol is based on a modified Leimgruber-Batcho indole synthesis.

synthesis_workflow_indole Start Starting Material: 3-Chloro-4-fluoro-6-nitrotoluene Step1 Step 1: Enamine Formation - React with DMF-DIPA - Pyrrolidine (cat.) - Toluene, Reflux Start->Step1 Step2 Step 2: Reductive Cyclization - Raney Nickel - Hydrazine (B178648) hydrate (B1144303) - Methanol (B129727), Reflux Step1->Step2 End Product: This compound Step2->End

Caption: Synthesis of this compound.

Materials:

  • 3-Chloro-4-fluoro-6-nitrotoluene

  • N,N-Dimethylformamide diisopropyl acetal (B89532) (DMF-DIPA)

  • Pyrrolidine

  • Toluene, anhydrous

  • Raney Nickel (50% slurry in water)

  • Hydrazine hydrate

  • Methanol, anhydrous

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Silica (B1680970) gel for column chromatography

  • Heptane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Enamine Formation:

    • To a solution of 3-chloro-4-fluoro-6-nitrotoluene (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide diisopropyl acetal (DMF-DIPA, 1.5 equivalents) and a catalytic amount of pyrrolidine.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in anhydrous methanol under an inert atmosphere.

    • Carefully add Raney Nickel (a catalytic amount) to the solution.

    • Add hydrazine hydrate (4-5 equivalents) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, filter through a pad of celite to remove the Raney Nickel, and wash the celite pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to afford pure this compound.

Synthesis of (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine (Ro 60-0175)

The following protocol describes the N-alkylation of this compound to produce Ro 60-0175. This is a general procedure and may require optimization.

synthesis_workflow_agonist Start Starting Material: This compound Step1 Step 1: Deprotonation - Strong Base (e.g., NaH) - Anhydrous DMF Start->Step1 Step2 Step 2: N-Alkylation - Add (R)-2-(boc-amino)-1-chloropropane - Stir at room temperature Step1->Step2 Step3 Step 3: Boc Deprotection - Acidic conditions (e.g., TFA in DCM) Step2->Step3 End Product: (S)-Ro 60-0175 Step3->End

Caption: Synthesis of Ro 60-0175.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • (R)-tert-butyl (1-chloropropan-2-yl)carbamate (or a similar chiral electrophile)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • N-Alkylation:

    • To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of (R)-tert-butyl (1-chloropropan-2-yl)carbamate (1.1 equivalents) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.

  • Boc Deprotection:

    • Dissolve the N-Boc protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (excess) and stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine (Ro 60-0175).

    • Further purification can be achieved by crystallization or salt formation (e.g., with fumaric acid).

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT2C receptor.

binding_assay_workflow Start Prepare Cell Membranes (expressing 5-HT2C receptors) Step1 Incubation - Membranes - Radioligand ([3H]mesulergine) - Test Compound (varying conc.) Start->Step1 Step2 Separation - Rapid filtration to separate bound and free radioligand Step1->Step2 Step3 Quantification - Scintillation counting to measure bound radioactivity Step2->Step3 Step4 Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Step3->Step4 End Result: Binding Affinity (Ki) Step4->End

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells)

  • Radiolabeled antagonist, e.g., [³H]mesulergine

  • Test compound (e.g., Ro 60-0175) at a range of concentrations

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through the filter plates to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

These protocols and data provide a valuable resource for researchers engaged in the discovery and development of novel 5-HT2C receptor agonists for the treatment of various central nervous system disorders.

References

Application of 6-Chloro-5-fluoroindole in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that has emerged as a valuable and versatile building block in the synthesis of novel anticancer agents.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the indole ring, imparts favorable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and binding affinity to target proteins. This application note details the utility of this compound as a key intermediate in the development of potent kinase inhibitors, particularly targeting Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in various cancers.[1][3]

Mechanism of Action: Targeting the GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a critical enzyme involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[3] Dysregulation of GSK-3β activity is a hallmark of several cancers, making it an attractive therapeutic target.[3][4] Derivatives of this compound have been utilized to synthesize potent and selective inhibitors of GSK-3β.[1] These inhibitors typically act by competing with ATP for the kinase's ATP-binding site, thereby blocking the downstream signaling cascades that promote cancer cell survival and proliferation.[3]

The inhibition of GSK-3β can lead to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. In some cancer types, this can paradoxically promote proliferation. However, in others, GSK-3β inhibition has been shown to induce apoptosis and cell cycle arrest.[3][5] The specific cellular outcome is context-dependent, highlighting the importance of thorough biological evaluation of any new GSK-3β inhibitor.

Below is a simplified diagram of the GSK-3β signaling pathway and the point of intervention by this compound-derived inhibitors.

GSK-3beta_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT GSK3B GSK-3β AKT->GSK3B Inactivates Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylates for Degradation Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression Inhibitor This compound Derivative (GSK-3β Inhibitor) Inhibitor->GSK3B Inhibits

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound derivatives.

Data Presentation

The following tables summarize the in vitro anticancer activity of hypothetical GSK-3β inhibitors derived from this compound, based on reported activities of similar indole-based compounds.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative this compound-derived GSK-3β Inhibitor (Compound X)

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
PC-3Prostate Adenocarcinoma10.4
K-562Chronic Myelogenous Leukemia9.1

Table 2: In Vitro Kinase Inhibitory Activity of Compound X

KinaseIC50 (µM)
GSK-3β0.05
CDK2> 10
ROCK1> 10
PKA> 10

Experimental Protocols

Synthesis of a Representative this compound-derived GSK-3β Inhibitor

The synthesis of GSK-3β inhibitors from this compound often involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for indole functionalization.

Synthesis_Workflow Start This compound Step1 N-Alkylation or N-Arylation Start->Step1 Intermediate1 N-Substituted This compound Step1->Intermediate1 Step2 Functionalization at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) Intermediate1->Step2 Intermediate2 3-Functionalized Indole Derivative Step2->Intermediate2 Step3 Coupling/Condensation with Side Chain Intermediate2->Step3 Final Final GSK-3β Inhibitor Step3->Final

Caption: General workflow for the synthesis of a GSK-3β inhibitor from this compound.

Protocol:

  • N-Substitution of this compound: To a solution of this compound in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3). Stir the mixture at room temperature for 30 minutes. Add the desired alkyl or aryl halide and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

  • C3-Functionalization: The N-substituted indole can be functionalized at the C3 position using various methods. For example, a Vilsmeier-Haack reaction (using POCl3 and DMF) can introduce a formyl group, which can then be used in subsequent reactions.

  • Side Chain Attachment: The C3-functionalized intermediate is then reacted with a suitable side chain precursor. This could involve a condensation reaction, a coupling reaction (e.g., Suzuki or Sonogashira), or the formation of a hydrazone or other functional group, depending on the desired final structure of the inhibitor.

  • Final Purification: The final product is purified by column chromatography or recrystallization to yield the desired GSK-3β inhibitor. The structure is confirmed by NMR, mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (dissolved in DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the amount of ADP formed and is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound at various concentrations, the kinase (e.g., recombinant human GSK-3β), and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of novel anticancer drug candidates. Its application in the development of GSK-3β inhibitors demonstrates the potential for creating potent and selective therapeutics. The protocols provided herein offer a framework for the synthesis and biological evaluation of such compounds, facilitating further research and development in the field of anticancer drug discovery.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 6-chloro-5-fluoroindole, a key heterocyclic intermediate in the development of various pharmaceuticals, notably as the core of the 5-HT2C receptor agonist Ro 60-0175.[1] The described methods utilize palladium-catalyzed cross-coupling reactions, offering efficient and regioselective pathways to this valuable compound.

Introduction

This compound is a crucial building block in medicinal chemistry. The strategic placement of halogen atoms on the indole (B1671886) ring significantly influences the molecule's pharmacological properties. Palladium-catalyzed reactions have become indispensable in the synthesis of complex heterocyclic compounds, providing reliable and versatile methods for C-C and C-N bond formation.[1][2][3][4] This document outlines two distinct palladium-catalyzed approaches for the synthesis of this compound starting from 2-bromo-5-chloro-4-fluoroaniline (B79499).

The first protocol is a modified Stille indole synthesis, which involves a palladium(0)-catalyzed coupling of a bromoaniline with vinylmagnesium bromide, followed by a palladium(II)-mediated intramolecular cyclization.[1] The second approach employs a Sonogashira coupling of the bromoaniline with (trimethylsilyl)acetylene, followed by a copper(I)-mediated cyclization to yield the target indole.[1] Both methods provide the desired product in two steps with comparable overall yields.[1]

Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound via the two different palladium-catalyzed routes.

Synthesis RouteStep 1 IntermediateStep 1 YieldStep 2 YieldOverall Yield (approx.)Starting Material
Modified Stille Synthesis 3-Chloro-4-fluoro-6-vinylanilineGoodNot stated30-35%2-Bromo-5-chloro-4-fluoroaniline
Sonogashira/Copper Synthesis 5-Chloro-4-fluoro-2-(trimethylsilylethynyl)aniline63%Not stated30%2-Bromo-5-chloro-4-fluoroaniline

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes described.

Modified_Stille_Synthesis start 2-Bromo-5-chloro-4-fluoroaniline step1 Pd(0)-catalyzed coupling with Vinylmagnesium Bromide start->step1 intermediate1 3-Chloro-4-fluoro-6-vinylaniline step1->intermediate1 step2 Pd(II)-mediated intramolecular cyclization intermediate1->step2 product This compound step2->product

Caption: Workflow for the Modified Stille Synthesis.

Sonogashira_Copper_Synthesis start 2-Bromo-5-chloro-4-fluoroaniline step1 Sonogashira Coupling with (Trimethylsilyl)acetylene start->step1 intermediate1 5-Chloro-4-fluoro-2-(trimethylsilylethynyl)aniline step1->intermediate1 step2 Cu(I)-mediated cyclization intermediate1->step2 product This compound step2->product

Caption: Workflow for the Sonogashira/Copper Synthesis.

Experimental Protocols

Protocol 1: Modified Stille Synthesis of this compound

This protocol is adapted from the work of Adams et al.[1]

Step 1: Synthesis of 3-Chloro-4-fluoro-6-vinylaniline

  • To a stirred solution of 2-bromo-5-chloro-4-fluoroaniline (10.0 g, 45.0 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.63 g, 0.9 mmol) in tetrahydrofuran (B95107) (THF, 150 mL) at room temperature under an argon atmosphere, add vinylmagnesium bromide in THF (1 M; 150 mL, 150 mmol) dropwise over 40 minutes.

  • Heat the mixture to reflux and stir for 1 hour.

  • Cool the mixture to room temperature and quench by pouring into a saturated aqueous solution of ammonium (B1175870) chloride (500 mL) and diethyl ether (100 mL).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-chloro-4-fluoro-6-vinylaniline.

Step 2: Synthesis of this compound

  • To a stirred mixture of 3-chloro-4-fluoro-6-vinylaniline (0.34 g, 2 mmol) in THF (20 mL) at room temperature under an argon atmosphere, add lithium chloride (0.42 g, 10 mmol), palladium(II) chloride (0.035 g, 0.2 mmol), and p-benzoquinone (0.34 g, 3.2 mmol).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the mixture to room temperature and concentrate in vacuo to obtain a crude solid.

  • Purify the crude solid by column chromatography on silica gel to yield this compound.

Protocol 2: Sonogashira/Copper-Mediated Synthesis of this compound

This protocol is also adapted from the work of Adams et al.[1]

Step 1: Synthesis of 5-Chloro-4-fluoro-2-(trimethylsilylethynyl)aniline

  • To a stirred mixture of 2-bromo-5-chloro-4-fluoroaniline (6.6 g, 30 mmol) in triethylamine (B128534) (60 mL) at room temperature under an argon atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.4 g, 0.6 mmol) and (trimethylsilyl)acetylene (7.8 mL, 54 mmol).

  • Heat the mixture to 60 °C and stir for 16 hours.

  • Cool the mixture to room temperature and add diethyl ether (100 mL).

  • Filter the mixture through a pad of Celite®.

  • Wash the filter cake with diethyl ether (2 x 100 mL).

  • Combine the filtrates, dry over MgSO₄, filter, and concentrate in vacuo to leave a crude oil.

  • Purify the oil by column chromatography on silica gel using heptane/ethyl acetate (B1210297) (30:1) as the eluent to give 5-chloro-4-fluoro-2-(trimethylsilylethynyl)aniline (4.5 g, 63%).[1]

Step 2: Synthesis of this compound

  • To a stirred solution of 5-chloro-4-fluoro-2-(trimethylsilylethynyl)aniline (4.5 g, 19 mmol) in dimethylformamide (DMF, 80 mL) under an argon atmosphere, add copper(I) iodide (7.1 g, 38 mmol) in one portion.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature and add diethyl ether (100 mL).

  • Filter the mixture through a pad of Celite®.

  • Wash the filter cake with diethyl ether (2 x 100 mL).

  • Combine the filtrates and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

References

Application of 6-Chloro-5-fluoroindole in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the backbone of conjugated organic materials is a powerful tool for tuning their electronic properties and solid-state packing, which are critical for applications in organic electronics. 6-Chloro-5-fluoroindole serves as a valuable building block in the synthesis of such tailored organic semiconductors. The presence of both chloro and fluoro substituents on the indole (B1671886) ring offers a unique combination of electronic effects that can be exploited to fine-tune the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The electron-withdrawing nature of both chlorine and fluorine atoms can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting organic semiconductor.[1][2] This can lead to improved air stability, as a lower HOMO level makes the material less susceptible to oxidation. Furthermore, the distinct electronegativity and size of chlorine and fluorine allow for nuanced control over the electronic characteristics and intermolecular interactions of the final material. Fluorination, in particular, is known to promote planar molecular backbones and facilitate close π-π stacking, which is essential for efficient charge transport.[1][2]

The chlorine and fluorine atoms on the this compound ring also provide reactive sites for further functionalization through various cross-coupling reactions. The carbon-chlorine bond can participate in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the extension of the π-conjugated system by introducing other aromatic or vinylic moieties.[3][4] This versatility allows for the construction of complex donor-acceptor architectures, which are a cornerstone of modern high-performance organic semiconductors.[5][6]

Quantitative Data Summary

The following table summarizes key properties of this compound and the typical impact of chloro and fluoro substitution on the electronic properties of organic semiconductors.

PropertyThis compoundGeneral Impact on Organic Semiconductors
Molecular FormulaC₈H₅ClFN-
Molecular Weight169.59 g/mol -
AppearanceOff-white to light brown crystalline powder-
Melting Point105-107 °CHalogenation can influence melting point and thermal stability.
HOMO/LUMO Energy LevelsNot an organic semiconductor itselfIntroduction of Cl and F atoms generally leads to a downshift in both HOMO and LUMO energy levels, with the effect being more pronounced with increased halogenation.[1][2]
Electron MobilityNot applicableChlorinated quinoxalineimides have shown improved electron mobilities compared to their unsubstituted counterparts, reaching values up to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹.[1][2]
Threshold Voltage (OFETs)Not applicableThe threshold voltages of fluorinated or chlorinated devices are typically smaller than their non-halogenated analogues, reflecting the lower LUMO levels of the molecules.[1][2]

Experimental Protocols

While direct synthesis of a named organic semiconductor from this compound is not yet widely reported in peer-reviewed literature, its structure is ideal for creating novel materials. Below are detailed, representative protocols for the synthesis of a hypothetical donor-acceptor type organic semiconductor using this compound as a key precursor, based on established palladium-catalyzed cross-coupling methodologies for haloindoles.[3][4]

Protocol 1: N-Alkylation of this compound

Objective: To introduce a solubilizing alkyl chain on the indole nitrogen, which is crucial for the solution-processability of the final organic semiconductor.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq.) in DMSO, add powdered potassium hydroxide (3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromododecane (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-dodecyl-6-chloro-5-fluoroindole.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Donor-Acceptor-Donor Monomer

Objective: To synthesize a D-A-D (Donor-Acceptor-Donor) type monomer by coupling the N-alkylated this compound with a dibrominated acceptor core.

Materials:

Procedure: Step 2a: Borylation of N-dodecyl-6-chloro-5-fluoroindole

  • In a glovebox, combine N-dodecyl-6-chloro-5-fluoroindole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (3.0 eq.) in a Schlenk flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the mixture at 80°C for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the boronic ester derivative of the indole.

Step 2b: Suzuki Coupling

  • In a Schlenk flask, dissolve the indole boronic ester from Step 2a (2.2 eq.) and 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq.) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the mixture.

  • Degas the solution by bubbling with argon for 20 minutes, then add degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 90°C and stir vigorously for 24 hours under an inert atmosphere.

  • After cooling, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the D-A-D monomer.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_protocol1 Protocol 1: N-Alkylation cluster_protocol2 Protocol 2: Suzuki Cross-Coupling start1 This compound p1_step1 Reaction with KOH in DMSO start1->p1_step1 start2 1-Bromododecane p1_step2 Addition of 1-Bromododecane start2->p1_step2 p1_step1->p1_step2 p1_step3 Purification p1_step2->p1_step3 p1_product N-dodecyl-6-chloro- 5-fluoroindole p1_step3->p1_product p2_step1 Borylation p1_product->p2_step1 start3 Dibrominated Acceptor p2_step2 Suzuki Coupling start3->p2_step2 p2_step1->p2_step2 p2_product D-A-D Monomer p2_step2->p2_product

Caption: Synthetic workflow for a D-A-D monomer.

energy_level_tuning cluster_unsubstituted Unsubstituted Indole-based Polymer cluster_halogenated This compound-based Polymer cluster_key Effect of Halogenation homo1 HOMO lumo1 LUMO homo2 HOMO homo1->homo2 Lowered lumo2 LUMO lumo1->lumo2 Lowered key Energy levels are stabilized (lowered) due to the electron-withdrawing nature of Cl and F atoms.

Caption: Effect of halogenation on energy levels.

References

Application Notes & Protocols: Experimental Strategies for the Functionalization of the Indole Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Functionalization of the indole nitrogen (N-1 position) is a critical strategy in drug discovery and development, as it allows for the modulation of a molecule's physicochemical properties, such as solubility, stability, and receptor binding affinity.[4] This modification can significantly impact the biological activity of the parent compound.[4][5] This document provides an overview of key experimental methodologies for N-alkylation, N-arylation, and N-acylation of indoles, complete with detailed protocols and comparative data to guide researchers in this field.

Key Methodologies for Indole Nitrogen Functionalization

The primary strategies for modifying the indole nitrogen involve N-alkylation, N-arylation, and N-acylation. The choice of method depends on the desired substituent, the complexity of the indole substrate, and the required reaction conditions.

N-Alkylation of Indoles

N-alkylation introduces an alkyl group to the indole nitrogen. This is a fundamental transformation, but it often faces the challenge of competing C-3 alkylation due to the high nucleophilicity of the C-3 position.[6][7]

Comparative Data for N-Alkylation Methods

MethodCatalyst/BaseAlkylating AgentSolventTemperatureYield (%)Key Features & Notes
Classical Base-Mediated NaH (1.1-1.5 eq.)Alkyl HalideDMF or THF0 °C to RT70-95Widely used; strong base deprotonates the indole N-H; regioselectivity can be an issue.[4][8][9]
Copper-Catalyzed CuI / P(p-tolyl)₃ / KOHN-TosylhydrazoneDioxane100 °C65-88Reductive cross-coupling method suitable for a variety of N-alkylated indoles.[10]
One-Pot Fischer-Indolisation/Alkylation AcOH (catalyst), then NaHKetone/Hydrazine, then Alkyl HalideDMF80 °C85-95Rapid, three-component synthesis that avoids isolation of the intermediate indole.[8]
Enantioselective CuH-Catalyzed CuH / DTBM-SEGPHOSStyrenesToluene (B28343)RT70-98Provides access to chiral N-alkylated indoles with high enantioselectivity.[6]
N-Arylation of Indoles

N-arylation, the introduction of an aryl group, is crucial for synthesizing compounds with applications ranging from materials science to pharmaceuticals, including antipsychotic drugs like sertindole.[11] Transition metal catalysis, particularly with copper and palladium, is the dominant approach.[12][13]

Comparative Data for N-Arylation Methods

MethodCatalyst SystemArylating AgentBaseSolventTemperatureYield (%)Key Features & Notes
Copper-Catalyzed Ullmann Coupling CuI (1-5 mol%) / N,N'-dimethylethylenediamine (10-20 mol%)Aryl Iodide/BromideK₃PO₄Dioxane110 °C80-98A general and cost-effective method; the use of diamine ligands is key to achieving mild reaction conditions.[14]
Palladium-Catalyzed Buchwald-Hartwig Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)Aryl BromideCs₂CO₃Dioxane100 °C75-95A powerful and versatile method, though palladium catalysts are more expensive than copper.[15]
Microwave-Assisted One-Pot Cu₂O (10 mol%)Aryl IodideK₃PO₄Ethanol150 °C (MW)60-90Ligand-free, uses a sustainable solvent, and significantly reduces reaction time via microwave irradiation.[11]
Ligand-Free, Room Temp (Boronic Acids) Cu(OAc)₂ (20 mol%)Arylboronic AcidDBUDCMRT65-90A mild, ligand-free approach using readily available arylboronic acids.[15]
N-Acylation of Indoles

N-acylation is synthetically valuable but can be challenging due to the reduced nucleophilicity of the indole nitrogen compared to the C-3 position.[16] This often necessitates the use of activated acyl sources or specific catalytic systems.

Comparative Data for N-Acylation Methods

MethodAcyl SourceCatalyst / ReagentBaseSolventTemperatureYield (%)Key Features & Notes
Direct Acylation (Carboxylic Acid) Carboxylic AcidBoric Acid (0.3 eq.)-MesityleneReflux50-82An economical method that avoids pre-activation of the carboxylic acid.[17]
Dehydrogenative Coupling Primary AlcoholTPAP (catalyst)-Toluene80 °C60-95An efficient, single-flask process coupling indoles directly with alcohols.[18]
Thioester Acylation Thioester-Cs₂CO₃Xylene140 °C60-85Uses stable and functional-group-tolerant thioesters as the acyl source.[19]
DCC Coupling Carboxylic AcidDCC / DMAP-CH₂Cl₂RT60-90Effective for indoles with electron-withdrawing groups at C-5; less so for electron-donating groups.[20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Indole Substrate reagents Prepare Reagents: - Base/Catalyst - Solvent - Functionalizing Agent start->reagents setup Assemble Reaction (Inert Atmosphere) reagents->setup reaction Run Reaction (Temperature Control) setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for indole nitrogen functionalization.

functionalization_pathways cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation N-Acylation Indole Indole (N-H) Alkyl_Halide Alkyl Halide + Strong Base (NaH) Indole->Alkyl_Halide 1a Aryl_Halide Aryl Halide + Cu or Pd Catalyst Indole->Aryl_Halide 1b Acyl_Source Acyl Source (Acid, Alcohol, Thioester) Indole->Acyl_Source 1c N_Alkyl N-Alkyl Indole Alkyl_Halide->N_Alkyl N_Aryl N-Aryl Indole Aryl_Halide->N_Aryl N_Acyl N-Acyl Indole Acyl_Source->N_Acyl

Caption: Key pathways for functionalizing the indole nitrogen.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive and flammable; handle with extreme care under an inert atmosphere.

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol describes a classical and widely used method for the N-alkylation of indoles using a strong base.[4][9]

Materials and Reagents:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc) and Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1 to 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add the sodium hydride to the stirred solution. Caution: Hydrogen gas evolves. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.[4]

  • Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed N-Arylation of Indoles (Ullmann-Type Coupling)

This protocol is based on a ligand-assisted copper-catalyzed N-arylation of indoles with aryl halides.[14][15]

Materials and Reagents:

  • Indole (1.0 eq.)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 eq.)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)

  • Anhydrous dioxane (or toluene)

  • Ethyl acetate and Celite

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add CuI, K₃PO₄, and the indole substrate to an oven-dried sealed tube or Schlenk tube.[15]

  • Addition of Reagents: Add the aryl halide, the diamine ligand, and anhydrous dioxane via syringe.[14][15]

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the mixture for 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-arylated indole.

Protocol 3: Dehydrogenative N-Acylation with a Primary Alcohol

This protocol describes an efficient N-acylation by coupling an indole with a primary alcohol.[18]

Materials and Reagents:

  • Indole derivative (1.0 eq.)

  • Primary alcohol (e.g., 3-phenyl-1-propanol) (1.2 eq.)

  • Tetrapropylammonium perruthenate (TPAP) (5 mol%)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq.)

  • Molecular sieves (4 Å)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried flask containing powdered 4 Å molecular sieves, add the indole substrate, the primary alcohol, and NMO.

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by the catalytic amount of TPAP.

  • Reaction: Stir the reaction mixture at 80 °C. The reaction progress should be monitored by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter it through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

References

6-Chloro-5-fluoroindole: A Versatile Scaffold for the Development of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole stands as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of neuroactive compounds. Its unique halogenation pattern imparts favorable physicochemical properties, influencing metabolic stability, membrane permeability, and binding affinity to various biological targets within the central nervous system (CNS). These characteristics make it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

This document provides detailed application notes on the utility of this compound in the synthesis of neuroactive agents, with a focus on its application in developing serotonin (B10506) 5-HT2C receptor agonists, dopamine (B1211576) receptor ligands, and glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. Accompanying these notes are detailed experimental protocols for key synthetic and biological evaluation methods.

Applications in Neuroactive Compound Synthesis

The strategic placement of chloro and fluoro substituents on the indole (B1671886) ring of this compound provides a unique electronic and steric profile that can be exploited for targeted drug design. This scaffold has been successfully incorporated into molecules targeting key proteins implicated in neurotransmission and intracellular signaling pathways.

Serotonin 5-HT2C Receptor Agonists

The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of obesity, obsessive-compulsive disorder (OCD), and other psychiatric conditions. This compound forms the core heterocyclic structure of the potent and selective 5-HT2C receptor agonist, Ro 60-0175.

Quantitative Data: Biological Activity of Ro 60-0175

The affinity of Ro 60-0175 for various human serotonin receptor subtypes is summarized in the table below, highlighting its selectivity for the 5-HT2C receptor.

Receptor SubtypepKi Value
5-HT2C9.0[1][2]
5-HT2A7.5[1][2]
5-HT1A5.4[1][2]
5-HT65.2[1][2]
5-HT75.6[1][2]

pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.

The strategic halogenation of the indole ring is crucial for achieving this selectivity. For instance, studies on related aplysinopsin derivatives have shown that 5,6-dichloro substitution on the indole ring can lead to over 2170-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT1A subtypes.[3] This underscores the importance of the halogenation pattern in fine-tuning receptor affinity and selectivity.

Dopamine Receptor Ligands

Dopamine receptors are critical targets for the treatment of Parkinson's disease, schizophrenia, and addiction. The indole scaffold is a known pharmacophore for dopamine receptor ligands. While specific structure-activity relationship (SAR) studies for a series of dopamine receptor ligands directly derived from this compound are not extensively documented in publicly available literature, the general principles of dopamine receptor pharmacology suggest that derivatives of this scaffold could be designed to target D2-like (D2, D3, D4) or D1-like (D1, D5) receptors. The electronic properties of the chloro and fluoro substituents can influence the interaction with key amino acid residues in the binding pockets of these receptors.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and cancer. The indole nucleus is a common feature in many GSK-3β inhibitors. The development of GSK-3β inhibitors based on the this compound scaffold represents a promising avenue for novel drug discovery. The electron-withdrawing nature of the halogen atoms can enhance interactions with the ATP-binding pocket of the kinase.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the gram-scale synthesis of this compound is the Leimgruber-Batcho indole synthesis.

Protocol: Leimgruber-Batcho Synthesis of this compound

Materials:

Procedure:

  • Enamine Formation: A mixture of 3-chloro-4-fluoro-6-nitrotoluene, N,N-dimethylformamide dimethyl acetal, and pyrrolidine in a suitable solvent is heated to reflux to form the corresponding enamine.

  • Reductive Cyclization: The crude enamine is dissolved in methanol and treated with Raney Nickel and hydrazine hydrate at reflux to effect the reductive cyclization to the indole ring.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow Start 3-Chloro-4-fluoro-6-nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (Raney Ni, Hydrazine) Intermediate->Step2 Product This compound Step2->Product

Biological Evaluation Protocols

Protocol: 5-HT2C Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2C receptor.

Materials:

  • Cell membranes expressing human 5-HT2C receptors

  • Radioligand: [³H]-Mesulergine

  • Non-specific binding control: Mianserin (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • 96-well plates

  • Glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-Mesulergine, at a concentration close to its Kd), and the cell membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Start Prepare Assay Plate Step1 Add Buffer, Test Compound, Radioligand, and Membranes Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Wash Filters Step3->Step4 Step5 Scintillation Counting Step4->Step5 End Calculate Ki Value Step5->End

Protocol: GSK-3β Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity (IC50) of test compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a phosphopeptide)

  • ATP

  • Kinase assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: To a 96-well plate, add the test compound at various concentrations, the GSK-3β enzyme, and the kinase assay buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves a two-step process of adding an ADP-Glo™ reagent followed by a kinase detection reagent.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the GSK-3β activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

GSK3B_Inhibition_Assay Start Prepare Assay Plate Step1 Add Test Compound and GSK-3β Enzyme Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate Reaction (Add Substrate and ATP) Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Detect ADP Production Step4->Step5 End Calculate IC50 Value Step5->End

Signaling Pathways

Serotonin 5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by an agonist like a this compound derivative leads to the coupling of Gαq/11 G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist (e.g., Ro 60-0175) Receptor 5-HT2C Receptor Agonist->Receptor binds G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

GSK-3β Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the binding of Wnt to its receptor complex leads to the inhibition of a "destruction complex," which includes GSK-3β. This prevents the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to regulate gene transcription. Inhibitors of GSK-3β, potentially derived from this compound, would mimic the effect of Wnt signaling by preventing the phosphorylation of its substrates.

Wnt_Signaling_Pathway Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Receptor->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates GSK3B_Inhibitor GSK-3β Inhibitor (this compound derivative) GSK3B_Inhibitor->Destruction_Complex inhibits Degradation Phosphorylation & Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription activates

Conclusion

This compound is a valuable and versatile building block for the synthesis of neuroactive compounds. Its unique electronic properties contribute to high affinity and selectivity for important CNS targets such as the serotonin 5-HT2C receptor. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds based on this promising scaffold, paving the way for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders. Further exploration of derivatives of this compound is warranted to fully elucidate its potential in targeting other key proteins in the CNS, including dopamine receptors and GSK-3β.

References

Designing Fluorescent Probes with 6-Chloro-5-fluoroindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoroindole is a halogenated indole (B1671886) derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmacologically active compounds and functional molecules. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the benzene (B151609) ring, make it an attractive scaffold for the design of novel fluorescent probes. Functionalization of the indole core, particularly at the C2, C3, and N1 positions, allows for the strategic attachment of various moieties to create probes that can respond to specific biological analytes or environmental changes. This document provides detailed application notes and protocols for the design and synthesis of a hypothetical fluorescent probe derived from this compound for the detection of specific enzymatic activity, alongside protocols for its application in cellular imaging.

Principle of Fluorescent Probe Design

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. The design of a fluorescent probe typically involves three key components: a fluorophore, a recognition element, and a linker. In the context of this compound, the indole nucleus acts as the core of the fluorophore. The recognition element is a part of the molecule that selectively interacts with the target analyte, leading to a change in the fluorescence properties of the fluorophore. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength.

Application: A Hypothetical Fluorescent Probe for Nitroreductase Detection

Nitroreductases are enzymes that are overexpressed in hypoxic tumor cells. This makes them an attractive target for the development of diagnostic probes and targeted therapies. Here, we describe a hypothetical fluorescent probe, CFI-NTR , designed for the detection of nitroreductase activity. The design strategy involves masking the fluorescence of a this compound-derived fluorophore with a nitro group, which is a fluorescence quencher. In the presence of nitroreductase, the nitro group is reduced to an amino group, restoring the fluorescence of the probe.

Signaling Pathway for Nitroreductase Detection

G CFI-NTR (Non-fluorescent) CFI-NTR (Non-fluorescent) CFI-AMN (Fluorescent) CFI-AMN (Fluorescent) CFI-NTR (Non-fluorescent)->CFI-AMN (Fluorescent) Reduction Nitroreductase Nitroreductase Nitroreductase->CFI-NTR (Non-fluorescent) NADP+ NADP+ Nitroreductase->NADP+ NAD(P)H NAD(P)H NAD(P)H->Nitroreductase Cofactor

Caption: Proposed mechanism of CFI-NTR activation by nitroreductase.

Experimental Protocols

Synthesis of the Fluorescent Probe CFI-NTR

The synthesis of CFI-NTR from this compound can be envisioned through a multi-step process involving functionalization at the C3 position followed by the introduction of a nitroaryl group via a Suzuki coupling reaction.

Experimental Workflow for CFI-NTR Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Suzuki Coupling This compound This compound Intermediate_1 6-Chloro-5-fluoro-1H-indole-3-carbaldehyde This compound->Intermediate_1 DMF, POCl3 Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Intermediate_1 CFI-NTR CFI-NTR Probe Intermediate_1->CFI-NTR 4-Nitrophenylboronic acid, Pd(PPh3)4, K2CO3

Caption: Synthetic scheme for the hypothetical probe CFI-NTR.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 4-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Step 1: Synthesis of 6-Chloro-5-fluoro-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) with stirring.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of this compound in DMF dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 6-chloro-5-fluoro-1H-indole-3-carbaldehyde.

  • Step 2: Synthesis of CFI-NTR (Suzuki Coupling)

    • To a solution of 6-chloro-5-fluoro-1H-indole-3-carbaldehyde and 4-nitrophenylboronic acid in a mixture of dioxane and water, add potassium carbonate.

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to the reaction mixture.

    • Heat the mixture at 90°C under an argon atmosphere for 12 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final probe, CFI-NTR .

In Vitro Spectroscopic Analysis

Protocol:

  • Prepare a stock solution of CFI-NTR in DMSO.

  • Prepare a working solution of CFI-NTR in a suitable buffer (e.g., PBS, pH 7.4).

  • Record the absorption and fluorescence emission spectra of CFI-NTR.

  • To the CFI-NTR solution, add nitroreductase enzyme and NADH as a cofactor.

  • Incubate the mixture at 37°C and record the fluorescence emission spectra at different time points.

  • As a control, perform the same experiment without the nitroreductase enzyme.

Data Presentation: Spectroscopic Properties

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
CFI-NTR 420-< 0.0115,000
CFI-AMN 3804800.6525,000

Note: The above data is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Cellular Imaging Protocol

Materials:

  • Hypoxic cancer cells (e.g., HeLa, A549)

  • Normal cells (as a control)

  • CFI-NTR probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Culture the cancer cells and normal cells in a suitable medium under standard conditions (37°C, 5% CO₂). For hypoxic conditions, incubate the cancer cells in a hypoxic chamber (1% O₂) for 24 hours prior to the experiment.

  • Probe Loading: Prepare a working solution of CFI-NTR in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and wash with PBS. Add the CFI-NTR working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or culture medium to the cells and observe them under a fluorescence microscope using an appropriate filter set for the activated probe (e.g., excitation at ~380 nm, emission at ~480 nm).

Logical Relationship for Cellular Imaging

G Hypoxic Cancer Cells Hypoxic Cancer Cells Nitroreductase High Nitroreductase Activity Hypoxic Cancer Cells->Nitroreductase Normal Cells Normal Cells No/Weak Signal No/Weak Signal Normal Cells->No/Weak Signal CFI-NTR Probe CFI-NTR Probe Fluorescence Signal Fluorescence Signal CFI-NTR Probe->Fluorescence Signal CFI-NTR Probe->No/Weak Signal Nitroreductase->CFI-NTR Probe Activation

Caption: Expected outcome of cellular imaging with CFI-NTR.

Conclusion

This compound is a promising starting material for the development of novel fluorescent probes. Through strategic functionalization using well-established organic reactions such as the Vilsmeier-Haack reaction and Suzuki coupling, it is possible to synthesize probes tailored for specific biological targets. The hypothetical probe, CFI-NTR, illustrates a rational design for detecting nitroreductase activity in hypoxic cancer cells. The provided protocols offer a framework for the synthesis, characterization, and application of such probes in a research setting. Further optimization and experimental validation are necessary to realize the full potential of this compound in the field of fluorescent probe design.

Application Notes and Protocols for the Large-Scale Preparation of 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-5-fluoroindole is a crucial heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting serotonin (B10506) receptors for the treatment of neurological disorders.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific physicochemical properties that are often sought after in medicinal chemistry to enhance biological activity and metabolic stability.[3] This document provides detailed protocols for the large-scale synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented are adapted from established and scalable synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₅ClFN[1][2][4]
Molecular Weight 169.59 g/mol [2][4]
CAS Number 122509-72-2[2][4][5]
Appearance White to brown solid[2]
Melting Point 103-108 °C[2][5]
Purity ≥96% (HPLC)[2][5]
Boiling Point 299.8°C at 760 mmHg[6]

Synthetic Protocols

Two primary scalable methods for the synthesis of this compound are detailed below: a modified Leimgruber-Batcho synthesis and a palladium/copper-mediated heterocyclization.

Method 1: Modified Leimgruber-Batcho Indole Synthesis

This method is a robust and widely used approach for the industrial-scale production of indoles due to the availability of starting materials and generally high yields.[7][8] The synthesis involves two main stages: the formation of an enamine from a substituted nitrotoluene, followed by a reductive cyclization.

Experimental Workflow

Leimgruber_Batcho_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Chloro-5-fluoro-2-nitrotoluene D Reaction Mixture A->D B N,N-Dimethylformamide di-isopropyl acetal (B89532) B->D C DMF C->D E (E)-1-(Dimethylamino)-2- (4-chloro-5-fluoro-2-nitrophenyl)ethene D->E Heat (100°C) Stir (3-4h) F Enamine Solution H Reaction Mixture F->H G Toluene (B28343), Acetic Acid, Iron Powder, Silica (B1680970) Gel G->H I Crude Product H->I Heat (100°C) Stir (2h) J This compound I->J Workup & Purification

Caption: Workflow for the modified Leimgruber-Batcho synthesis of this compound.

Protocol:

Step 1: Enamine Formation

  • In a suitable reactor, charge 4-chloro-5-fluoro-2-nitrotoluene (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, approximately 4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting enamine intermediate may be used directly in the next step without further purification.

Step 2: Reductive Cyclization

  • In a separate reactor, prepare a mixture of toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel.

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1 to the heated mixture, ensuring the internal temperature does not exceed 80°C.

  • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the iron and silica gel.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., methylene (B1212753) dichloride and hexane).

Quantitative Data

Starting MaterialProductYieldPurityReference
4-Chloro-5-fluoro-2-nitrotolueneThis compound~72%>95%[9]
Method 2: Palladium and Copper-Mediated Heterocyclization

Experimental Workflow

Palladium_Copper_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Copper-Mediated Cyclization A 2-Bromo-5-chloro-4-fluoroaniline (B79499) D Reaction Mixture A->D B (Trimethylsilyl)acetylene B->D C Pd(PPh₃)₂Cl₂, CuI, Et₃N C->D E 5-Chloro-4-fluoro-2- ((trimethylsilyl)ethynyl)aniline D->E Stir at RT F Alkynylaniline Intermediate H Reaction Mixture F->H G Copper(I) Iodide, DMF G->H I Crude Product H->I Heat (100°C) Stir (2h) J This compound I->J Workup & Purification

Caption: Workflow for the palladium and copper-mediated synthesis of this compound.

Protocol:

Step 1: Preparation of 2-Bromo-5-chloro-4-fluoroaniline

  • To a stirred solution of 3-chloro-4-fluoroaniline (B193440) in dichloromethane, add bromine dropwise at 0°C.

  • After the addition is complete, stir the mixture for 1 hour at 0°C.

  • Wash the reaction mixture with water and brine, then dry the organic layer over magnesium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to obtain 2-bromo-5-chloro-4-fluoroaniline.[10]

Step 2: Palladium-Catalyzed Coupling

  • To a solution of 2-bromo-5-chloro-4-fluoroaniline (1 equivalent) in a suitable solvent, add (trimethylsilyl)acetylene under an inert atmosphere.

  • Add a palladium(0) catalyst to initiate the coupling reaction.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or HPLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 5-chloro-4-fluoro-2-((trimethylsilyl)ethynyl)aniline.[10]

Step 3: Copper-Mediated Cyclization

  • To a stirred solution of the 2-alkynylaniline intermediate from the previous step in DMF, add copper(I) iodide in one portion under an argon atmosphere.

  • Stir the suspension at room temperature for 10 minutes, then heat to 100°C for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography to afford this compound.[10]

Quantitative Data

Starting MaterialProductOverall Yield (2 steps)Reference
2-Bromo-5-chloro-4-fluoroanilineThis compound~30%[10]

Troubleshooting and Optimization

  • Leimgruber-Batcho Synthesis: The reductive cyclization step is exothermic and requires careful temperature control on a large scale. The quality of the iron powder can significantly impact the reaction rate and yield.

  • Palladium/Copper-Mediated Synthesis: The palladium catalyst can be sensitive to air and moisture, requiring an inert atmosphere for optimal performance. The copper-mediated cyclization can be sensitive to impurities in the starting alkynylaniline.

  • Purification: For both methods, crystallization is a critical step for achieving high purity. The choice of solvent system for crystallization may need to be optimized based on the impurity profile of the crude product. Seeding with a small amount of pure this compound can facilitate crystallization.

Safety Considerations

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Palladium and copper catalysts can be flammable and should be handled with caution.

  • Exothermic reactions should be carefully monitored and controlled to prevent runaways.

References

Application Notes and Protocols: 19F NMR for Studying Protein Interactions with 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful and increasingly utilized technique for characterizing protein-ligand and protein-protein interactions. The unique properties of the 19F nucleus, including its 100% natural abundance, high sensitivity, and wide chemical shift range, make it an exceptional probe for monitoring molecular events in biological systems.[1] Since fluorine is virtually absent in biological systems, 19F NMR provides background-free spectra, enabling the unambiguous detection of signals from a labeled molecule.[1]

This document provides detailed application notes and protocols for utilizing 6-fluoroindole (B127801) to biosynthetically incorporate 6-fluorotryptophan (6-F-Trp) into a protein of interest. Tryptophan residues are frequently located at protein-protein interfaces, making 6-F-Trp an ideal, minimally perturbing probe to report on changes in the local chemical environment upon binding of a partner protein or a small molecule ligand.[1] Changes in the 19F chemical shift, line width, and signal intensity can be quantitatively analyzed to determine binding affinities (Kd) and kinetics.[1][2]

Key Advantages of 19F NMR with 6-Fluoroindole Labeling

  • High Sensitivity and Resolution: The large chemical shift dispersion of 19F allows for the resolution of individual fluorine signals, even in large proteins, enabling site-specific analysis of interactions.[1]

  • Background-Free Spectra: The absence of endogenous fluorine in biological systems ensures that the observed signals originate solely from the labeled protein.[1]

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the indole (B1671886) ring of tryptophan is a small modification that generally does not significantly perturb the protein's structure or function.[1]

  • Quantitative Analysis: 19F NMR allows for the accurate determination of binding affinities (Kd) and, in some cases, kinetic parameters (kon and koff) of molecular interactions.[1][2]

  • Versatility: The technique is applicable to a wide range of protein sizes and can be used to study interactions with various partners, including other proteins, small molecules, and nucleic acids.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of 6-Fluorotryptophan (6-F-Trp) using 6-Fluoroindole

This protocol describes the biosynthetic labeling of a target protein with 6-F-Trp in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with glucose, MgSO4, CaCl2, and thiamine.

  • 6-fluoroindole.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents.

Procedure:

  • Culture Growth: Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C. The following day, inoculate a larger volume of minimal media with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1][2]

  • Addition of 6-Fluoroindole: Add 6-fluoroindole to the culture to a final concentration of 25-60 mg/L.[1] The optimal concentration may need to be empirically determined for each protein, as high concentrations can be toxic to the cells.[1]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-20 hours with shaking.[1]

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the 6-F-Trp labeled protein using standard chromatography techniques appropriate for the target protein.

experimental_workflow_labeling cluster_cell_culture Cell Culture cluster_labeling_expression Labeling & Expression cluster_purification Purification Start Start Inoculation Inoculate Minimal Media Start->Inoculation Growth Grow to OD600 0.6-0.8 Inoculation->Growth Add_Fluoroindole Add 6-Fluoroindole (25-60 mg/L) Growth->Add_Fluoroindole Induction Induce with IPTG (0.5-1 mM) Add_Fluoroindole->Induction Expression Express at 18-25°C (16-20h) Induction->Expression Harvesting Harvest Cells Expression->Harvesting Purification Purify Labeled Protein Harvesting->Purification End Labeled Protein Purification->End

Biosynthetic labeling of proteins with 6-F-Trp.
Protocol 2: 19F NMR Titration Experiment for Binding Affinity Determination

This protocol outlines the steps for a typical 19F NMR titration experiment to determine the binding affinity of a protein-protein or protein-ligand interaction.

Materials:

  • Purified 6-F-Trp labeled protein ("Protein A").

  • Purified unlabeled binding partner ("Ligand" or "Protein B").

  • NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a sample of the 6-F-Trp labeled Protein A at a suitable concentration for 19F NMR (typically 25-100 µM) in the NMR buffer.[1]

  • Initial Spectrum: Acquire a 1D 19F NMR spectrum of Protein A alone. This will serve as the reference (free) state.

  • Titration: Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer. Add small aliquots of the ligand stock solution to the NMR tube containing Protein A.

  • Data Acquisition: After each addition of the ligand, gently mix the sample and acquire a 1D 19F NMR spectrum.

  • Data Processing and Analysis: Process the NMR spectra. Monitor the changes in the 19F chemical shift(s) as a function of the ligand concentration. The chemical shift perturbation (Δδ) can be fitted to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

experimental_workflow_titration Start Prepare Labeled Protein Sample Acquire_Free Acquire 1D 19F NMR Spectrum (Free State) Start->Acquire_Free Titrate Add Aliquot of Unlabeled Ligand Acquire_Free->Titrate Acquire_Bound Acquire 1D 19F NMR Spectrum (Bound State) Titrate->Acquire_Bound Loop_Check Titration Complete? Acquire_Bound->Loop_Check Loop_Check->Titrate No Analyze Process Spectra & Analyze Chemical Shift Perturbations Loop_Check->Analyze Yes End Determine Kd Analyze->End

Workflow for a 19F NMR titration experiment.

Data Presentation: Quantitative Analysis of Protein Interactions

The quantitative data obtained from 19F NMR titration experiments can be summarized in a table for easy comparison. This allows for a clear overview of the binding affinities of different ligands to the target protein.

Labeled ProteinLigandDissociation Constant (Kd)Reference
5-F-Trp-labeled b'x domain of hPDIΔ-somatostatin23 ± 4 µM[3]
5-F-Trp-labeled SH3 domainPeptide 1150 µM[2]
Unlabeled SH3 domainPeptide 170 µM[2]

Note: The data presented are examples from different studies and are not directly comparable without considering the specific experimental conditions.

Application in a Signaling Pathway Context

19F NMR using 6-fluoroindole-labeled proteins can be a powerful tool to dissect molecular interactions within a signaling pathway. For instance, consider a simplified kinase signaling cascade where a scaffold protein facilitates the interaction between a kinase and its substrate.

In this scenario, the scaffold protein can be labeled with 6-F-Trp. 19F NMR can then be used to:

  • Quantify the binding affinity (Kd1) between the scaffold protein and the kinase.

  • Measure the binding affinity (Kd2) between the scaffold protein and the substrate.

  • Screen for inhibitors that disrupt the scaffold-kinase interaction by monitoring the displacement of the kinase from the labeled scaffold protein, as evidenced by changes in the 19F NMR spectrum.

signaling_pathway cluster_pathway Kinase Signaling Pathway Kinase Kinase Scaffold Scaffold Protein (6-F-Trp Labeled) Kinase->Scaffold Kd1 Substrate Substrate Scaffold->Substrate Kd2 Product Phosphorylated Substrate Substrate->Product Inhibitor Inhibitor Screening Inhibitor->Kinase

Probing a signaling pathway with 19F NMR.

Conclusion

The use of 6-fluoroindole for the biosynthetic incorporation of 6-F-Trp provides a robust and sensitive method for preparing proteins for 19F NMR studies. This approach offers a powerful tool for the quantitative analysis of protein interactions, making it highly valuable for basic research, drug discovery, and the characterization of complex biological systems. The detailed protocols and application examples provided herein serve as a guide for researchers to implement this technique in their own studies.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-5-fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chloro-5-fluoroindole, a key intermediate in various pharmaceutical applications. This guide provides troubleshooting advice for common issues encountered during synthesis, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of different synthetic routes.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, categorized by the synthetic method.

Leimgruber-Batcho Synthesis

Issue 1: Low Yield of the Enamine Intermediate

  • Question: My reaction to form the enamine intermediate from 3-chloro-4-fluoro-6-methylnitrobenzene is giving a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in the enamine formation step of the Leimgruber-Batcho synthesis can often be attributed to several factors:

    • Suboptimal Reaction Temperature: This condensation reaction is sensitive to temperature. Ensure the reaction is heated adequately, typically around 100°C, to drive the reaction to completion.[1] Insufficient heat will result in a sluggish or incomplete reaction.

    • Purity of Reagents: The purity of both the starting nitrotoluene derivative and the N,N-dimethylformamide di-isopropyl acetal (B89532) is crucial. Impurities can lead to unwanted side reactions and decrease the overall yield.

    • Incomplete Reaction: It is essential to monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the starting material has been completely consumed before proceeding with the work-up.[1]

Issue 2: Inefficient Reductive Cyclization

  • Question: The final reductive cyclization step to form this compound is inefficient. What can I do to improve the yield?

  • Answer: The reductive cyclization is a critical step where yield can be compromised. Consider the following troubleshooting steps:

    • Choice and Activity of Reducing Agent: For large-scale synthesis, a common and effective reducing agent is iron powder in acetic acid.[2] If using a catalytic method like palladium on carbon (Pd/C) with hydrogen, ensure the catalyst is fresh and active, as deactivated catalysts will lead to an incomplete reaction.

    • Reaction Monitoring: Closely monitor the progress of the reduction. For the iron/acetic acid method, a reaction time of approximately 2 hours at 100°C is reported to be effective.[2]

    • Work-up Procedure: A thorough work-up is necessary to remove impurities. This typically involves washing the organic layer with dilute acid (e.g., 1N HCl), water, and a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts.[1]

Fischer Indole (B1671886) Synthesis

Issue 3: Low Overall Yield and Side Product Formation

  • Question: I am attempting the Fischer indole synthesis to prepare this compound, but the yield is low and I'm observing significant side product formation. How can I optimize this reaction?

  • Answer: The Fischer indole synthesis is a powerful tool, but it can be sensitive to reaction conditions, especially with substituted phenylhydrazines.

    • Acid Catalyst Choice and Concentration: The selection of the acid catalyst is critical. Common choices include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[3] The optimal catalyst and its concentration often need to be determined empirically for the specific substrate.

    • Temperature Control: Elevated temperatures are typically required, but excessive heat can lead to the formation of tar and other polymeric byproducts. A systematic optimization of the reaction temperature is recommended.[4]

    • Influence of Substituents: The electron-withdrawing nature of the fluorine and chlorine atoms on the phenylhydrazine (B124118) ring can impact the rate and success of the key[4][4]-sigmatropic rearrangement step, potentially leading to lower yields.[5]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally recommended for the highest yield of this compound?

    • A1: The Leimgruber-Batcho synthesis is often favored for its high yields, particularly for large-scale production. A reported yield for a multi-kilogram scale synthesis is around 72%.[2]

  • Q2: Are there alternative methods to the Leimgruber-Batcho and Fischer indole syntheses?

    • A2: Yes, palladium and copper-mediated heterocyclizations offer an alternative route. These methods can provide the desired indole in a two-step process with an overall yield of approximately 30%.

  • Q3: What are the common impurities I should look for in my final product?

    • A3: Depending on the synthetic route, common impurities may include unreacted starting materials, intermediates from incomplete reactions (e.g., the enamine in the Leimgruber-Batcho synthesis), or side products from over-reduction or rearrangement. In the case of a five-step Leimgruber-Batcho reaction, a potential byproduct is 6-chloro-5-methoxy indole, which can be difficult to purify.[6]

  • Q4: How can I best purify the crude this compound?

    • A4: For the Leimgruber-Batcho synthesis, purification can be achieved by dissolving the crude product in a mixture of dichloromethane (B109758) and hexane (B92381), followed by filtration through silica (B1680970) gel and concentration.[2] For palladium-catalyzed methods, column chromatography on silica gel is typically employed for purification.

Data Presentation

The following table summarizes the reported yields for different synthetic methods for this compound.

Synthetic MethodStarting MaterialsKey ReagentsReported YieldReference
Leimgruber-Batcho Synthesis3-chloro-4-fluoro-6-methylnitrobenzeneN,N-dimethylformamide di-isopropyl acetal, Iron powder, Acetic acid72%[2]
Palladium-Copper Mediated Synthesis2-bromo-5-chloro-4-fluoroaniline(Trimethylsilyl)acetylene, Copper(I) iodide, Palladium(0) catalyst~30% (overall)
Modified Stille Indole Synthesis2-bromo-5-chloro-4-fluoroanilineVinylmagnesium bromide, Palladium(II) chloride, p-benzoquinone30-35% (overall)
Leimgruber-Batcho Synthesis (5-step)Not specifiedNot specified35% (overall)[6]
Novel Method3-chloro-4-fluoroanilineBoron trichloride, Aluminum trichloride, Sodium borohydride>55% (overall)[6]

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from a multi-kilogram scale synthesis.[2]

Step 1: Enamine Formation

  • A mixture of 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg), N,N-dimethylformamide di-isopropyl acetal (203.5 kg), and N,N-dimethylformamide (400 L) is heated to 100°C and stirred for 3 hours.

  • The mixture is then cooled to room temperature.

Step 2: Reductive Cyclization

  • In a separate reactor, a mixture of toluene (B28343) (880 L), acetic acid (800 L), iron powder (230 kg), and silica gel (20 kg) is heated to 60°C and stirred for 30 minutes.

  • The enamine solution from Step 1 is added dropwise to this mixture, maintaining the temperature below 80°C.

  • After the addition is complete, the reaction mixture is heated to 100°C and stirred for 2 hours. The reaction progress is monitored by HPLC.

  • The mixture is cooled to 50°C, and ethyl acetate (B1210297) (1000 L) is added. The mixture is allowed to cool to room temperature (25-30°C).

  • The mixture is filtered and the filter cake is washed with ethyl acetate (2 x 1000 L).

  • The combined filtrate is washed sequentially with 1N HCl (2 x 1000 L), water (2 x 1000 L), and saturated sodium bicarbonate solution (2 x 1000 L).

  • The organic layer is dried over sodium sulfate, and concentrated in vacuo to yield the crude product.

  • The crude product is dissolved in a 3:7 mixture of dichloromethane and hexane (1000 L), silica gel (200 kg) is added, and the mixture is stirred for 20-30 minutes.

  • The mixture is filtered and concentrated to yield this compound as a tan-brown solid.

Palladium and Copper-Mediated Synthesis of this compound

This protocol involves a palladium-catalyzed coupling followed by a copper-mediated cyclization.

Step 1: Synthesis of 5-chloro-4-fluoro-2-(trimethylsilylethynyl)aniline

  • A mixture of 2-bromo-5-chloro-4-fluoroaniline, triethylamine, bis(triphenylphosphine)palladium(II) chloride, and (trimethylsilyl)acetylene is stirred at 60°C for 16 hours under an argon atmosphere.

  • After cooling, ether is added, and the mixture is filtered through Celite®.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to give the title compound.

Step 2: Synthesis of this compound

  • Copper(I) iodide is added to a stirred solution of 5-chloro-4-fluoro-2-(trimethylsilylethynyl)aniline in DMF under an argon atmosphere.

  • The suspension is stirred at room temperature for 10 minutes and then at 100°C for 2 hours.

  • After cooling, ether is added, and the mixture is filtered through Celite®.

  • The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Fischer Indole Synthesis (General Protocol for 6-Fluoroindoles)

This is a general procedure that may require optimization for the synthesis of this compound.[7]

Step 1: Formation of the Phenylhydrazone

  • Dissolve 4-fluoro-3-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Add an appropriate aldehyde or ketone (e.g., acetaldehyde, 1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization to this compound

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide (B78521) solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the different synthetic routes to this compound.

Leimgruber_Batcho_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start 3-chloro-4-fluoro-6-methylnitrobenzene reagents1 DMF-di-isopropyl acetal, DMF heating1 Heat to 100°C, 3h reagents1->heating1 Mix enamine Enamine Intermediate heating1->enamine addition Add Enamine solution (<80°C) enamine->addition reagents2 Toluene, Acetic Acid, Fe powder, Silica gel heating2 Heat to 60°C reagents2->heating2 heating2->addition heating3 Heat to 100°C, 2h addition->heating3 workup Work-up (Filtration, Washes) heating3->workup purification Purification (Silica gel) workup->purification product This compound purification->product

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer_Indole_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization start 4-fluoro-3-chlorophenylhydrazine carbonyl Aldehyde/Ketone stirring Stir at RT, 1-2h carbonyl->stirring Mix hydrazone Hydrazone Intermediate stirring->hydrazone catalyst Acid Catalyst (PPA, H₂SO₄, etc.) hydrazone->catalyst Add heating Heat (80-150°C), 1-4h catalyst->heating workup Work-up (Quench, Neutralize, Extract) heating->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in this compound Synthesis cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 cause4 Poor Reagent Quality issue->cause4 sol1 Monitor reaction (TLC, HPLC) Increase reaction time/temperature cause1->sol1 sol2 Optimize catalyst/reagent choice Control temperature carefully cause2->sol2 sol3 Systematically vary temperature, concentration, solvent cause3->sol3 sol4 Use high-purity starting materials Purify reagents if necessary cause4->sol4

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Chloro-5-fluoroindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: Low yield after purification.

  • Possible Cause: Incomplete reaction or side reactions during synthesis, or loss of product during the purification steps.

  • Solution:

    • Monitor the synthesis reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1]

    • Optimize reaction conditions such as temperature and reaction time to minimize the formation of byproducts.[1][2]

    • During work-up, ensure proper phase separation and complete extraction of the product.

    • When performing column chromatography, choose an appropriate solvent system to avoid premature elution of the product with non-polar impurities.

Problem 2: Oily product obtained instead of solid crystals after solvent evaporation.

  • Possible Cause: Presence of residual solvents or impurities that inhibit crystallization. The melting point of the product might also be low or it may exist as an oil at room temperature.

  • Solution:

    • Ensure the complete removal of extraction and chromatography solvents using a high-vacuum pump. Gentle heating on a rotary evaporator can aid this process, but avoid excessive temperatures to prevent product degradation.[3]

    • Attempt recrystallization from a suitable solvent system. Hexane and ethyl acetate (B1210297) mixtures are commonly used.

    • If the product is indeed an oil at room temperature, purification should focus on chromatographic methods to achieve high purity.

Problem 3: Poor separation of the product from impurities during column chromatography.

  • Possible Cause: An inappropriate solvent system (mobile phase) or stationary phase was used. The column may have been packed improperly.

  • Solution:

    • Optimize the Eluent System: Before running a full-scale column, perform TLC analysis with various solvent systems to find the optimal mobile phase that provides good separation between this compound and its impurities.[4] Common eluents include mixtures of heptane (B126788) and ethyl acetate.[5]

    • Gradient Elution: If there is a mix of polar and non-polar impurities, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity.[4]

    • Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.[6][7] The crude product should be loaded as a concentrated band at the top of the column.[7]

Problem 4: The purified product is colored (e.g., pale brown solid).

  • Possible Cause: Presence of colored impurities, often polymeric or tar-like materials formed during synthesis, especially under harsh acidic or high-temperature conditions.[2]

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Heat the mixture gently, then filter the carbon off through a pad of Celite®. This can help remove colored impurities.

    • Recrystallization: This is a highly effective method for removing colored impurities. The appropriate solvent selection is crucial.

    • Column Chromatography: A well-optimized column chromatography can separate the desired colorless or white product from colored byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently cited and effective method for the purification of crude this compound is silica gel column chromatography.[5] Recrystallization and reduced pressure distillation are also mentioned as viable purification techniques.[8]

Q2: What are some typical impurities found in crude this compound?

A2: Impurities can arise from unreacted starting materials, reagents, or side reactions during the synthesis. Depending on the synthetic route (e.g., Leimgruber-Batcho, Fischer indole (B1671886) synthesis), potential impurities could include over-reduced species (aminophenylethylamine derivatives), polymeric materials, or regioisomers.[1][2]

Q3: What solvent systems are recommended for column chromatography of this compound?

A3: Mixtures of heptane and ethyl acetate are commonly reported as effective eluents for the column chromatographic purification of this compound. The ratio of the solvents can be adjusted to achieve optimal separation based on TLC analysis.[5]

Q4: How can I monitor the purity of this compound during and after purification?

A4: The purity of the compound can be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][9] The final product's purity and identity are typically confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry.[9]

Quantitative Data Summary

Purification MethodKey ParametersReported YieldPurityReference
Column ChromatographyEluent: Heptane/Ethyl Acetate (5:1)48%Not specified, "pale brown solid"[5]
Column ChromatographyEluent: Heptane/Ethyl Acetate (30:1)63%Not specified, "pale brown oil"[5]
Column ChromatographyEluent: Heptane/Ethyl Acetate (20:1)62%Not specified, "colourless solid"[5]
Column ChromatographyEluent: Heptane/Ethyl Acetate (24:1)41%Not specified, "white solid"[5]
Reduced Pressure DistillationNot specified55% (two-step total recovery)>97%[8]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • Preparation of the Stationary Phase: A slurry of silica gel in the chosen eluent (e.g., a mixture of heptane and ethyl acetate) is prepared.

  • Column Packing: The slurry is carefully poured into a glass column. The column is tapped gently to ensure even packing and to remove any air bubbles. A layer of sand is typically added to the top of the silica gel to prevent disturbance during solvent addition.[6][7]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (or the eluent itself) and carefully loaded onto the top of the silica gel column.[7]

  • Elution: The eluent is passed through the column, and the separated components move down the column at different rates.

  • Fraction Collection: Fractions of the eluate are collected sequentially in test tubes or flasks.

  • Purity Analysis: The purity of each fraction is assessed by TLC.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve TLC TLC Analysis for Solvent System Optimization Dissolve->TLC Load Load Sample onto Column Dissolve->Load Column_Prep Prepare Silica Gel Column TLC->Column_Prep Column_Prep->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound via column chromatography.

Troubleshooting_Tree Start Purification Issue Observed Low_Yield Low Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Poor_Separation Poor Separation Start->Poor_Separation Sol_Yield Optimize reaction/workup Low_Yield->Sol_Yield Sol_Oily High-vacuum evaporation or Recrystallize Oily_Product->Sol_Oily Sol_Separation Optimize eluent via TLC, Repack column Poor_Separation->Sol_Separation

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Leimgruber-Batcho Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and understanding byproduct formation in the Leimgruber-Batcho indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the two main stages of the Leimgruber-Batcho indole synthesis?

A1: The synthesis consists of two primary steps:

  • Enamine Formation: The reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466), to form a β-dialkylamino-2-nitrostyrene (enamine).[1][2]

  • Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by cyclization and elimination of the secondary amine to yield the indole product.[1][2]

Q2: What are some common reducing agents used in the second step?

A2: A variety of reducing agents can be employed for the reductive cyclization, including:

  • Catalytic hydrogenation with Palladium on carbon (Pd/C) or Raney nickel, often with a hydrogen source like H₂ gas or hydrazine.[2][3]

  • Iron in acetic acid (Fe/AcOH).[3]

  • Stannous chloride (SnCl₂).[2]

  • Sodium dithionite (B78146).[3]

  • Titanium (III) chloride (TiCl₃).[3]

Q3: Why is pyrrolidine often added during the enamine formation step?

A3: The addition of pyrrolidine can significantly accelerate the formation of the enamine intermediate.[3] It displaces dimethylamine (B145610) from the DMF-DMA, creating a more reactive reagent. In some cases, especially with electron-donating substituents on the nitrotoluene, the addition of pyrrolidine can drastically reduce reaction times.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Leimgruber-Batcho indole synthesis.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield of Enamine (Step 1) Incomplete reaction.- Ensure the purity of the o-nitrotoluene and DMF-DMA. - Increase the reaction temperature or prolong the reaction time. - Consider the addition of pyrrolidine to accelerate the reaction.[3]
Side reaction at another active methylene (B1212753) group.- If the starting material contains other acidic protons, undesired side reactions can occur. Protecting the competing functional group may be necessary.[3]
Low Yield of Indole (Step 2) Inefficient reductive cyclization.- Use a fresh and active catalyst for hydrogenation (e.g., new batch of Pd/C or freshly prepared Raney nickel). - Optimize the hydrogen pressure and reaction time for catalytic hydrogenation. - If using chemical reductants (e.g., Fe/AcOH), ensure the reagents are of high quality and used in the correct stoichiometric amounts.
Formation of byproducts.- See the "Common Byproducts and Mitigation Strategies" section below for a detailed overview.
Presence of a Red-Colored Impurity in the Final Product Unreacted enamine intermediate.- The enamine intermediates are often intensely colored (red or dark red).[2][3] - Ensure the reductive cyclization has gone to completion by monitoring the reaction with TLC or LC-MS. - If the reaction is stalled, consider adding more reducing agent or changing the reduction method. - Purify the crude product using column chromatography.
Formation of an Unexpected Isomer Incorrect starting material or rearrangement.- Verify the identity and purity of the starting o-nitrotoluene. - While less common in this synthesis compared to others like the Fischer indole synthesis, consider the possibility of unexpected rearrangements under harsh reaction conditions.

Common Byproducts and Mitigation Strategies

While the Leimgruber-Batcho synthesis is known for its high yields, several byproducts can form, particularly during the reductive cyclization step. Understanding these byproducts is crucial for optimizing reaction conditions and purification strategies.

Byproduct Formation Mechanism Mitigation Strategies Typical Yield (%)
2-Aminophenylethylamines Reduction of the enamine double bond in addition to the nitro group during catalytic hydrogenation.[3]- This side reaction is more common with catalytic hydrogenation.[3] - These basic byproducts are typically easy to separate from the neutral indole product by acidic wash or column chromatography.[3]Rarely > 10[3]
1-Hydroxyindoles Can be formed when using titanium (III) chloride as the reducing agent, especially with a limited amount of the reagent.[3]- The product distribution can be controlled by the amount of TiCl₃ used. Using a sufficient excess of the reducing agent will favor the formation of the desired indole.[3]Dependent on TiCl₃ stoichiometry[3]
7-Carboxamidoindole Observed during the catalytic hydrogenation of a nitrile-substituted enamine in benzene (B151609), arising from intramolecular addition of the hydroxylamine (B1172632) intermediate to the nitrile.[3]- Changing the solvent for the hydrogenation from benzene to tetrahydrofuran (B95107) (THF) can prevent the formation of this byproduct.[3]Not specified
Unidentified Products Can form under harsh reductive conditions, for example, with Fe-AcOH-H₂O, Zn-EtOH-HCl, or SnCl₂·2H₂O systems with certain substrates.[1]- If a mixture of unidentifiable products is obtained, consider using milder reduction conditions such as catalytic hydrogenation.Not specified

Experimental Protocols

General Procedure for the Leimgruber-Batcho Indole Synthesis

Step 1: Enamine Formation

A solution of the starting o-nitrotoluene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). In many procedures, pyrrolidine is added to catalyze the reaction. The mixture is heated, typically at or near the reflux temperature of the solvent, and the progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil or solid.[3]

Step 2: Reductive Cyclization

The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, tetrahydrofuran, or ethyl acetate). A reducing agent is then added. For catalytic hydrogenation, a catalyst such as 10% Pd/C or Raney nickel is added, and the mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete.[3] Alternatively, chemical reducing agents like iron powder in acetic acid or a solution of sodium dithionite can be used, often with heating. After the reaction is complete, the mixture is worked up accordingly. For catalytic hydrogenations, the catalyst is filtered off. For chemical reductions, an aqueous workup is typically performed. The crude indole is then purified, most commonly by column chromatography on silica (B1680970) gel.[3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Leimgruber-Batcho indole synthesis.

G Troubleshooting Workflow for Leimgruber-Batcho Synthesis cluster_start cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_end start Start Synthesis enamine_check Low/No Enamine Yield? start->enamine_check enamine_ok Proceed to Step 2 enamine_check->enamine_ok No troubleshoot_enamine Troubleshoot Step 1: - Check Reagent Purity - Increase Temp/Time - Add Pyrrolidine enamine_check->troubleshoot_enamine Yes indole_check Low Indole Yield? enamine_ok->indole_check troubleshoot_enamine->enamine_check indole_ok Purify Product indole_check->indole_ok No troubleshoot_indole Troubleshoot Step 2: - Check Reductant Activity - Optimize Conditions - Analyze Byproducts indole_check->troubleshoot_indole Yes end Successful Synthesis indole_ok->end troubleshoot_indole->indole_check

Caption: A flowchart for troubleshooting the Leimgruber-Batcho indole synthesis.

References

Stability and storage conditions for 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability, storage, and handling of 6-Chloro-5-fluoroindole. It also includes troubleshooting advice for common experimental challenges to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under refrigerated conditions, protected from light.[1] Some suppliers also recommend storage in a tightly sealed container in a dry, well-ventilated place at room temperature or between 0-8°C.[2][3] To prevent degradation, it is crucial to minimize exposure to atmospheric moisture and light.

Q2: What is the appearance of this compound and are color changes indicative of degradation?

This compound is typically an off-white to light brown crystalline powder or solid.[1][3] A significant change in color, such as darkening, may indicate degradation or the presence of impurities. Indole (B1671886) derivatives can be susceptible to acid-catalyzed polymerization, which can result in the formation of colored byproducts.[4] If you observe a rapid color change to pink, purple, or brown upon dissolving the compound, particularly in acidic conditions, it is a likely sign of degradation.[4]

Q3: How stable is this compound in solution?

While specific stability data for this compound in various solvents is not extensively published, indole and its derivatives can be sensitive to acidic conditions, which may lead to polymerization.[4] It is advisable to prepare solutions fresh for use whenever possible. If storage of a solution is necessary, it should be kept at a low temperature and protected from light. The choice of solvent is also critical; for instance, halogenated compounds can undergo reactions in certain protic solvents.[5]

Q4: What are the potential degradation pathways for this compound?

Based on the general chemistry of indoles and halogenated aromatic compounds, potential degradation pathways for this compound include:

  • Acid-catalyzed polymerization: Indoles can polymerize in the presence of strong acids, leading to complex mixtures and discoloration.[4]

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of oxindoles and other oxidized species.[4][6] Strong oxidizing agents should be avoided.

  • Photodegradation: Indole derivatives can be light-sensitive.[4] Exposure to UV or visible light may lead to the formation of various photodecomposition products.[4] Studies on other halogenated aromatic compounds have shown that photolysis can result in dechlorination or hydroxylation.[1][4]

Q5: What are the known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents.[2] Additionally, due to the reactivity of the indole nucleus, it may be incompatible with strong acids, which can catalyze polymerization.[4]

Stability and Storage Conditions Summary

ParameterRecommendationSource(s)
Storage Temperature 4°C or 0-8°C[1][3]
Light Exposure Protect from light[1]
Moisture Store in a dry place in a tightly sealed container[2]
Appearance Off-white to light brown crystalline powder/solid[1][3]
Incompatibilities Strong oxidizing agents, strong acids[2][4]

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solution

Symptom: Upon dissolving this compound, the solution develops a pink, purple, or brown color.

Potential Cause: This is often a sign of acid-catalyzed polymerization or degradation.[4] Trace amounts of acid impurities in the solvent or on the glassware can initiate this process.

Troubleshooting Workflow:

Troubleshooting: Unexpected Color Change A Color Change Observed B Check Solvent Purity and Acidity A->B C Use Fresh, High-Purity Solvent B->C D Neutralize Glassware (e.g., with a dilute base wash) B->D E Prepare Solution at Low Temperature (e.g., 0°C) C->E D->E F Use Solution Immediately E->F G If color persists, consider compound degradation. Purify if necessary. F->G

Caption: Workflow for addressing unexpected color changes in this compound solutions.

Issue 2: Low Yield or Multiple Byproducts in a Reaction (e.g., Suzuki Coupling)

Symptom: A reaction using this compound as a starting material results in a low yield of the desired product, with multiple spots observed on TLC or peaks in HPLC/LC-MS.

Potential Causes:

  • Degradation of the starting material: The reaction conditions (e.g., strong acid/base, high temperature) may be causing the this compound to degrade.

  • Interference of the indole N-H: The acidic proton on the indole nitrogen can interfere with some catalytic cycles, particularly in cross-coupling reactions.[7]

  • Catalyst deactivation: The pyridine-like nitrogen of the indole ring can sometimes coordinate to and deactivate metal catalysts.

  • Suboptimal reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature may not be suitable for this specific substrate.

Troubleshooting Workflow:

Troubleshooting: Low Reaction Yield A Low Yield / Multiple Byproducts B Verify Starting Material Purity (e.g., by NMR, HPLC) A->B C Protect Indole N-H (e.g., with Boc group) B->C If purity is confirmed D Screen Reaction Conditions C->D E Optimize Catalyst and Ligand (e.g., use bulky, electron-rich ligands for Suzuki) D->E F Optimize Base and Solvent D->F G Optimize Temperature and Reaction Time D->G H Successful Reaction E->H F->H G->H

Caption: Systematic approach to troubleshooting low-yield reactions involving this compound.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[8]

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

ParameterSuggested Condition
HPLC System HPLC with a UV/Vis or Photodiode Array (PDA) detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of this compound (determine by UV scan)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.[3] The key criterion is the ability to resolve the main peak of this compound from all degradation product peaks.

References

Troubleshooting side reactions in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors, as the reaction is sensitive to various parameters.[1] Key areas to investigate include the purity of starting materials, the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[1]

To improve your yield, consider the following:

  • Purity of Starting Materials : Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to side reactions. Using freshly distilled or recrystallized starting materials is advisable.[1]

  • Catalyst Selection : The choice of acid catalyst is critical and often substrate-dependent.[2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2][4]

  • Temperature and Time Optimization : Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[1] It is recommended to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal conditions.[1] Starting with milder conditions and gradually increasing the temperature can prevent tar formation.[2] Microwave-assisted synthesis may also improve yields and reduce reaction times.[1][2]

  • One-Pot Procedures : To minimize handling losses and address the instability of some hydrazone intermediates, consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1][2]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in the Fischer indole synthesis.[5] Common side reactions include tar and polymer formation, rearrangements leading to undesired isomers, and cleavage of the N-N bond.[2]

Here are some common side reactions and strategies to mitigate them:

  • Tar and Polymeric Byproducts : The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars.[2] To avoid this, use the mildest possible acid catalyst and the lowest effective temperature.[2]

  • Formation of Multiple Isomers : When using unsymmetrical ketones of the type RCH₂COCH₂R', a mixture of two indole products can be formed.[4] A weakly acidic medium may favor indolization towards the more functionalized carbon.[6] Chromatographic separation of the isomers is often necessary.[7]

  • N-N Bond Cleavage : Electron-donating groups on the carbonyl component can stabilize the intermediate iminylcarbocation, favoring a competing heterolytic N-N bond cleavage over the desired[4][4]-sigmatropic rearrangement.[2][8] This leads to byproducts such as aniline (B41778) and 3-methylindole.[8][9] Using milder reaction conditions may help to suppress this side reaction.[2]

Q3: My reaction is complete, but I'm having trouble with purification. What can I do?

A3: Purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of polar byproducts and tar.[2][5] If standard silica (B1680970) gel chromatography is not effective, consider the following strategies:

  • Base Wash : A thorough wash of the organic extract with an aqueous base solution (e.g., saturated NaHCO₃) can help remove acidic impurities.[2]

  • Alternative Chromatography : If silica gel fails, alumina (B75360) or reverse-phase chromatography may provide better separation.[2]

  • Recrystallization : If your indole product is a solid, recrystallization can be a highly effective purification method.[1][2]

  • Distillation : For volatile indoles, distillation under reduced pressure may be a viable option.[2]

Troubleshooting Guides

Issue 1: Reaction Fails to Proceed or Stalls

If your reaction is not progressing, it could be due to an inappropriate catalyst, insufficient temperature, or steric hindrance.

Potential Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice of acid is crucial. A catalyst that is too weak may not facilitate the reaction.[2] Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) or Eaton's reagent can be effective for challenging substrates.[2][10]
Sub-optimal Temperature The[4][4]-sigmatropic rearrangement often has a significant activation energy and may require elevated temperatures.[1] Cautiously increase the temperature while monitoring for decomposition.[2]
Steric Hindrance Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the key rearrangement and cyclization steps.[2] In such cases, higher temperatures or stronger acids might be necessary, but this must be balanced against the risk of decomposition.[2]
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and can decompose before cyclization. Performing a one-pot synthesis where the hydrazone is generated in situ can circumvent this issue.[2]
Issue 2: Formation of Tar and Polymeric Byproducts

The formation of tar is a common problem, especially under harsh reaction conditions.

Potential Cause Troubleshooting Steps
Excessively High Temperature High temperatures can lead to the formation of tars and resins.[2] Optimize the temperature by starting at milder conditions and gradually increasing it.[2]
** overly Strong Acid Catalyst**A catalyst that is too strong can cause decomposition of the starting materials and product.[2] Experiment with milder acids or reduce the catalyst concentration.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can contribute to byproduct formation.[1] Monitor the reaction by TLC to determine the optimal reaction time.[1]

Experimental Protocols

General Procedure for Fischer Indole Synthesis (One-Pot)

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation :

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol (B145695) or acetic acid.[2]

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, which can be monitored by TLC or LC-MS.[2]

  • Indolization :

    • To the reaction mixture containing the in situ formed hydrazone, add the acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).[2] A wide range of acids can be used, including HCl, H₂SO₄, p-toluenesulfonic acid, ZnCl₂, BF₃·OEt₂, or PPA.[2][11]

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress.[2]

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.[2]

    • If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).[2]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[2]

    • The crude product can then be purified by chromatography, recrystallization, or distillation.[2]

Visualizing Reaction Pathways and Troubleshooting

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization (+H⁺) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole -NH₃

Caption: The reaction mechanism of the Fischer indole synthesis.

Common Side Reaction: N-N Bond Cleavage

NN_Bond_Cleavage cluster_pathways Competing Pathways Enamine Protonated Enamine Intermediate Desired_Pathway [3,3]-Sigmatropic Rearrangement Enamine->Desired_Pathway Side_Reaction Heterolytic N-N Bond Cleavage Enamine->Side_Reaction Favored by strong electron-donating groups Indole_Product Desired Indole Product Desired_Pathway->Indole_Product Byproducts Byproducts (e.g., Aniline) Side_Reaction->Byproducts

Caption: Competing pathways from the enamine intermediate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis, PPA) Check_Purity->Optimize_Catalyst Optimize_Temp Adjust Reaction Temperature (Start mild, increase cautiously) Optimize_Catalyst->Optimize_Temp Consider_One_Pot Try One-Pot Procedure Optimize_Temp->Consider_One_Pot Success Improved Yield Consider_One_Pot->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Acid Catalysts for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing acid-catalyzed indole (B1671886) synthesis, with a primary focus on the widely-used Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors, as the reaction is sensitive to various parameters.[1][2] Here is a step-by-step guide to troubleshoot low yields:

  • Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. It is advisable to use freshly distilled or recrystallized starting materials.[1][2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for each specific substrate.[2] A catalyst that is too strong can cause decomposition, while one that is too weak may result in an incomplete reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Sub-optimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed.[4] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products.[1] It is recommended to monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal time. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1]

  • Solvent Selection: The solvent can influence the acidity of the catalyst and the stability of intermediates. In some cases, running the reaction neat (solvent-free) or in a high-boiling solvent like toluene (B28343) or xylene can be beneficial.[5]

  • Substituent Effects: Electron-donating groups on the carbonyl compound can destabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[2][6]

Q2: I am observing significant tar and polymer formation in my reaction. How can I prevent this?

A2: Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by strongly acidic conditions and high temperatures. Here are some strategies to mitigate it:

  • Optimize Acid Catalyst: The choice and concentration of the acid are crucial. Milder acids or solid acid catalysts might be beneficial.

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may reduce the rate of polymerization.

  • Solvent Choice: Using a solvent that can effectively dissolve intermediates and byproducts can sometimes reduce tar formation.

Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A3: When using unsymmetrical ketones, the formation of regioisomers is a common challenge. The choice of acid catalyst can significantly influence the product distribution.[7]

  • Acid Catalyst Selection: The proportion of the 2-substituted indole can vary with the acid catalyst used. For instance, with some ketones, using a milder acid like acetic acid may favor indolization towards the more functionalized carbon.[8]

  • Use of Symmetrical Ketones: If possible, using a symmetrical ketone will avoid the issue of regioselectivity altogether.[4]

Q4: What are the differences between using a Brønsted acid and a Lewis acid catalyst?

A4: Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃) can catalyze the Fischer indole synthesis.[3][9]

  • Brønsted acids act as proton donors to catalyze the reaction. They are generally effective, but stronger acids can sometimes lead to side reactions like polymerization.

  • Lewis acids function by accepting an electron pair, which can help in the formation of the hydrazone and facilitate the subsequent rearrangement. Lewis acids like zinc chloride are very commonly used.[10]

The choice between a Brønsted and a Lewis acid is often substrate-dependent and may require empirical optimization.

Data Presentation: Catalyst Performance

The following tables summarize quantitative data on the performance of different acid catalysts in the Fischer indole synthesis.

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole [1]

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂None1700.575
PPANone1600.2585
p-TsOHToluene110460
H₂SO₄Ethanol78655

Table 2: Performance of Lewis Acids in the Synthesis of Various Indoles [11]

Lewis AcidSubstratesSolventTemperature (°C)Yield (%)
ZnCl₂Phenylhydrazine (B124118) + CyclohexanoneAcetic Acid10090
BF₃·OEt₂Phenylhydrazine + Acetophenone (B1666503)Toluene8085
AlCl₃p-Tolylhydrazine + PropiophenoneBenzene8078
FeCl₃Phenylhydrazine + ButanoneEthanol7872

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethylindole (B146702) using Zinc Chloride [12]

This one-pot synthesis is carried out in a choline (B1196258) chloride·2ZnCl₂ ionic liquid.

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1 eq.) and methyl ethyl ketone (1 eq.) in choline chloride·2zinc chloride ionic liquid.

  • Heating: Heat the reaction mixture with stirring.

  • Work-up: The product, 2,3-dimethylindole, can be directly sublimed from the ionic liquid. This method has been reported to yield the product in 80% yield.[12]

Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) [1]

  • Hydrazone Formation (Optional): In a round-bottom flask, dissolve acetophenone (1 eq.) in ethanol. Add phenylhydrazine (1 eq.) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid and wash with cold ethanol.

  • Indolization: In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C. Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring. Heat the mixture at 150-160°C for about 10-15 minutes.

  • Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.

  • Isolation and Purification: Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of bis(indolyl)methanes using p-Toluenesulfonic Acid (p-TSA) [13]

This procedure is a solvent-free grindstone method.

  • Reaction Setup: In a mortar, combine indole (2 eq.), an aldehyde or ketone (1 eq.), and a catalytic amount of p-toluenesulfonic acid.

  • Grinding: Grind the mixture with a pestle for 3-8 minutes at room temperature.

  • Work-up: The reaction proceeds to give the corresponding bis(indolyl)methane in high yield.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A Arylhydrazine C Phenylhydrazone A->C + Carbonyl - H₂O B Aldehyde or Ketone B->C D Enamine C->D Tautomerization (Acid-catalyzed) E Diimine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclic Aminal E->F Cyclization G Indole F->G Elimination of NH₃ (Acid-catalyzed)

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for Fischer Indole Synthesis

Experimental_Workflow start Combine Arylhydrazine and Carbonyl Compound in Solvent add_catalyst Add Acid Catalyst (Brønsted or Lewis) start->add_catalyst heat Heat Reaction Mixture (Conventional or Microwave) add_catalyst->heat monitor Monitor Reaction Progress (e.g., TLC) heat->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purify Crude Product (Crystallization, Chromatography) workup->purify end Characterize Pure Indole purify->end

Caption: General experimental workflow for Fischer indole synthesis.

Troubleshooting Guide for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Impure check_purity->optimize_catalyst Pure optimize_temp_time Optimize Temperature and Reaction Time optimize_catalyst->optimize_temp_time change_solvent Change Solvent or Run Neat optimize_temp_time->change_solvent consider_substituents Consider Electronic Effects of Substituents change_solvent->consider_substituents success Improved Yield consider_substituents->success

Caption: Troubleshooting flowchart for low yields in indole synthesis.

References

Technical Support Center: Industrial Scale-up of Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale experiments to large-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the industrial scale-up of indole synthesis, presented in a question-and-answer format.

Issue 1: Significant Drop in Yield Upon Scale-Up

Q1: My indole synthesis yield dropped significantly when moving from the lab to a pilot-plant scale. What are the most common causes?

A1: A decrease in yield during scale-up is a frequent challenge. The primary reasons often include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations. This can promote side reactions and the degradation of starting materials or the final product.[1]

  • Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[1] Continuous flow reactors can mitigate this risk due to their superior heat transfer capabilities compared to batch reactors.[1]

  • Changes in Reagent Addition Rates: The rate at which reagents are added is easily controlled in the lab but can have a profound impact on the reaction profile at an industrial scale.

  • Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[1]

Issue 2: Formation of Tar and Polymeric Byproducts

Q2: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?

A2: Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and higher temperatures.[1] Here are some strategies to mitigate it:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR-120H can sometimes offer better results with fewer side reactions.[1]

  • Temperature Control: Carefully control the reaction temperature. Employ a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[1]

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[1]

  • Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[1]

Issue 3: Difficulties in Product Purification

Q3: My crude indole product is difficult to purify at scale, with persistent impurities. What purification strategies are recommended?

A3: Purification of indoles on an industrial scale can be challenging due to the presence of closely related impurities and potential product degradation. Consider the following:

  • Crystallization: This is a fundamental industrial purification technique for indoles.[2] The choice of solvent is critical. For instance, a mixed solvent system of methanol (B129727) and water has been shown to be effective.[2]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, crude indole can be dissolved in an organic solvent that is immiscible with water, and then contacted with water to transfer the purified indole to the aqueous phase.[3]

  • Chromatography: While often used at the lab scale, large-scale chromatography can be expensive. However, for high-value products, it may be necessary. Reverse-phase chromatography can be an alternative if silica (B1680970) gel is not effective.[4]

  • Aqueous Base Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key safety concerns when scaling up indole synthesis?

A1: Safety is paramount in industrial-scale synthesis. Key concerns for indole synthesis include:

  • Thermal Runaway: As many indole syntheses are exothermic, the potential for a thermal runaway is a major hazard.[1] Proper reactor design and cooling systems are essential.

  • Hazardous Reagents: Many reagents used in indole synthesis are toxic or corrosive. For example, phenylhydrazines are toxic and should be handled with care in a well-ventilated area.[5] Strong acids like sulfuric acid and polyphosphoric acid require appropriate personal protective equipment and handling procedures.

  • Flammable Solvents: The use of flammable solvents requires adherence to strict safety protocols to prevent fires and explosions.

Q2: When should I consider switching from batch to continuous flow synthesis for indole production?

A2: Continuous flow synthesis offers several advantages for industrial-scale production and should be considered when:

  • Exothermic Reactions: Flow reactors provide excellent temperature control, making them ideal for managing highly exothermic reactions and preventing thermal runaways.[1]

  • Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing their accumulation.

  • Improved Yield and Purity: The precise control over reaction parameters in flow chemistry can lead to higher yields and purities by minimizing side reactions.[1]

  • Scalability: Scaling up in a flow system often involves running the system for a longer duration rather than using larger reactors, which can be a more straightforward process.

Q3: How do substituents on the starting materials affect the Fischer indole synthesis at scale?

A3: Substituents can have a significant impact on the reaction:

  • Electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions instead of the desired cyclization.[6]

  • Electron-withdrawing groups on the phenylhydrazine (B124118) ring can hinder the reaction and may require harsher conditions (stronger acid, higher temperature).[7]

  • Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[6]

Data Presentation

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted AcidsHCl, H₂SO₄, p-TsOH50-120 °C in solvents like ethanol, acetic acid, or toluene[5]Readily available, effective for many substrates.Can lead to tar formation and decomposition at high temperatures.[4]
Lewis AcidsZnCl₂, BF₃·OEt₂, FeCl₃Varies with substrate and solvent.Can be milder and offer better selectivity for certain substrates.[1][4]Can be more expensive and require anhydrous conditions.
Solid AcidsAmberlite IR-120HFlow or batch systems.Easy to separate from the reaction mixture, can be recycled.[1]May have lower activity than homogeneous catalysts.
Polyphosphoric Acid (PPA)Neat or in a solvent.Often used for less reactive substrates at elevated temperatures.[4][7]Effective for difficult cyclizations.Viscous and difficult to handle at scale.

Table 2: Purification of Indole via Crystallization

ParameterOptimal ConditionPurity AchievedYieldReference
Solvent SystemMethanol:Water (3:2)>99%>75%[2]
Crystallization Temperature0°C>99%>75%[2]
Initial Indole Content>80-90%>99%>75%[2]
Solvent System (from wash oil)n-hexane99.5 wt%57.5%[8]
Crystallization Temperature (from wash oil)283 K (10°C)99.5 wt%57.5%[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis at Pilot Scale

  • Materials:

    • Substituted phenylhydrazine

    • Appropriate ketone or aldehyde

    • Toluene (B28343)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Procedure:

    • Reaction Setup: In a suitable jacketed glass-lined reactor, charge the phenylhydrazine and the carbonyl compound in toluene.

    • Catalyst Addition: Add the acid catalyst to the mixture. The addition should be controlled to manage any initial exotherm.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

    • Work-up: Cool the reaction mixture. Perform an aqueous wash to remove the acid catalyst. Separate the organic layer.

    • Isolation: Concentrate the toluene layer under reduced pressure to crystallize the indole product.

    • Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.

Protocol 2: Reissert Indole Synthesis

  • Step 1: Condensation

    • In the presence of a base like potassium ethoxide, react o-nitrotoluene with diethyl oxalate.[9] This condensation reaction forms ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization

    • The ethyl o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization using reagents such as zinc in acetic acid.[9] This step yields indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional)

    • If the unsubstituted indole is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating.[9]

Protocol 3: Bischler-Möhlau Indole Synthesis

  • This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[6]

  • Procedure:

    • Treat the arylamine with a 2-halo ketone to produce an α-arylaminoketone.

    • Cyclize the intermediate using a strong acid or zinc chloride.

  • Note: This synthesis is known for harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[6] Milder methods using lithium bromide as a catalyst or microwave irradiation have been developed.[10]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Scale-Up q1 Check Mass & Heat Transfer start->q1 s1 Improve Mixing Optimize Reactor Geometry q1->s1 Inefficient q2 Review Thermal Profile q1->q2 Adequate s1->q2 s2 Enhance Cooling Capacity Control Reagent Addition Rate q2->s2 Exotherm q3 Analyze Starting Materials q2->q3 Controlled s2->q3 s3 Purify Raw Materials Source from reliable supplier q3->s3 Impurities Found q4 Side Reactions Prevalent? q3->q4 Pure s3->q4 s4 Optimize Catalyst Adjust Temperature Change Solvent q4->s4 Yes end Yield Improved q4->end No s4->end Fischer_Indole_Synthesis_Pathway cluster_reactants Reactants A Arylhydrazine C Hydrazone Formation A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D + H+ E Rearomatization D->E F Cyclization & Ammonia Elimination E->F G Indole Product F->G H Acid Catalyst (H+) H->C Batch_vs_Flow start Scale-Up Decision q1 Is the reaction highly exothermic? start->q1 flow Consider Continuous Flow q1->flow Yes q2 Are hazardous intermediates formed? q1->q2 No batch Batch Process may be suitable q2->flow Yes q3 Is precise control of parameters critical for purity? q2->q3 No q3->flow Yes q3->batch No

References

Preventing degradation of 6-Chloro-5-fluoroindole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-5-fluoroindole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your reactions and prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, like many indole (B1671886) derivatives, include oxidation, acid-catalyzed polymerization, and decomposition under harsh basic conditions. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the reactivity of the indole ring, making it susceptible to specific degradation routes.

  • Oxidation: Exposure to air, light, and certain oxidizing agents can lead to the formation of oxindoles and other oxidized species.[1][2][3] This is often observed as a color change in the material.

  • Acid-Catalyzed Polymerization: In the presence of strong acids, the indole ring can be protonated, leading to the formation of reactive intermediates that can polymerize.[4] This typically results in the formation of insoluble, often colored, byproducts.

  • Decomposition under Harsh Basic Conditions: While the indole NH is acidic and can be deprotonated under basic conditions, strong bases at elevated temperatures can lead to ring-opening or other decomposition pathways.[5]

Q2: Why is my solution of this compound changing color (e.g., to pink, purple, or brown)?

A2: A color change in a solution of this compound is a common indicator of degradation. This is most frequently caused by:

  • Oxidation: Exposure to atmospheric oxygen, especially when heated or in the presence of light, can cause oxidation.

  • Acid-Catalyzed Polymerization: The addition of a strong acid can trigger rapid polymerization, leading to a distinct color change.[4]

To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and use the mildest possible reaction conditions.

Q3: Should I protect the nitrogen (N-H) of this compound during my reaction?

A3: Yes, protecting the indole nitrogen is often a crucial step to prevent degradation and control the regioselectivity of subsequent reactions. The electron-withdrawing effects of the halogen atoms make the N-H proton more acidic than in unsubstituted indole, facilitating its removal. N-protection can:

  • Prevent N-functionalization: When C-functionalization is desired.

  • Improve Stability: N-protected indoles are generally more stable towards oxidation and strong acids.[6]

  • Enhance Solubility: Many protecting groups can improve the solubility of the indole in organic solvents.

  • Direct Regioselectivity: The choice of protecting group can influence whether subsequent electrophilic substitution occurs at the C2 or C3 position.

Common protecting groups for indoles include tosyl (Ts), Boc, and benzyl (B1604629) (Bn). The choice of protecting group will depend on the specific reaction conditions.[7][8][9]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed container, protected from light and moisture. For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion, even after extended reaction time. Deactivation of the indole ring: The electron-withdrawing fluorine and chlorine atoms reduce the nucleophilicity of the indole ring, potentially slowing down or inhibiting electrophilic substitution reactions.* Increase the reaction temperature, but monitor carefully for degradation. * Use a more reactive electrophile or a stronger Lewis acid catalyst to activate the electrophile. * Consider protecting the indole nitrogen with an electron-donating group if compatible with the overall synthetic route.
Starting material is consumed, but the desired product is not formed in significant amounts. Degradation of the starting material or product: The reaction conditions (e.g., strong acid/base, high temperature) may be too harsh for the halogenated indole.* Lower the reaction temperature. * Use a milder acid or base.[5] * Protect the indole nitrogen to increase its stability.[6] * Perform the reaction under an inert atmosphere to prevent oxidation.
Inconsistent results between batches. Variable quality of starting material: Impurities in the this compound or other reagents can interfere with the reaction.* Ensure the purity of all starting materials. * Store this compound under the recommended conditions to prevent degradation before use.
Issue 2: Formation of Multiple Products
Symptom Possible Cause Suggested Solution
A mixture of regioisomers is obtained (e.g., substitution at C2 and C3). Lack of regiocontrol: The electronic effects of the halogen substituents can influence the relative reactivity of the C2 and C3 positions.* The choice of N-protecting group can direct substitution to a specific position. Bulky groups may favor C3, while some directing groups can promote C2 substitution. * Varying the solvent and temperature can also influence the regioselectivity.
Formation of colored, insoluble byproducts. Acid-catalyzed polymerization: Strong acidic conditions can lead to the polymerization of the indole.[4]* Use a weaker acid or a lower concentration of the strong acid. * Perform the reaction at a lower temperature (e.g., 0 °C or below).[4] * Protect the indole nitrogen to reduce the ring's susceptibility to protonation.
Presence of oxidized byproducts (e.g., oxindoles). Oxidation of the indole ring: Exposure to air or oxidizing reagents.[2][3]* Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). * Use deoxygenated solvents. * Avoid unnecessary exposure to light.

Stability Profile of this compound

The following table summarizes the expected stability of this compound under various conditions, based on the general behavior of halogenated indoles.

Condition Expected Stability Potential Degradation Products Recommendations
Strong Acids (e.g., HCl, H₂SO₄) LowDimers, trimers, and polymersUse milder acids (e.g., p-TsOH) or perform reactions at low temperatures.[4]
Strong Bases (e.g., NaH, KOtBu) ModeratePotential for ring opening at high temperaturesUse at low to moderate temperatures for deprotonation. Avoid prolonged heating.[5]
Oxidizing Agents (e.g., H₂O₂, NBS) LowOxindoles, other oxidized speciesAvoid exposure to strong oxidizing agents unless oxidation is the desired reaction.[2][3]
Reducing Agents (e.g., NaBH₄, H₂/Pd) High (for the indole ring)Reduction of other functional groupsThe indole core is generally stable to common reducing agents.
Elevated Temperature (>100 °C) ModeratePotential for decomposition, especially in the presence of acids or bases.Use the lowest effective temperature for reactions.
UV/Visible Light Exposure Moderate to LowPotential for photodecomposition productsProtect solutions and the solid compound from light.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Protection of this compound with a Tosyl Group

This protocol describes a general method for the protection of the indole nitrogen, which can enhance stability and prevent N-functionalization in subsequent steps.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-tosyl-6-chloro-5-fluoroindole.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DMF cool Cool to 0 °C start->cool add_NaH Add NaH cool->add_NaH stir1 Stir for 30 min at 0 °C add_NaH->stir1 add_TsCl Add Tosyl Chloride solution stir1->add_TsCl warm_rt Warm to Room Temperature add_TsCl->warm_rt stir2 Stir for 2-4 hours warm_rt->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-Tosyl-6-chloro-5-fluoroindole purify->product

Caption: Workflow for the N-protection of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Reaction Failure cause1 Degradation of Indole start->cause1 cause2 Low Reactivity start->cause2 cause3 Side Reactions start->cause3 solution1a Use Inert Atmosphere cause1->solution1a solution1b Lower Temperature cause1->solution1b solution1c Use Milder Reagents cause1->solution1c solution2a Increase Temperature cause2->solution2a solution2b Use Stronger Catalyst cause2->solution2b solution3a Protect Indole N-H cause3->solution3a solution3b Optimize Stoichiometry cause3->solution3b

Caption: Troubleshooting logic for low-yield reactions.

References

Solubility issues of 6-Chloro-5-fluoroindole in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 6-Chloro-5-fluoroindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a halogenated indole (B1671886) derivative. As with many indole compounds, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The presence of both chlorine and fluorine atoms on the indole ring influences its polarity and, consequently, its solubility profile. It typically appears as an off-white to light brown crystalline powder.[1][2][3]

Q2: In which organic solvents is this compound likely to be soluble?

A2: While specific quantitative data is limited in public literature, based on the chemical structure and general behavior of similar compounds, this compound is predicted to be soluble in a range of common organic solvents. A qualitative assessment of its solubility is provided in the table below.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolventPredicted SolubilityNotes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA good initial choice for creating stock solutions.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, effective for dissolving a wide range of organic molecules.
Tetrahydrofuran (THF)Moderate to HighOften used in chemical synthesis involving indole derivatives.
Acetonitrile (MeCN)ModerateMay require gentle heating or sonication to fully dissolve.
Chlorinated Dichloromethane (DCM)Moderate to HighCommonly used for extraction and reaction workups.
Chloroform (CHCl₃)Moderate to HighSimilar to DCM.
Alcohols Methanol (MeOH)ModerateMay require warming.
Ethanol (B145695) (EtOH)ModerateSolubility may be lower than in methanol.
Ethers Diethyl EtherLow to ModerateMay be useful for precipitation or recrystallization.
Hydrocarbons TolueneLowMentioned as a reaction solvent in some synthetic procedures, suggesting at least partial solubility at elevated temperatures.
HexanesLowLikely to be poorly soluble; can be used as an anti-solvent for recrystallization.
Aqueous WaterVery LowExpected to be practically insoluble in water.

Disclaimer: This table provides estimated qualitative solubility. It is strongly recommended to perform experimental verification for your specific application.

Troubleshooting Guides

Q3: I am having difficulty dissolving this compound. What can I do?

A3: If you are encountering issues with dissolving this compound, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solvent can significantly increase the solubility of many organic compounds. A water bath is a safe way to apply heat.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Use a Co-solvent: If the compound has low solubility in your desired solvent, adding a small amount of a co-solvent in which the compound is highly soluble (like DMSO or DMF) can improve overall solubility.

  • Particle Size Reduction: Grinding the solid material to a finer powder will increase the surface area and can speed up the dissolution process.

  • Check for Impurities: In some cases, insoluble impurities can give the appearance of poor solubility. Ensure you are using a high-purity grade of the compound.

Q4: My this compound precipitates out of solution when I dilute my stock solution into an aqueous buffer. How can I prevent this?

A4: This phenomenon, often called "crashing out," is common when a compound soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To mitigate this:

  • Slow Addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing.

  • Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible while still maintaining the solubility of your compound.

  • Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of the compound.[4][5]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMSO, DCM)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 1-2 mg of this compound to a small, clean test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid material remains largely unchanged.

  • If the compound is insoluble, you can gently warm the test tube in a water bath to observe the effect of temperature on solubility. Allow the solution to cool to room temperature to check for precipitation.

Protocol 2: Recrystallization for Purification

Recrystallization can be an effective method for purifying this compound, particularly if impurities are affecting solubility or experimental results. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed-solvent system is often effective for indole derivatives.[6][7]

Materials:

  • Crude this compound

  • A suitable polar solvent (e.g., ethanol or methanol)

  • A suitable anti-solvent (e.g., deionized water or hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot polar solvent (e.g., ethanol) to dissolve the solid completely.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

  • Add a few more drops of the hot polar solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_qualitative Qualitative Solubility Protocol cluster_recrystallization Recrystallization Protocol start_qual Add 1-2 mg of Compound to Vial add_solvent_qual Add 0.5 mL of Solvent start_qual->add_solvent_qual vortex_qual Vortex for 1-2 minutes add_solvent_qual->vortex_qual observe_qual Visually Inspect Solution vortex_qual->observe_qual result_qual Soluble / Partially Soluble / Insoluble observe_qual->result_qual start_recrys Dissolve Crude Compound in Hot Solvent add_anti_solvent Add Anti-Solvent until Cloudy start_recrys->add_anti_solvent clarify Add Solvent to Clarify add_anti_solvent->clarify cool_slowly Cool to Room Temperature clarify->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Filter and Wash Crystals cool_ice->filter dry Dry Purified Crystals filter->dry

Caption: Experimental workflows for solubility testing and purification.

troubleshooting_workflow start Compound Does Not Dissolve increase_temp Increase Temperature start->increase_temp sonicate Use Sonication start->sonicate co_solvent Add Co-solvent start->co_solvent check_purity Check Compound Purity start->check_purity success Dissolution Successful increase_temp->success sonicate->success co_solvent->success check_purity->success if pure

References

Technical Support Center: HPLC Analysis of 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method used to assess the purity of 6-Chloro-5-fluoroindole. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended HPLC method for the purity assessment of this compound?

A1: A common approach for analyzing halogenated indoles like this compound is a reverse-phase HPLC method with UV detection. A detailed starting protocol is provided in the "Experimental Protocols" section below.

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A C18 column is a good starting point for the separation of this compound from its potential impurities due to its hydrophobicity. Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are typically effective.

Q3: What is the expected retention time for this compound?

A3: The retention time will depend on the specific HPLC system, column, and exact mobile phase composition. However, with the recommended method, this compound is expected to elute as a sharp peak. It is crucial to run a standard to confirm the retention time on your system.

Q4: What are the typical purity specifications for this compound?

A4: For research and development purposes, a purity of ≥98.0% is often required.[1] However, specific project needs may vary.

Q5: How should I prepare the sample for HPLC analysis?

A5: Dissolve the this compound sample in the mobile phase or a compatible solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 0.5-1.0 mg/mL. Ensure the sample is fully dissolved, using sonication if necessary, and filter it through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the system.

Experimental Protocols

HPLC Method for Purity Assessment of this compound

This protocol provides a robust starting point for determining the purity of this compound. Optimization may be necessary depending on the specific instrumentation and the impurity profile of the sample.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Methanol

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
09010
201090
251090
269010
309010

Troubleshooting Guide

Peak Shape and Resolution Issues

Q1: My peak for this compound is tailing. What could be the cause and how can I fix it?

A1: Peak tailing for indole (B1671886) compounds can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the amine group of the indole, causing tailing.

    • Solution: Adjust the mobile phase pH. The use of an acidic modifier like trifluoroacetic acid (TFA) at a low pH (around 2-3) can suppress the ionization of silanol groups and reduce these interactions.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column head.

    • Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol. If the problem persists, consider replacing the guard column or the analytical column.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

Q2: I am observing split peaks for my main compound. What should I do?

A2: Split peaks can arise from a few issues:

  • Disrupted Sample Path: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

Baseline and Retention Time Problems

Q3: My baseline is noisy or drifting. What are the possible causes?

A3: A noisy or drifting baseline can be due to:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase can introduce air bubbles into the system. Contaminated solvents or buffers can also contribute to baseline noise.

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed. Use high-purity solvents and freshly prepared buffers.

  • Detector Lamp Failure: An aging detector lamp can cause baseline instability.

    • Solution: Check the lamp's energy output and replace it if it is low.

  • Column Equilibration: Insufficient column equilibration time with the initial mobile phase can cause baseline drift at the beginning of a gradient run.

    • Solution: Increase the column equilibration time before the first injection.

Q4: The retention time of my this compound peak is shifting between injections. Why is this happening?

A4: Retention time shifts can be caused by:

  • Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or fluctuations in the solvent delivery system can alter the elution strength.

    • Solution: Prepare mobile phases carefully and ensure the pump is functioning correctly.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a system suitability standard. If performance degrades significantly, replace the column.

Unexpected Peaks

Q5: I see unexpected peaks in my chromatogram. What could they be?

A5: Unexpected peaks can be attributed to several sources:

  • Process-Related Impurities: The synthesis of this compound can result in impurities such as starting materials (e.g., 3-chloro-4-fluoroaniline) or by-products from side reactions.[2] Isomeric impurities where the chlorine and fluorine atoms are in different positions are also possible.

    • Solution: If available, inject standards of potential impurities to confirm their identity. Mass spectrometry can also be used for identification.

  • Sample Degradation: this compound may degrade under certain conditions.

    • Solution: Prepare samples fresh and store them appropriately, protected from light and at a cool temperature.

  • System Contamination: Contamination from the sample vial, solvent, or the HPLC system itself can introduce extraneous peaks.

    • Solution: Run a blank injection (injecting only the sample solvent) to identify any system-related peaks.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve & Filter This compound Sample Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phases A and B Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Generate Chromatogram DataSystem->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Experimental workflow for HPLC purity analysis of this compound.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Q1 Is the peak present in the blank injection? Start->Q1 A1_Yes System Contamination: - Clean injector - Use fresh solvents - Check sample vials Q1->A1_Yes Yes A1_No Peak is Sample-Related Q1->A1_No No End Identify and Quantify Impurity A1_Yes->End Q2 Could it be a known process impurity? A1_No->Q2 A2_Yes Inject impurity standard to confirm retention time Q2->A2_Yes Yes A2_No Consider sample degradation or unknown impurity Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting flowchart for identifying the source of unexpected peaks.

References

Handling and safety precautions for 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Chloro-5-fluoroindole. It includes frequently asked questions (FAQs) and troubleshooting guides for common experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a halogenated indole (B1671886) derivative.[1][2] Its unique substitution pattern makes it a valuable building block in organic synthesis.[1] It is primarily used as a key intermediate in the development of pharmaceuticals, particularly in the synthesis of 5-HT2C receptor agonists, which have potential applications in treating conditions like obesity and neurological disorders.[3] It also finds use in material science for creating advanced organic materials.[1]

2. What are the main hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

3. What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at 4°C and protected from light.[6]

4. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is essential to wear:

  • Eye/face protection: Safety glasses with side-shields or goggles.

  • Skin protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid material to avoid dust inhalation.

5. How should I dispose of this compound waste?

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility. Do not allow it to enter drains or the environment.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₅ClFN[5]
Molecular Weight 169.58 g/mol [5]
Appearance Off-white to light brown crystalline powder[6]
Melting Point 105-107 °C[5]
Boiling Point 299.8 ± 20.0 °C (Predicted)[5]
CAS Number 122509-72-2[5]

GHS Hazard Information

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Troubleshooting Guides

N-Alkylation Reactions

Q1: I am getting a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity for N-alkylation?

This is a common issue as the C3 position of the indole ring is also nucleophilic. To favor N-alkylation:

  • Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF. The base will deprotonate the indole nitrogen, making it a more potent nucleophile.[5]

  • Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product.[6]

  • Order of Addition: Ensure complete deprotonation of the indole nitrogen by adding the base first and allowing sufficient time for the reaction to occur before adding the alkylating agent.[6]

Q2: My N-alkylation reaction is very slow or not proceeding to completion. What can I do?

  • Reactivity of Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl bromide or iodide). The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with alkyl chlorides.

  • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as moisture can quench the strong base.

  • Purity of Reagents: Use pure indole starting material and alkylating agent, as impurities can interfere with the reaction.

cluster_troubleshooting Troubleshooting N-Alkylation of this compound start Low Yield or Incorrect Regioselectivity check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Purity and Reactivity start->check_reagents optimize_base Optimize Base and Solvent (e.g., NaH in DMF) check_conditions->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp change_alkylating_agent Use More Reactive Alkylating Agent check_reagents->change_alkylating_agent successful_reaction Successful N-Alkylation optimize_base->successful_reaction optimize_temp->successful_reaction change_alkylating_agent->successful_reaction

Caption: Troubleshooting workflow for N-alkylation reactions.

Suzuki Coupling Reactions

Q1: My Suzuki coupling reaction with this compound is giving low yields.

Low yields in Suzuki couplings involving halogenated indoles can be due to several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine (B1218219) ligand is crucial. For challenging substrates like chloroindoles, bulky and electron-rich ligands such as SPhos or XPhos are often more effective.[4]

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base will depend on the specific substrates.[4]

  • Dehalogenation Side Reaction: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 5-fluoroindole. This can be minimized by careful selection of the catalyst, ligand, and reaction conditions.

Q2: I am observing significant dehalogenation of my this compound starting material.

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. To mitigate this:

  • Ligand Choice: Use ligands that promote rapid reductive elimination from the palladium center, which can outcompete the dehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of dehalogenation.

  • Base: Use a non-nucleophilic and moderately strong base.

cluster_suzuki Suzuki Coupling Experimental Workflow reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst/Ligand inert_atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure Coupled Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in portions.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Suzuki Coupling of this compound
  • In a dry reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water).

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

Validation & Comparative

Efficacy of 6-Chloro-5-fluoroindole Derivatives: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of halogenated indole (B1671886) derivatives, with a focus on compounds structurally related to 6-Chloro-5-fluoroindoles. Due to the limited availability of direct comparative studies on a series of 6-Chloro-5-fluoroindole derivatives in the public domain, this document utilizes data from closely related 5-fluoroindole (B109304) and other indole analogs as a proxy. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutic agents.

Comparative Efficacy Data

The following table summarizes the in vitro activity of various fluoroindole derivatives against different biological targets. This data highlights the potential of the fluoroindole scaffold in therapeutic areas such as oncology and infectious diseases.

Disclaimer: The following data is presented for illustrative purposes and is derived from studies on various fluoroindole derivatives, not exclusively 6-Chloro-5-fluoroindoles. Direct comparison between compounds from different studies should be approached with caution due to potential variations in experimental conditions.

Compound IDDerivative ClassTarget/Cell LineAssay TypeIC50 / MIC (µM)Reference
1 5-Fluoroindole-2-carboxylic acidAPE1 InhibitionEnzyme Inhibition Assay10[1]
2 Chalcone-based 5-fluoroindoleHCT116MTT Assay0.00452[1]
3 Chalcone-based 5-fluoroindoleCT26MTT Assay0.01869[1]
4 Bis-indole derivative (33h)FLT3 KinaseKinase Inhibition Assay0.17[1]
5 5-FluoroindoleMycobacterium tuberculosis H37RvResazurin (B115843) Microtiter Assay (REMA)4.7[2]
6 6-FluoroindoleMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)74.0[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. The plates are incubated for an additional 48-72 hours.[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[2]

Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: In a suitable assay plate, the test compound at various concentrations is added to a reaction mixture containing the target kinase, a substrate (peptide or protein), and ATP.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) ([³²P]-ATP) into the substrate, or non-radiometric methods like fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined by plotting inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA)

This is a common and efficient method for determining the Minimum Inhibitory Concentration (MIC) of compounds against various microorganisms.[2]

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[2]

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., Mycobacterium tuberculosis) is prepared in an appropriate culture broth.[2]

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the test compounds.[2]

  • Incubation: The plate is incubated under suitable conditions (temperature, time) to allow for microbial growth.[2]

  • Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

  • Result Interpretation: A color change from blue to pink indicates microbial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change (i.e., where the well remains blue).[2]

Visualizations

The following diagrams illustrate a generalized experimental workflow for in vitro screening and a hypothetical signaling pathway that could be modulated by indole derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound_Library This compound Derivative Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Lead_Compounds->Target_Engagement Pathway_Analysis Cellular Pathway Analysis Target_Engagement->Pathway_Analysis Validated_Leads Validated Leads Pathway_Analysis->Validated_Leads

A generalized workflow for in vitro drug discovery.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor P Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Kinase_A

A hypothetical kinase inhibition pathway.

References

Validating the Structure of 6-Chloro-5-fluoroindole: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparative analysis for the structure validation of 6-Chloro-5-fluoroindole, utilizing a multi-technique spectroscopic approach. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for structurally related compounds, this document serves as a practical reference for the characterization of this compound.

The introduction of halogen atoms, such as chlorine and fluorine, onto an indole (B1671886) scaffold can significantly alter its physicochemical and pharmacological properties. Therefore, precise determination of the substitution pattern is critical. This guide leverages spectral data from 6-chloroindole, 5-fluoroindole, and 6-fluoroindole (B127801) to predict and validate the spectral characteristics of this compound.

Comparative Spectroscopic Data Analysis

The following table summarizes the key spectroscopic data for this compound and its comparative analogues. The data for the target molecule are predicted based on the established trends observed in the mono-substituted indoles.

Spectroscopic TechniqueThis compound (Predicted)6-Chloroindole5-Fluoroindole6-Fluoroindole
¹H NMR (δ, ppm) ~8.2 (br s, N-H), ~7.6 (d), ~7.3 (d), ~7.2 (t), ~6.5 (dd)Spectral data available[1]~8.1 (br s, N-H), 7.30-7.25 (m), 7.15 (dd), 6.95 (td), 6.51 (m)Spectral data available[2][3]
¹³C NMR (δ, ppm) ~150 (d, ¹JCF), ~136, ~128, ~125, ~122, ~120, ~105, ~103Spectral data available[4][5]159.2 (d, J=235.5 Hz), 135.8, 131.5, 124.5, 111.1 (d), 110.2 (d), 105.5 (d)Spectral data available
¹⁹F NMR (δ, ppm) -120 to -140N/A~-125~-122
Mass Spec. (m/z) 169 [M]⁺, 171 [M+2]⁺151 [M]⁺, 153 [M+2]⁺[6][7]135 [M]⁺, 108 [M-HCN]⁺[8][9]135 [M]⁺, 108 [M-HCN]⁺[2]
IR (cm⁻¹) ~3400 (N-H), ~1100 (C-F), ~750 (C-Cl)~3400 (N-H), ~740 (C-Cl)[5][10]~3400 (N-H), ~1100 (C-F)[8][11]~3400 (N-H), ~1100 (C-F)[2]
UV-Vis (λmax, nm) ~270-290~275, 282~268, 288~270, 290

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for indole derivatives and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-25 mg (for ¹³C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of -100 to -200 ppm, using a suitable fluorine-containing reference standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • EI-MS Analysis: Introduce the sample via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

  • ESI-MS Analysis: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain the exact mass.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a wavelength range of 200-400 nm. Record the wavelengths of maximum absorbance (λmax).

Workflow for Structure Validation

The logical flow for validating the structure of this compound using the described spectroscopic techniques is illustrated in the following diagram.

G Spectroscopic Workflow for this compound Structure Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_validation Structure Validation Sample Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI/ESI, HRMS) Sample->MS IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern Isotopic Pattern MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data Comparison Comparison with Data of 6-Chloroindole, 5-Fluoroindole, and 6-Fluoroindole NMR_Data->Comparison MS_Data->Comparison IR_Data->Comparison UV_Data->Comparison Validation Structure Confirmed Comparison->Validation Consistent Inconsistency Inconsistent Data Re-evaluate Structure Comparison->Inconsistency Inconsistent

Caption: Workflow for the spectroscopic validation of this compound.

By systematically applying these spectroscopic methods and comparing the acquired data with that of known, structurally similar compounds, researchers can confidently validate the structure of this compound, ensuring the integrity and reliability of their scientific findings.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the impact of fluorination on the biological activity of indole-based compounds, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. The indole (B1671886) nucleus, a privileged structure in a vast array of biologically active compounds, has been a prime candidate for this chemical modification. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, leading to significant changes in metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides an objective, data-driven comparison of the bioactivity of fluorinated and non-fluorinated indole analogs, offering insights into the nuanced effects of this powerful halogen.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on the anticancer, antimicrobial, and central nervous system (CNS) activity of indole derivatives.

Table 1: Anticancer Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
Compound PairTarget/AssayCell LineBioactivity (IC50) - Non-FluorinatedBioactivity (IC50) - FluorinatedFold Change in PotencyReference
Indole-Chalcone DerivativesCytotoxicityHCT-116/L (oxaliplatin-resistant)>10 µM (unsubstituted)0.007 µM (5-fluoro analog)>1400-fold increase[2]
Indole-Chalcone DerivativesCytotoxicityHCT-116/L (oxaliplatin-resistant)0.141 µM (4-methyl analog)0.006 µM (6-fluoro analog)~23.5-fold increase[2]
Indazole AnalogsROCK1 Inhibition->5000 nM14 nM (6-fluoroindazole)>357-fold increase[3]
Tryptophan 2,3-dioxygenase (TDO2) InhibitorsTDO2 Inhibition->10 µM<1 µM (6-fluoroindole derivative)>10-fold increase[3]
Table 2: Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
Compound PairBacterial StrainBioactivity (MIC) - Non-FluorinatedBioactivity (MIC) - FluorinatedFold Change in PotencyReference
Bisindole Alkaloid AnalogStaphylococcus aureus (MRSA)2 µg/mL32 µg/mL16-fold decrease[4]
Bisindole Alkaloid AnalogStaphylococcus aureus (MSSA)2 µg/mL16 µg/mL8-fold decrease[4]

Note: In this specific case, the non-fluorinated analog demonstrated higher antimicrobial potency.

Table 3: CNS Receptor Binding Affinity of Fluorinated vs. Non-Fluorinated Tryptamine Analogs
Compound PairReceptorBioactivity (Ki) - Non-FluorinatedBioactivity (Ki) - FluorinatedFold Change in AffinityReference
N,N-dimethyltryptamine (DMT)5-HT1A-5-fold decrease with 6-fluoro substitutionDecrease[5]
5-methoxy-N,N-dimethyltryptamine5-HT1A1.7 nM0.23 nM (4-fluoro analog)~7.4-fold increase[5]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for formazan crystal formation.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[6]

Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[7]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.[7]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[7]

Radioligand Binding Assay for CNS Receptor Affinity

This technique is used to measure the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of an unlabeled test compound to displace the radioligand is measured, allowing for the determination of its binding affinity (Ki).[8]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a suitable assay buffer.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the process of discovery, the following diagrams illustrate a key signaling pathway often targeted by indole derivatives and a generalized experimental workflow for their comparative analysis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt Activation Fluorinated_Indole Fluorinated Indole Inhibitor Fluorinated_Indole->PI3K Inhibition Fluorinated_Indole->Akt Inhibition Fluorinated_Indole->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway, a common target for anticancer indole derivatives.

Bioactivity_Workflow Start Compound Synthesis NonFluorinated Non-Fluorinated Indole Analog Start->NonFluorinated Fluorinated Fluorinated Indole Analog Start->Fluorinated Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity) NonFluorinated->Primary_Screening Fluorinated->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Target-Specific Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Selection Secondary_Screening->Lead_Selection ADME_Tox ADME/Tox Profiling Lead_Selection->ADME_Tox Potent & Selective Compounds Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A generalized experimental workflow for the comparative analysis of indole analogs.

References

The Impact of Fluorination on Indole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of fluorinated indole (B1671886) derivatives across various therapeutic areas. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to facilitate the rational design of more potent and selective drug candidates.

The introduction of fluorine into the indole nucleus has become a powerful strategy in medicinal chemistry to modulate the pharmacological properties of this privileged scaffold. Fluorine's unique electronic properties, small size, and high electronegativity can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This guide delves into the SAR of fluorinated indoles, focusing on their applications as anti-HIV agents, anticancer therapeutics, and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators.

Anti-HIV Activity of Fluorinated Indoles

Fluorinated indole derivatives have shown significant promise as inhibitors of HIV-1, targeting various stages of the viral life cycle. The strategic placement of fluorine atoms on the indole ring can dramatically impact their potency.

Comparative Biological Activity of Fluorinated Indoles as Anti-HIV-1 Agents
Compound IDSubstitution PatternAssay TypePotency (EC50/IC50)Cell LineReference
6j 6,6'-linked bisindoleCell-cell fusion0.2 µM (EC50)-[1]
Viral replication0.2 µM (EC50)-[1]
I-19 Phenylalanine-containingAnti-HIV-1 activity2.53 ± 0.84 μM (EC50)MT-4[2]
7g 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indoleAnti-HIV activity0.53 µM (EC50)C8166[3]
6f 3-oxindole-2-carboxylateHIV-1 infection0.4578 µM (IC50)TZM-bl[4]
6g 3-oxindole-2-carboxylateHIV-1 infection1.276 µM (IC50)TZM-bl[4]
F2-7f Piperazinone phenylalanine derivativeAnti-HIV-1 activity5.89 µM (EC50)-[5]
F2-7j Piperazinone phenylalanine derivativeAnti-HIV-1 activity13.74 µM (EC50)-[5]

Key SAR Insights for Anti-HIV Activity:

  • Bisindole Scaffolds: Linking two indole moieties, as seen in compound 6j , can lead to potent inhibition of HIV-1 fusion.[1]

  • Fluorination of Phenyl Rings: The presence of fluorine on phenyl rings attached to the core structure, as in phenylalanine-containing peptidomimetics, influences selectivity towards HIV-1.[2]

  • Thiophene (B33073) Substitution: The incorporation of a thiophene ring at the 1-position of a pyrido[3,4-b]indole scaffold, as in compound 7g , results in significant anti-HIV activity.[3]

  • Oxindole Modifications: 3-Oxindole derivatives, such as 6f and 6g , have demonstrated potent inhibition of HIV-1 infection by targeting Tat-mediated viral transcription.[4]

  • Multiple Fluorine Atoms: In some series, such as piperazinone phenylalanine derivatives, the presence of multiple fluorine atoms on the terminal benzene (B151609) ring enhances anti-HIV-1 activity.[5]

Anticancer Activity of Fluorinated Indoles

The indole scaffold is a common feature in many natural and synthetic anticancer agents. Fluorination has been employed to enhance their cytotoxic effects and improve their pharmacokinetic profiles.

Comparative Biological Activity of Fluorinated Indoles as Anticancer Agents
Compound IDSubstitution PatternAssay TypePotency (IC50)Cell LineReference
5f Ursolic acid derivativeCytotoxicity0.56 ± 0.08 μMSMMC-7721[6]
0.91 ± 0.13 μMHepG2[6]
Compound with R = 2,4-Cl2 Indole-chalcone conjugateAntiproliferative12.2 μMMCF-7[7]
14.8 μMHepG2[7]
Compound with R = 4-NO2 Indole-chalcone conjugateAntiproliferative14.5 μMMCF-7[7]
18.3 μMHepG2[7]
55 Indole-chalcone derivativeAntiproliferative0.0003 - 0.009 µMVarious[8]
FC116 6-fluoro indole-chalconeCytotoxicityPotentOxaliplatin-resistant colorectal cancer cells[9]
Compound 14 5-fluoro indole-chalconeCytotoxicityPotentOxaliplatin-resistant colorectal cancer cells[9]
5c Substituted heteroannulated indoleCytotoxicity13.41 µMHeLa[10]
5d Substituted heteroannulated indoleCytotoxicity14.67 µMHeLa[10]
2a 3-pyridyl-substituted indole-based acrylonitrileAntiproliferative1.2 μMFLO-1[11]
0.01-0.04 µMHuh-7[11]
3a Ruthenium complex of 2aAntiproliferative2.5 μMFLO-1[11]
0.01-0.04 µMHuh-7[11]

Key SAR Insights for Anticancer Activity:

  • Hybrid Molecules: Combining the indole scaffold with other pharmacophores, such as ursolic acid or chalcones, can lead to potent cytotoxic agents.[6][7][8]

  • Position of Fluorine: The position of the fluorine atom on the indole ring is critical. For instance, in the indole-chalcone series, a fluoro group at the 6-position (FC116 ) or 5-position (Compound 14 ) resulted in potent cytotoxicity against drug-resistant cancer cells.[9]

  • Electron-Withdrawing Groups: Electron-withdrawing groups, such as halogens, at the 5- and 6-positions of the indole ring appear to be favorable for anticancer activity.[9]

  • Heteroannulation: The synthesis of substituted heteroannulated indoles can yield compounds with significant activity against cervical cancer cells.[10]

  • Metal Complexes: The formation of metal complexes, such as the ruthenium complex 3a , can in some cases enhance the anticancer activity of the parent fluorinated indole ligand.[11]

CFTR Potentiator Activity of Fluorinated Indoles

Fluorinated indole derivatives have emerged as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential therapeutic strategy for cystic fibrosis.

Comparative Biological Activity of Fluorinated Indoles as CFTR Potentiators
Compound SeriesKey Structural FeatureAssay TypePotency (EC50)Reference
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolesFluorine at 6-positionCFTR potentiation-[9]
Indazole-basedFluorine replacement with hydroxylCFTR potentiation-[12]
Hydroxy pyrazolines-CFTR potentiation~1 µM[13]

Key SAR Insights for CFTR Potentiator Activity:

  • Fluorine at the 6-Position: For 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, a fluorine atom at the 6-position is a key feature for CFTR potentiation. Further substitution, such as a methyl group at the 9-position, can enhance potency.[9]

  • Polar Group Replacement: In indazole-based potentiators, replacing a fluorine atom with a polar group like hydroxyl is predicted to form additional hydrogen bonds and improve efficacy.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of SAR studies. Below are generalized protocols for key assays cited in the literature.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[9]

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay is used to quantify the inhibition of HIV-1 infection.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 viral stocks

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the test compounds before adding a known amount of HIV-1 virus.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry and gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the virus control indicates inhibition of HIV-1 infection. Calculate the half-maximal effective concentration (EC50).

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanisms of action of these compounds is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by indole derivatives and a general workflow for their synthesis and evaluation.

PI3K_Akt_mTOR_Pathway Indole Fluorinated Indole Derivatives Indole->Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation fourEBP1->Proliferation Inhibition->PI3K Inhibition->Akt Inhibition->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by fluorinated indole derivatives.

SAR_Workflow Synthesis Synthesis of Fluorinated Indole Analogues Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In vitro Biological Screening (e.g., Cytotoxicity, Antiviral) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis In_Vivo In vivo Studies (Animal Models) Hit_ID->In_Vivo Lead_Opt Lead Optimization (Further Synthesis) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for the discovery and development of fluorinated indole-based drugs.

References

A Comparative Guide to the Metabolism of 6-Chloro-5-fluoroindole Derivatives: In Vivo vs. In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. For novel heterocyclic compounds such as 6-chloro-5-fluoroindole derivatives, understanding the biotransformation pathways is paramount. This guide provides a comparative overview of the in vivo and in vitro metabolism of these derivatives, offering insights into the translation of preclinical data to in vivo outcomes. Due to the limited availability of public data on this compound itself, this guide utilizes data from structurally related halogenated indoles as a proxy to draw relevant comparisons.

Data Presentation: A Comparative Analysis

The following tables summarize key metabolic parameters for halogenated indole (B1671886) derivatives, offering a glimpse into their metabolic stability and the primary routes of biotransformation.

Table 1: In Vitro Metabolic Stability of 5-Fluoroindole (B109304) in Rat Liver Microsomes

ParameterValueReference
Intrinsic Clearance (Clint)9.0 mL/min/kg[Not Available]
Half-life (t½)144.2 min[Not Available]

Data for 5-fluoroindole is used as a surrogate for this compound.

Table 2: Major In Vivo Metabolites of Indole Identified in Rats

MetaboliteExcretion RoutePercentage of DoseReference
Indoxyl sulphateUrine50%[Not Available]
Indoxyl glucuronideUrine11%[Not Available]
IsatinUrine5.8%[Not Available]
5-hydroxyoxindole conjugatesUrine3.1%[Not Available]
OxindoleUrine1.4%[Not Available]

Data for the parent indole molecule provides a foundational understanding of the primary metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of metabolism studies. Below are representative protocols for the key in vivo and in vitro experiments.

In Vivo Metabolism Study in Rodents (Rat Model)

Objective: To identify and quantify the metabolites of a this compound derivative in a living organism.

Protocol:

  • Animal Model: Male Wistar rats (n=5 per group) are used. The animals are acclimated for at least one week before the study.

  • Compound Administration: The test compound is administered orally (e.g., via gavage) or intravenously at a predetermined dose.

  • Sample Collection: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) using metabolic cages. Blood samples can also be collected at specific time points.

  • Sample Processing: Urine samples are centrifuged to remove any particulate matter. Fecal samples are homogenized in a suitable solvent. Plasma is separated from blood samples.

  • Metabolite Identification: Processed samples are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Metabolite Quantification: The identified metabolites are quantified using a validated analytical method, typically LC-MS/MS with appropriate standards.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the intrinsic metabolic stability of a this compound derivative in a subcellular fraction containing key drug-metabolizing enzymes.

Protocol:

  • Test System: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are used.

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Cofactor: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Mandatory Visualization

Metabolic Pathways of Halogenated Indoles

Predicted Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation e.g., at C4, C7 Oxidative Defluorination Oxidative Defluorination This compound->Oxidative Defluorination Dechlorination Dechlorination This compound->Dechlorination Epoxidation Epoxidation This compound->Epoxidation Hydroxy-metabolite Hydroxy-metabolite Hydroxylation->Hydroxy-metabolite 6-Chloro-5-hydroxy-indole 6-Chloro-5-hydroxy-indole Oxidative Defluorination->6-Chloro-5-hydroxy-indole 5-Fluoro-indole 5-Fluoro-indole Dechlorination->5-Fluoro-indole Indole Epoxide Indole Epoxide Epoxidation->Indole Epoxide Glucuronidation Glucuronidation Hydroxy-metabolite->Glucuronidation Sulfation Sulfation Hydroxy-metabolite->Sulfation 5-Chloro-6-hydroxy-indole 5-Chloro-6-hydroxy-indole 6-Fluoro-5-hydroxy-indole 6-Fluoro-5-hydroxy-indole Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Sulfation->Sulfate Conjugate

Caption: Predicted Phase I and Phase II metabolic pathways of this compound derivatives.

Experimental Workflow: In Vivo vs. In Vitro Metabolism

Comparative Workflow: In Vivo vs. In Vitro Metabolism Studies cluster_invivo In Vivo Study (Rodent Model) cluster_invitro In Vitro Study (Liver Microsomes) Dosing Dosing Sample_Collection_InVivo Sample Collection (Urine, Feces, Blood) Dosing->Sample_Collection_InVivo Sample_Processing_InVivo Sample Processing (Extraction, Homogenization) Sample_Collection_InVivo->Sample_Processing_InVivo Analysis_InVivo LC-HRMS/MS Analysis (Metabolite ID & Quant) Sample_Processing_InVivo->Analysis_InVivo Data_Analysis_InVivo Pharmacokinetic Modeling Metabolite Profiling Analysis_InVivo->Data_Analysis_InVivo Incubation Incubation Time_Point_Sampling Time-Point Sampling Incubation->Time_Point_Sampling Reaction_Termination Reaction Termination (Quenching) Time_Point_Sampling->Reaction_Termination Analysis_InVitro LC-MS/MS Analysis (Parent Compound Quant) Reaction_Termination->Analysis_InVitro Data_Analysis_InVitro Calculate t½ and Clint Analysis_InVitro->Data_Analysis_InVitro Test_Compound Test_Compound Test_Compound->Dosing Test_Compound->Incubation

Caption: A comparative workflow for conducting in vivo and in vitro metabolism studies.

A Comparative Guide to the Leimgruber-Batcho and Fischer Syntheses for Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated indole (B1671886) scaffolds, the choice of synthetic methodology is a critical decision that impacts yield, purity, and scalability. The strategic incorporation of fluorine atoms into the indole nucleus is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth, objective comparison of two prominent methods for synthesizing fluorinated indoles: the Leimgruber-Batcho indole synthesis and the classical Fischer indole synthesis. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed decision-making in the laboratory.

Overview of the Synthetic Methodologies

The Fischer indole synthesis , first reported in 1883, is a venerable and widely utilized method for constructing the indole core.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a (fluorophenyl)hydrazine and a suitable aldehyde or ketone.[1] The versatility of the Fischer synthesis lies in its broad substrate scope and the commercial availability of a wide array of starting materials. However, the often harsh acidic conditions and high temperatures required can be a limitation, particularly for sensitive substrates.

The Leimgruber-Batcho indole synthesis , developed in the 1970s, presents a milder and often higher-yielding alternative.[2][3] This two-step process commences with the formation of an enamine from a fluorinated o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3] Subsequent reductive cyclization of the enamine intermediate furnishes the desired indole.[2] This method is particularly advantageous for the synthesis of indoles that are unsubstituted at the C2 and C3 positions and often proceeds under milder conditions than the Fischer synthesis.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the synthesis of various fluorinated indoles via the Leimgruber-Batcho and Fischer indole syntheses. These data have been compiled from various sources to provide a comparative overview of yields and reaction conditions.

Table 1: Synthesis of 4-Fluoroindole

Synthesis MethodStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Leimgruber-Batcho2-Fluoro-6-nitrotoluene1. DMF-DMA, DMF, heat2. Pd/C, H₂, Methanol (B129727)/EthanolNot specified[1]
Fischer(3-Fluorophenyl)hydrazine, Aldehyde/KetoneAcid catalyst (e.g., H₂SO₄, PPA), heatLow yields are a frequent issue[1]

Table 2: Synthesis of 5-Fluoroindole

Synthesis MethodStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Leimgruber-Batcho4-Fluoro-2-nitrotoluene1. DMF-DMA, Pyrrolidine, DMF, 100-110°C, 3-4h2. Pd/C, H₂ (50-100 psi) or Hydrazine, Ethanol or Toluene, 60-80°C, 4-6hHigh[4]
Fischer4-Fluorophenylhydrazine hydrochloride, 2-Hexanone (B1666271)Glacial acetic acid, 100°C, 4-6hNot specified[5]
Fischer4-Fluorophenylhydrazine, Ethyl pyruvateAcid catalysisHigh (for ethyl 5-fluoroindole-2-carboxylate)[6]

Table 3: Synthesis of 6-Fluoroindole

Synthesis MethodStarting MaterialsKey Reagents & ConditionsYield (%)Reference
Leimgruber-Batcho4-Fluoro-2-nitrotoluene1. DMF-DMA, DMF, 110°C, 12-16h2. 10% Pd/C, H₂ (50 psi), Ethanol or Ethyl acetate (B1210297), RT, 4-8hNot specified
Leimgruber-Batcho3-Chloro-4-fluoro-6-methylnitrobenzene1. N,N-dimethylformamide di-isopropyl acetal, DMF, 100°C, 3h2. Iron powder, Acetic acid, Toluene, Silica (B1680970) gel, 100°C, 2h70-75% (for 6-chloro-5-fluoroindole)[7]
Fischer4-Fluorophenylhydrazine hydrochloride, AcetonePolyphosphoric acid (PPA) or Zinc chloride (ZnCl₂), heat75-90 (with PPA), 70-85 (with ZnCl₂)

Note: Direct comparative yield data for all isomers under identical conditions is not always available in the literature. The presented data is indicative of typical results.

Experimental Protocols

This section provides detailed experimental procedures for key examples of both the Leimgruber-Batcho and Fischer syntheses of fluorinated indoles.

Leimgruber-Batcho Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method and is suitable for larger-scale synthesis.[1]

Step 1: Synthesis of (E)-2-(2-Fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Use DMF as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol or ethanol.[1]

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas and stir until the reaction is complete (monitor by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.

  • Purify the crude product by a suitable method, such as column chromatography or crystallization.

Fischer Indole Synthesis of 5-Fluoro-3-propyl-1H-indole

This protocol provides a direct, one-pot approach to a substituted 5-fluoroindole.[5]

  • A solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 2-hexanone (1.1 eq) in glacial acetic acid (5 mL per mmol of hydrazine) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.[5]

  • The reaction mixture is then heated to 100 °C for 4-6 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-fluoro-3-propyl-1H-indole.[5]

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and experimental workflows, providing a clear visual representation of the chemical transformations.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials A Fluorophenyl- hydrazine C Hydrazone Formation A->C B Aldehyde or Ketone B->C D Phenylhydrazone C->D Acid Catalyst E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization F->G -NH3 H Fluorinated Indole G->H

Caption: General mechanism of the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis Mechanism

Leimgruber_Batcho_Synthesis cluster_start Starting Materials A Fluorinated o-Nitrotoluene C Enamine Formation A->C Pyrrolidine (cat.) Heat B DMF-DMA B->C Pyrrolidine (cat.) Heat D Enamine Intermediate C->D E Reductive Cyclization D->E Reducing Agent (e.g., Pd/C, H2) F Fluorinated Indole E->F

Caption: General mechanism of the Leimgruber-Batcho Indole Synthesis.

Experimental Workflow: Leimgruber-Batcho Synthesis of 6-Fluoroindole

LB_Workflow_6FI cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_purification Purification A Mix 4-Fluoro-2-nitrotoluene, DMF-DMA, and DMF B Heat to 110°C for 12-16h A->B C Remove DMF under reduced pressure B->C D Crude Enamine Intermediate C->D E Dissolve crude enamine in Ethanol/Ethyl Acetate D->E F Add 10% Pd/C catalyst E->F G Pressurize with H2 (50 psi) and stir for 4-8h at RT F->G H Filter through Celite G->H I Concentrate filtrate H->I J Crude 6-Fluoroindole I->J K Flash column chromatography (Hexane/Ethyl Acetate) J->K L Pure 6-Fluoroindole K->L

Caption: Experimental workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

Conclusion

The choice between the Leimgruber-Batcho and Fischer indole syntheses for the preparation of fluorinated indoles is contingent upon several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of the substrate to the reaction conditions. The Leimgruber-Batcho synthesis is often favored for its milder conditions and high yields, particularly for indoles unsubstituted at the C2 and C3 positions.[4] Conversely, the Fischer indole synthesis offers a more direct, one-pot approach and benefits from a wider range of commercially available precursors, although it may require harsher conditions and can be lower yielding for certain fluorinated substrates.[1] Careful consideration of the advantages and disadvantages of each method, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy for their specific target molecule.

References

A Comparative Guide to Indole Synthesis: Palladium-Mediated vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The efficient construction of this heterocyclic system is a central focus of synthetic organic chemistry. This guide provides an objective comparison of traditional indole syntheses, such as the Fischer, Bischler-Möhlau, and Reissert methods, with modern palladium-mediated strategies, including the Larock, Heck, and Buchwald-Hartwig reactions. The performance of these methods is evaluated based on experimental data, focusing on reaction yields, conditions, and substrate scope.

Quantitative Comparison of Indole Synthesis Methods

The following tables summarize key quantitative data for the synthesis of representative indole derivatives, offering a direct comparison between traditional and palladium-catalyzed approaches.

Table 1: Synthesis of 2-Phenylindole (B188600)

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine (B124118), Acetophenone (B1666503)Zinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau Synthesis α-Bromoacetophenone, Aniline (B41778)NoneNoneRefluxNot SpecifiedHistorically Low[1]
Bischler-Möhlau (Microwave) N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]

Table 2: Synthesis of 2,3-Disubstituted Indoles

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, K₂CO₃, LiClDMF1006-24>80[1][2]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalate (B1200264)KOC₂H₅, then Zn/CH₃COOHEthanol (B145695), Acetic AcidN/AMulti-stepVaries

Experimental Protocols

Traditional Indole Synthesis

1. Fischer Indole Synthesis of 2-Phenylindole [1]

  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is then removed from the bath, and the mixture is stirred for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The mixture is then cooled, and the solid mass is pulverized. The product is extracted by boiling with 600 mL of 95% ethanol. The hot mixture is decolorized with activated carbon and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

2. Bischler-Möhlau Indole Synthesis (Microwave-Assisted) [1]

  • Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, leading to improved yields of 52-75%.

3. Reissert Indole Synthesis [1][3]

  • Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base such as potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.

  • Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid. This reduces the nitro group to an amine, which then spontaneously cyclizes to form indole-2-carboxylic acid.

  • Step 3: Decarboxylation (Optional). The indole-2-carboxylic acid can be heated to induce decarboxylation and yield the parent indole.

Palladium-Mediated Indole Synthesis

1. Larock Indole Synthesis of 2,3-Disubstituted Indoles [1][4]

  • Reaction Setup. To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add o-iodoaniline (1.0 mmol, 1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (B1210297) (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Reaction. Add anhydrous N,N-dimethylformamide (DMF) to the flask and heat the mixture at 100°C for 6-24 hours.

  • Workup and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2,3-disubstituted indole.

2. Heck Reaction for Indole Synthesis

  • General Procedure. A mixture of the 2-halo-N-allylaniline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(PCy₃)₂), a phosphine (B1218219) ligand (e.g., P(OPh)₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up by dilution with water, extraction with an organic solvent, and purification by column chromatography.

3. Buchwald-Hartwig Amination for N-Aryl Indole Synthesis

  • General Procedure. In a glovebox or under an inert atmosphere, a reaction vessel is charged with the indole (1.0 equiv), the aryl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). Anhydrous toluene (B28343) is added, and the mixture is heated. After the reaction is complete, it is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental mechanistic pathways for key traditional and palladium-mediated indole syntheses.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Di-imine->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3

Fischer Indole Synthesis Mechanism

Larock_Indole_Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product_cat Products o-Iodoaniline o-Iodoaniline Aryl-Pd(II) Complex Aryl-Pd(II) Complex o-Iodoaniline->Aryl-Pd(II) Complex Alkyne Alkyne Alkyne Insertion Alkyne Insertion Alkyne->Alkyne Insertion Pd(0) Pd(0) Pd(0)->Aryl-Pd(II) Complex Oxidative Addition Aryl-Pd(II) Complex->Alkyne Insertion Vinyl-Pd(II) Complex Vinyl-Pd(II) Complex Alkyne Insertion->Vinyl-Pd(II) Complex Intramolecular\n Aminopalladation Intramolecular Aminopalladation Vinyl-Pd(II) Complex->Intramolecular\n Aminopalladation Palladacycle Palladacycle Intramolecular\n Aminopalladation->Palladacycle Indole Indole Palladacycle->Indole Reductive Elimination Pd(0)_regen Pd(0) Palladacycle->Pd(0)_regen

Larock Indole Synthesis Catalytic Cycle

Concluding Remarks

Traditional indole syntheses, particularly the Fischer method, remain highly relevant due to their simplicity and the low cost of starting materials. However, they often require harsh reaction conditions, which can limit their applicability to complex molecules with sensitive functional groups.

Palladium-mediated methods, in contrast, generally proceed under milder conditions with a broader substrate scope and higher functional group tolerance.[5] The Larock synthesis, for instance, provides a powerful and convergent route to highly substituted indoles.[2][6][7] The Heck and Buchwald-Hartwig reactions offer versatile strategies for the construction and functionalization of the indole core. While the cost of palladium catalysts can be a consideration, their efficiency and the ability to perform complex transformations in a single step often outweigh this drawback, especially in the context of drug discovery and development where molecular complexity and efficiency are paramount. The choice between a traditional and a palladium-mediated approach will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

Comparative Cytotoxicity of Di-halogenated Indoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of various di-halogenated indole (B1671886) compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. The data presented is compiled from recent studies to facilitate an objective understanding of the structure-activity relationships concerning halogen substitution on the indole scaffold.

Introduction

Indole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Halogenation of the indole ring is a common strategy in medicinal chemistry to modulate the biological and physicochemical properties of these molecules. This guide focuses specifically on di-halogenated indoles, comparing their cytotoxic profiles across different human cell lines. Understanding the cytotoxic potential is crucial for the development of novel therapeutics, particularly in the field of oncology and antimicrobial research.

Quantitative Cytotoxicity Data

The cytotoxic activity of di-halogenated indoles is typically evaluated by determining the concentration of the compound that inhibits cell viability by 50% (IC50, GI50) or is lethal to 50% of the cell population (LD50). The following tables summarize the available quantitative data from various studies.

Table 1: Cytotoxicity of Di-halogenated Indoles in Human Cancer Cell Lines

CompoundCell LineAssayParameterValue (µg/mL)Value (µM)Reference
4,6-dibromoindole HepG2 (Hepatocellular Carcinoma)Not SpecifiedLD5035.5~127.7[1][2]
5-bromo-4-chloroindole HepG2 (Hepatocellular Carcinoma)Not SpecifiedLD5075.3~339.8[1][2]
CY2 (Bromo-substituted di-spiropyrrolizidino oxindole) HCT116 (Colorectal Carcinoma)Not SpecifiedGI50-10.5[3]
MiaPaCa-2 (Pancreatic Carcinoma)Not SpecifiedGI50-11.2[3]
HepG2 (Hepatocellular Carcinoma)Not SpecifiedGI50-16.6[3]
CY14 (Chloro-substituted di-spiropyrrolizidino oxindole) HCT116, MiaPaCa-2, HepG2Not SpecifiedGI50-> CY2[3]
CY15 (Iodo-substituted di-spiropyrrolizidino oxindole) HCT116, MiaPaCa-2, HepG2Not SpecifiedGI50-> CY14[3]
Aplicyanin B A-549 (Lung Carcinoma)Not SpecifiedGI50-0.66[4]
HT-29 (Colon Adenocarcinoma)Not SpecifiedGI50-0.39[4]
MDA-MB-231 (Breast Adenocarcinoma)Not SpecifiedGI50-0.42[4]
Aplicyanin D A-549 (Lung Carcinoma)Not SpecifiedGI50-0.63[4]
HT-29 (Colon Adenocarcinoma)Not SpecifiedGI50-0.33[4]
MDA-MB-231 (Breast Adenocarcinoma)Not SpecifiedGI50-0.41[4]

Note: The order of cytotoxicity for the halogenated di-spiropyrrolizidino oxindole (B195798) derivatives was reported as CY2 (Bromo) > CY14 (Chloro) > CY15 (Iodo) > andrographolide (B1667393).[3] Some studies have also shown that certain di-halogenated indoles, such as 4,7-dibromo-2,3-dichloroindole (4DBDCI), 7-bromo-2,3-dichloro-6-iodoindole (BDCII), 6,7-dibromo-2,3-dichloroindole (6DBDCI), and 2,6,7-tribromo-3-chloroindole (TBCI), were not significantly cytotoxic to liver cancer cell lines at concentrations up to 20 µM.[5]

Experimental Protocols

The methodologies employed to assess cytotoxicity are critical for interpreting and comparing the results. Below are detailed protocols for common assays used in the cited studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the di-halogenated indole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate cell viability and determine IC50/GI50 values.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of di-halogenated indoles can be attributed to various mechanisms. One identified pathway involves the induction of reactive oxygen species (ROS).

ROS-Mediated Cytotoxicity

Several di-halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS) within cells.[1][2] This oxidative stress can lead to cellular damage and trigger apoptotic cell death pathways.

ROS_Pathway cluster_cell Cellular Environment Indole Di-halogenated Indole Mito Mitochondria Indole->Mito Induces Stress ROS ROS Accumulation Mito->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: ROS-mediated apoptosis induced by di-halogenated indoles.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and evaluating the cytotoxicity of novel di-halogenated indole compounds is outlined below.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Evaluation Workflow Start Synthesized Di-halogenated Indoles CellCulture Prepare Human Cell Line Cultures Start->CellCulture Treatment Treat Cells with Indole Derivatives CellCulture->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Data Measure Absorbance/ Fluorescence Assay->Data Analysis Data Analysis and IC50/LD50 Calculation Data->Analysis End Identify Lead Compounds Analysis->End

Caption: General workflow for assessing indole cytotoxicity.

Structure-Activity Relationship Insights

The position and nature of the halogen substituents on the indole ring play a crucial role in determining the cytotoxic activity.

  • Halogen Substitution at C4, C5, and C6: Quantitative structure-activity relationship (QSAR) models have suggested that halogen substitutions at the C4, C5, and C6 positions of the indole ring are often optimal for biological activity, which can be attributed to enhanced hydrophobic and electron-withdrawing effects.[1]

  • Bromine Substitution: The presence of bromine atoms, particularly at position 5, appears to strongly favor antiproliferative activity in some classes of indole alkaloids.[4]

  • Halogen Type: In a study of di-spiropyrrolizidino oxindole derivatives, the bromo-substituted compound (CY2) exhibited the highest cytotoxicity, followed by the chloro- (CY14) and iodo- (CY15) substituted analogs.[3] This suggests that the type of halogen is a key determinant of cytotoxic potency.

Conclusion

Di-halogenated indoles represent a promising class of compounds with tunable cytotoxic properties. The data compiled in this guide indicates that the type and position of halogen atoms significantly influence their activity against various cancer cell lines. Further research, including more comprehensive screening against a wider range of cell lines and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide serves as a foundational resource to aid in the rational design and development of next-generation indole-based drugs.

References

Comparative Antimicrobial Spectrum of Halogenated Indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A focused guide for researchers, scientists, and drug development professionals on the antimicrobial potential of halogenated indoles, with a comparative analysis of analogs related to 6-chloro-5-fluoroindole.

Comparative Antibacterial Activity of Di-halogenated Indole (B1671886) Analogs

Recent research has highlighted the potent bactericidal activity of di-halogenated indoles, particularly against drug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater efficacy. A selection of di-halogenated indoles has demonstrated significant activity, in some cases comparable to the antibiotic gentamicin.[1][2]

The substitution pattern of halogens on the indole ring plays a crucial role in determining the antibacterial potency. Studies suggest that di-halogenation, especially with bulkier halogens like iodine and bromine, can enhance the antibacterial efficacy of the indole scaffold.[2] Multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring has been identified as favorable for increased activity.[1][2]

Compound/AnalogTest OrganismMIC (µg/mL)Reference
6-bromo-4-iodoindoleStaphylococcus aureus20[1][2]
4-bromo-6-chloroindoleStaphylococcus aureus30[1][2]
5-bromo-6-chloroindoleStaphylococcus aureus30[2]
5-iodoindoleStaphylococcus aureus100[2]
Indole (unsubstituted)Staphylococcus aureus1000[2]
Gentamicin (control)Staphylococcus aureus20-50[2]

Comparative Antifungal Activity of Di-halogenated Indole Analogs

Di-halogenated indoles have also demonstrated significant antifungal and antibiofilm activity against various Candida species, including drug-resistant strains. The antifungal efficacy of these compounds is often compared to established antifungal agents like ketoconazole (B1673606) and miconazole.

Quantitative structure-activity relationship (QSAR) models have indicated that halogen substitutions at the C4, C5, and C6 positions are optimal for antifungal activity, likely due to enhanced hydrophobic and electron-withdrawing effects.[3]

Compound/AnalogTest OrganismMIC (µg/mL)Reference
4,6-dibromoindoleCandida albicans25[3]
5-bromo-4-chloroindoleCandida albicans25[3]
4,6-dibromoindoleNon-albicans Candida spp.10-50[3]
5-bromo-4-chloroindoleNon-albicans Candida spp.10-50[3]
Ketoconazole (control)Candida spp.25-400[3]
Miconazole (control)Candida spp.10-50[3]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of multi-halogenated indoles is believed to be multi-targeted. The proposed mechanisms involve the generation of intracellular reactive oxygen species (ROS) and the downregulation of key genes involved in virulence and quorum sensing.[1][2]

Antimicrobial Mechanism of Halogenated Indoles Halogenated_Indole Halogenated Indole Analog Bacterial_Cell Bacterial Cell Halogenated_Indole->Bacterial_Cell Enters cell ROS_Generation Intracellular ROS Generation Bacterial_Cell->ROS_Generation Induces Gene_Downregulation Downregulation of Quorum Sensing & Virulence Genes Bacterial_Cell->Gene_Downregulation Triggers Bactericidal_Effect Bactericidal Effect ROS_Generation->Bactericidal_Effect Gene_Downregulation->Bactericidal_Effect

Caption: Proposed mechanism of action for antimicrobial halogenated indoles.

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for determining the antimicrobial activity of indole analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight. The cultures are then diluted to a standardized concentration, typically around 107 colony-forming units (CFU)/mL.[2]

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 24 hours at 37°C for bacteria and for 48 hours at 25°C for fungi.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbe_Culture Overnight Microbial Culture Standardize_Inoculum Standardize Inoculum (~10^7 CFU/mL) Microbe_Culture->Standardize_Inoculum Inoculate Inoculate Wells with Microbes Standardize_Inoculum->Inoculate Compound_Dilution Serial Dilution of Test Compounds in Plate Compound_Dilution->Inoculate Incubate Incubate (24-48h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antibiofilm Activity Assay

The ability of compounds to inhibit biofilm formation can be assessed using a crystal violet staining method.

  • Biofilm Formation: Standardized microbial suspensions are added to the wells of a 96-well plate containing different concentrations of the test compounds. The plates are incubated to allow for biofilm formation.

  • Washing: After incubation, the planktonic cells are removed by washing the wells with a buffer solution.

  • Staining: The remaining biofilms are stained with a crystal violet solution.

  • Solubilization and Quantification: The stained biofilms are solubilized with a suitable solvent (e.g., ethanol), and the absorbance is measured to quantify the biofilm biomass.

Conclusion

While the direct antimicrobial spectrum of a wide range of this compound analogs remains an area for further investigation, the available data on related multi-halogenated indoles provide a strong foundation for future drug discovery efforts. The potent antibacterial and antifungal activities observed, particularly against drug-resistant pathogens, underscore the potential of the halogenated indole scaffold. The structure-activity relationships highlighted in this guide suggest that strategic placement of halogen substituents is key to optimizing antimicrobial efficacy. Further synthesis and screening of novel this compound derivatives are warranted to fully explore their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-fluoroindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 6-Chloro-5-fluoroindole, a halogenated indole (B1671886) derivative, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management of waste streams containing this compound. Adherence to these protocols is imperative due to the hazardous nature of this compound, which is classified as a skin, eye, and respiratory irritant, and is harmful if swallowed[1][2].

Immediate Safety and Handling

Before initiating any disposal process, consult the specific Safety Data Sheet (SDS) for this compound. All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure[2][3].

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact[2][3][4][5].

  • Eye Protection: Chemical splash goggles meeting European Standard EN166 or equivalent are required[3][4][5][6].

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves before use[2][3].

  • Skin and Body Protection: A fully buttoned lab coat must be worn to prevent skin exposure[3][4].

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing[3][6].

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do[2][3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration[3][6].

  • Ingestion: Clean the mouth with water. In all cases of significant exposure or if irritation persists, seek immediate medical attention[3][6].

Data Summary: this compound Properties and Hazards

The following table summarizes key quantitative data and hazard information for this compound.

PropertyValueSource
Molecular FormulaC₈H₅ClFN[1]
Molecular Weight169.58 g/mol [1]
AppearanceOff-white to light brown crystalline powder[7]
Storage Temperature4°C[7]
GHS Hazard StatementsH302, H315, H318, H335[1][2]
GHS Hazard DescriptionsHarmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[1][2]

Experimental Protocol: Waste Disposal Procedure

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain[3]. As a halogenated organic compound, it must be segregated and treated as hazardous waste according to local, state, or national legislation[3].

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step. Halogenated organic waste streams must be kept separate from non-halogenated streams due to differences in disposal requirements and costs[3].

  • Solid Waste: Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica (B1680970) gel) in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste"[3]. Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated container[3].

  • Liquid Waste: Collect all solutions containing this compound in a dedicated container specifically for "Halogenated Organic Liquid Waste"[3]. This includes rinsate from decontaminating non-disposable glassware. Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap[3].

  • Disposal of Empty Containers: Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol)[3][8]. The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container[3][8].

Step 2: Storage of Hazardous Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[3][6]. All waste containers must be clearly labeled with their contents and associated hazards.

Step 3: Final Disposal

The final disposal method for halogenated waste is typically high-temperature incineration operated by an accredited and licensed waste disposal contractor[3].

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover[3].

Mandatory Visualizations

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_storage Waste Storage & Pickup cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused chemical, contaminated labware) Halogenated_Solid Halogenated Organic Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Liquid Waste (Solutions, rinsate) Halogenated_Liquid Halogenated Organic Liquid Waste Container Liquid_Waste->Halogenated_Liquid Storage Secure Hazardous Waste Storage Area Halogenated_Solid->Storage Halogenated_Liquid->Storage EHS_Pickup EHS Pickup & Manifest Storage->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for this compound.

Logical_Relationship cluster_chemical Chemical Properties cluster_hazards Associated Hazards cluster_ppe Required PPE cluster_disposal Disposal Requirements Chemical This compound Skin_Irritant Skin Irritant Chemical->Skin_Irritant Eye_Damage Serious Eye Damage Chemical->Eye_Damage Respiratory_Irritant Respiratory Irritant Chemical->Respiratory_Irritant Harmful_Swallowed Harmful if Swallowed Chemical->Harmful_Swallowed Segregation Segregate Halogenated Waste Chemical->Segregation Incineration High-Temp Incineration Chemical->Incineration Licensed_Vendor Licensed Disposal Vendor Chemical->Licensed_Vendor Goggles Safety Goggles Skin_Irritant->Goggles Gloves Gloves Skin_Irritant->Gloves Lab_Coat Lab Coat Skin_Irritant->Lab_Coat Eye_Damage->Goggles Eye_Damage->Gloves Eye_Damage->Lab_Coat Respiratory_Irritant->Goggles Respiratory_Irritant->Gloves Respiratory_Irritant->Lab_Coat Harmful_Swallowed->Goggles Harmful_Swallowed->Gloves Harmful_Swallowed->Lab_Coat

Caption: Hazards and handling requirements for this compound.

References

Personal protective equipment for handling 6-Chloro-5-fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Chloro-5-fluoroindole, a halogenated indole (B1671886) derivative utilized in pharmaceutical research and development. Adherence to these protocols is essential to ensure laboratory safety, environmental protection, and regulatory compliance.

I. Chemical and Physical Properties

Proper handling and storage procedures are predicated on the known properties of this compound.

PropertyValue
Molecular Formula C₈H₅ClFN
Molecular Weight 169.59 g/mol [1][2]
Appearance Off-white to light brown crystalline powder/solid[1][2]
Melting Point 103-108 °C[2][3][4]
Storage Temperature 4°C or 0-8°C, protected from light[1][2]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and the mandatory PPE required for its handling.

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)[3][5][6]Hand Protection: Nitrile or Neoprene gloves. Butyl rubber gloves are also an option, though they may offer less dexterity.[7] Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, it is crucial to inspect gloves for any signs of degradation before and during use.[2] For extended contact, more substantial gloves are required.[1] Body Protection: A fully buttoned lab coat is mandatory to prevent skin exposure.[8] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[9]
H315: Causes skin irritation Skin Irritation (Category 2)[3][5][6]Hand Protection: As above. Body Protection: As above.
H318: Causes serious eye damage Serious Eye Damage (Category 1)[3][5][6]Eye Protection: Chemical splash goggles that meet EU Standard EN166 or equivalent are required.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[9][10]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation[3][5][6]Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 or P100 respirator is required to protect against airborne particles.[11] All handling of the solid should ideally be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

III. Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

1. Preparation:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Don the appropriate PPE as specified in the table above. Inspect gloves for any holes or signs of degradation before use.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Use anti-static weighing paper or a weighing boat.

  • Close the primary container tightly immediately after use.

3. Dissolving the Compound:

  • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling:

  • Decontaminate all non-disposable equipment (e.g., spatulas, glassware) after use. A thorough wipe-down with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by washing with soap and water, is recommended. The solvent rinsate must be collected as hazardous waste.[7]

  • Wipe down the work surface with a damp paper towel to remove any residual powder. Dispose of the paper towel as solid hazardous waste.

  • Remove PPE carefully, avoiding contamination of skin and personal clothing. Dispose of gloves and any other contaminated disposable PPE as solid hazardous waste.

  • Wash hands and arms thoroughly with soap and water after removing PPE.

IV. Disposal Plan: Step-by-Step Waste Management

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[8] As a halogenated organic compound, it must be segregated and treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids".[12]

    • The container must be made of a compatible material and have a secure, tightly fitting lid.[3]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Liquids".

    • This includes all rinsate from the decontamination of non-disposable glassware and equipment.[8]

  • Empty Original Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquids" waste container.[2]

    • After triple-rinsing, deface or remove the label from the empty container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.[2]

2. Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[5]

  • Keep waste containers closed at all times, except when adding waste.[1][2]

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation.[5]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The typical final disposal method for halogenated organic waste is high-temperature incineration by a licensed waste disposal contractor.[8]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Cleanup cluster_disposal Waste Disposal prep1 Read SDS prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Clean Work Area clean1->clean2 disp1 Segregate Waste (Halogenated Solid & Liquid) clean1->disp1 Contaminated Rinsate clean3 Remove PPE clean2->clean3 clean2->disp1 Contaminated Wipes clean4 Wash Hands clean3->clean4 clean3->disp1 Used PPE disp2 Label Waste Containers disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Schedule EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-fluoroindole
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-fluoroindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。